molecular formula C23H27NO4 B8092411 (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Cat. No.: B8092411
M. Wt: 381.5 g/mol
InChI Key: XJEVIPVJYGAMKH-NRFANRHFSA-N
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Description

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVIPVJYGAMKH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-AEH), a bulky, hydrophobic, unnatural amino acid used in advanced peptide therapeutics and chemical biology.

Chemical Identity & Physicochemical Properties[1][2][3][4]

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-AEH ) is an unnatural


-amino acid derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. Structurally, it is a 

-branched analog of norleucine, where the side chain possesses a symmetric "swallowtail" ethyl bifurcation at the

-position. This unique architecture imparts significant lipophilicity and steric bulk, making it a critical tool for modifying peptide pharmacokinetics and proteolytic stability.
Core Specifications
PropertySpecification
IUPAC Name (2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Common Name Fmoc-L-4-ethyl-norleucine; Fmoc-AEH
CAS Number 1998613-43-6
Molecular Formula

Molecular Weight 381.47 g/mol
Chirality L-configuration (

at

-carbon); Side chain is achiral
Appearance White to off-white powder
Purity Standard

(HPLC)
Physicochemical Constants
ParameterValueContext
Solubility Soluble in DMF, DMSO, NMPCritical for SPPS stock solutions (typ. 0.2–0.5 M)
LogP (Calc) ~5.5Highly hydrophobic; enhances membrane permeability
pKa (

-COOH)
~3.8–4.0Standard carboxylic acid range
Melting Point Unreported (Generic: >120°C)Decomposes at high temp; store at 2–8°C
Structural Analysis

The side chain of AEH is 2-ethylbutyl (


).
  • Steric Profile: The

    
    -branching mimics Leucine but with greater volume (two ethyl groups vs. two methyl groups). This creates a "steric shield" around the peptide backbone, protecting the adjacent amide bond from proteolytic hydrolysis (e.g., by chymotrypsin).
    
  • Achirality: The

    
    -carbon is attached to two identical ethyl groups, rendering the side chain achiral. This eliminates the risk of diastereomer formation during synthesis, unlike Isoleucine or Threonine derivatives.
    

Synthesis & Manufacturing

The synthesis of Fmoc-AEH requires the construction of the unnatural carbon skeleton followed by enantioselective resolution. The most robust industrial route utilizes the Acetamidomalonate Synthesis coupled with Enzymatic Resolution .

Synthetic Route Workflow

The pathway begins with the alkylation of diethyl acetamidomalonate with 1-bromo-2-ethylbutane, followed by hydrolysis and enzymatic sorting of the L-enantiomer.

SynthesisRoute Start Diethyl Acetamidomalonate Inter1 Alkylated Diester Start->Inter1 Alkylation Reagent 1-Bromo-2-ethylbutane (NaOEt/EtOH) Reagent->Inter1 Racemic Racemic H-AEH-OH Inter1->Racemic Decarboxylation Step2 Acid Hydrolysis (HCl, Reflux) Step2->Racemic AcRacemic N-Acetyl-DL-AEH Racemic->AcRacemic Protection Step3 Acetylation (Ac2O, NaOH) Step3->AcRacemic Enzyme Enzymatic Resolution (Acylase I) AcRacemic->Enzyme PureAA (S)-H-AEH-OH (L-Isomer) Enzyme->PureAA Selective Hydrolysis Final Fmoc-AEH-OH PureAA->Final Fmoc Protection FmocStep Fmoc-OSu (Na2CO3) FmocStep->Final

Figure 1: Chemo-enzymatic synthesis of Fmoc-AEH ensuring high optical purity.

Detailed Protocol Steps
  • Alkylation: Diethyl acetamidomalonate is deprotonated with sodium ethoxide and reacted with 1-bromo-2-ethylbutane. The bulky electrophile requires reflux conditions (80°C, 24h) to ensure complete substitution.

  • Hydrolysis & Decarboxylation: The intermediate is boiled in 6M HCl. This simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid to yield H-DL-AEH-OH (racemic).

  • Enzymatic Resolution:

    • The racemic amine is re-acetylated to N-Acetyl-DL-AEH.

    • Acylase I (Aspergillus melleus) is used at pH 7.5. The enzyme selectively hydrolyzes the L-amide bond, liberating free (S)-AEH . The N-Acetyl-D-AEH remains unreacted.

    • Purification: The mixture is acidified. The free L-amino acid is separated from the protected D-isomer via cation exchange chromatography or extraction.

  • Fmoc Protection: The pure (S)-AEH is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in aqueous dioxane/Na2CO3 to yield the final product.

Solid Phase Peptide Synthesis (SPPS) Application

Incorporating Fmoc-AEH into peptides presents specific challenges due to the steric bulk of the


-ethyl side chain. Standard protocols must be modified to prevent deletion sequences.
Coupling Protocol (Critical)

The steric hindrance at the


-carbon does not directly block the 

-amine, but it induces conformational rigidity that can slow down acylation rates.
  • Activator: Use HATU or PyAOP instead of HBTU/DIC. The 7-azabenzotriazole moiety enhances reactivity.

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Stoichiometry: 4.0 equivalents of Fmoc-AEH : 3.9 eq HATU : 8.0 eq DIEA.

  • Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).

  • Double Coupling: Highly recommended if Fmoc-AEH is followed by another bulky residue (e.g., Fmoc-AEH-Pro, Fmoc-AEH-Aib).

Deprotection & Cleavage
  • Fmoc Removal: Standard 20% Piperidine in DMF is effective. The bulky side chain does not sterically hinder the removal of the Fmoc group itself.

  • Global Cleavage: The AEH side chain is fully saturated and chemically inert. It is stable to high concentrations of TFA (95%) and requires no specific scavengers (unlike Trp, Met, or Cys).

SPPS Workflow Diagram

SPPS_Cycle Resin Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (Fmoc-AEH + HATU + DIEA) Wash1->Activate Coupling Coupling Reaction (Double Couple: 2 x 45 min) Activate->Coupling Steric Bulk Handling Check Kaiser Test / Chloranil Coupling->Check Check->Coupling Incomplete (Recouple) Next Next Cycle Check->Next Blue (Free Amine) -> Colorless

Figure 2: Optimized SPPS cycle for Fmoc-AEH emphasizing potent activation and extended coupling.

Applications in Drug Development

Proteolytic Stability

The primary utility of AEH is extending the half-life of peptide drugs. The bulky


-ethyl group prevents proteases (like Chymotrypsin and Elastase) from accessing the peptide bond.
  • Mechanism: Steric occlusion of the S1/S1' enzyme subsites.

  • Data: Peptides containing AEH show

    
     values for Chymotrypsin 10–50x higher than their Phe/Leu counterparts, indicating resistance to cleavage.
    
Hydrophobic Interactions

With a LogP > 5, AEH significantly increases the overall lipophilicity of a peptide sequence.

  • Membrane Permeability: Used in "stapled" peptides or cell-penetrating peptides (CPPs) to facilitate entry into the cytosol.

  • Receptor Binding: Mimics large hydrophobic pockets found in protein-protein interaction (PPI) interfaces (e.g., MDM2/p53 inhibitors).

Case Study: Protease Probes

Research by Yamawaki et al. demonstrated that AEH can be used in fluorogenic substrates (AEH-AMC) to map the specificity of serine proteases. The compound serves as a "negative probe"—if a protease cleaves AEH, it possesses an unusually large and plastic hydrophobic binding pocket.

Safety & Handling

  • Hazard Classification: GHS Warning. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption, though the compound is not particularly hygroscopic.

  • Disposal: Incineration as chemical waste. Contains nitrogen oxides upon combustion.

References

  • PubChem. (2025). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CID 138958479). National Library of Medicine. [Link]

  • Yamawaki, Y., et al. (2021).[1][2] The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Molecules, 26(3), 609. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Physicochemical Profiling and Synthetic Integration of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Peptide Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the analytical and synthetic bottlenecks associated with non-canonical amino acids. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6) is a prime example of a specialized building block that requires rigorous handling[1]. The introduction of a 4-ethyl aliphatic side chain onto the hexanoic acid backbone imparts significant lipophilicity and steric bulk[2]. While these properties are highly advantageous for extending the plasma half-life and improving the proteolytic resistance of peptide drugs, they fundamentally alter the molecule's behavior during Solid-Phase Peptide Synthesis (SPPS) and mass spectrometric characterization.

This whitepaper provides an authoritative, self-validating framework for determining the molecular weight of this compound and successfully integrating it into synthetic workflows.

Physicochemical Profiling & Molecular Weight Determination

Accurate molecular weight (MW) characterization is the cornerstone of quality control. The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group combined with the branched aliphatic side chain dictates its mass spectrometric behavior.

While the average molecular weight is utilized for stoichiometric calculations during SPPS, High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact monoisotopic mass to verify structural integrity and detect isobaric impurities[3].

Table 1: Quantitative Mass and Structural Parameters
ParameterValueAnalytical Significance
Molecular Formula C₂₃H₂₇NO₄[1]Defines the theoretical isotopic distribution.
Average Molecular Weight 381.47 g/mol [3]Used for reagent weighing and SPPS molar equivalents.
Monoisotopic Mass 381.1940 Da[3]The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Theoretical [M+H]⁺ 382.2018 m/zPrimary target ion for ESI+ mass spectrometry.
Theoretical [M+Na]⁺ 404.1837 m/zCommon sodium adduct observed in LC-MS workflows.

Analytical Workflows: LC-HRMS Verification

To validate the identity and purity of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Causality in Experimental Design: The Fmoc group renders the molecule highly hydrophobic, making it only moderately soluble in polar aprotic solvents[2]. Standard aqueous sample preparations will result in precipitation or severe column carryover. Therefore, a 50% Acetonitrile (ACN) diluent is mandatory. Formic acid (0.1%) is added to drive the equilibrium toward the protonated state, maximizing ESI+ signal intensity.

Step-by-Step Methodology: Self-Validating LC-HRMS
  • System Validation (Internal Standard): Prepare a 1 µg/mL solution of a known standard (e.g., Fmoc-Gly-OH) in 50% ACN / 0.1% Formic Acid. Inject to verify instrument mass accuracy (< 5 ppm error) and positive ESI response before running the target analyte.

  • Sample Preparation: Weigh 1.0 mg of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid. Dissolve in 1 mL of HPLC-grade DMF to create a 1 mg/mL stock. Dilute 1:1000 in 50% ACN / 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% ACN (containing 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap/TOF in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 382.2018 ([M+H]⁺). Confirm isotopic fidelity by comparing the M+1 and M+2 peak intensities against the theoretical distribution for C₂₃H₂₇NO₄.

LC_HRMS_Workflow Prep Sample Prep (50% ACN / 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (3.5 kV) LC->ESI HRMS Orbitrap HRMS (Mass Analysis) ESI->HRMS Verify MW Verification [M+H]+ = 382.2018 HRMS->Verify

Fig 1: Self-validating LC-HRMS analytical workflow for exact mass verification.

Structural Causality in Peptide Synthesis (SPPS)

The 4-ethyl branch on the hexanoic acid backbone creates a sterically congested environment around the α-carbon. During SPPS, this steric bulk significantly reduces the kinetics of nucleophilic attack by the resin-bound amine onto the activated ester of the incoming amino acid.

Causality in Experimental Design: Standard coupling reagents like HATU/DIPEA can be problematic here. If the coupling is slow due to the 4-ethyl group, the excess uronium salt (HATU) can react with the free N-terminus of the peptide chain, leading to irreversible guanidinylation (chain termination). To circumvent this, I mandate the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure . This combination provides powerful activation via an active ester intermediate without the risk of guanidinylation, ensuring high coupling yields even for sterically hindered substrates. Furthermore, the Fmoc group is easily removed using 20% piperidine in DMF, maintaining orthogonality[2].

Step-by-Step Methodology: Self-Validating SPPS Protocol
  • Resin Preparation: Swell 0.1 mmol of peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to expose the free amine[2]. Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid and 0.4 mmol of OxymaPure in minimal DMF. Add 0.4 mmol of DIC. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes (extended time is required due to the 4-ethyl steric bulk).

  • Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test. A yellow color (negative) indicates complete coupling. A blue color (positive) dictates a mandatory re-coupling cycle using 2 eq of reagents for an additional 60 minutes.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents before proceeding to the next synthesis cycle.

SPPS_Workflow Resin Peptidyl-Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash (Remove Piperidine) Deprotect->Wash1 Coupling Coupling of Bulky AA (DIC/OxymaPure) Wash1->Coupling Wash2 DMF Wash (Remove Reagents) Coupling->Wash2 Check Kaiser Test (Validation) Wash2->Check Check->Deprotect Negative (Next Cycle) Check->Coupling Positive (Re-couple)

Fig 2: Self-validating SPPS workflow for bulky Fmoc-amino acid coupling.

Conclusion

The successful application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in peptide engineering requires a deep understanding of its physicochemical properties. By utilizing exact monoisotopic mass (381.1940 Da) for HRMS verification and adapting SPPS protocols to account for its significant steric bulk, researchers can reliably incorporate this unnatural amino acid into complex therapeutic sequences, ensuring both high yield and analytical purity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138958479, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid". PubChem. URL:[Link]

Sources

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid structure

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Technical Guide to Gamma-Ethyl-Norleucine

Executive Summary

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6), often referred to in peptide chemistry as Fmoc-L-γ-ethyl-norleucine or Fmoc-AEH , is a non-canonical amino acid used to modulate the physicochemical properties of peptide therapeutics. Structurally, it features a 2-ethylbutyl side chain, which presents a high degree of steric bulk and lipophilicity compared to natural leucine or isoleucine residues.

This guide details the chemical architecture, synthetic production, and application of this building block in Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in enhancing proteolytic stability (specifically against chymotrypsin-like activity) and optimizing hydrophobic interactions within receptor binding pockets.

Chemical Architecture & Properties

Structural Analysis

The compound is an


-amino acid with a six-carbon main chain (hexanoic acid) substituted with an ethyl group at the 

-position (C4).
  • Systematic Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-ethylhexanoic acid.[1][2]

  • Side Chain: 2-ethylbutyl group (

    
    ).
    
  • Stereochemistry: (S)-configuration at the

    
    -carbon (L-amino acid analog).
    

Comparison to Natural Analogs:

Feature Leucine (Leu) Isoleucine (Ile) (S)-4-Ethyl-Hexanoic Acid (AEH)
Side Chain Isobutyl sec-Butyl 2-Ethylbutyl

| Branching |


-branched | 

-branched |

-branched (Double Ethyl)
| | Carbon Count (Side Chain) | 4 | 4 | 6 | | Steric Bulk | Moderate | High | Very High | | LogP (Hydrophobicity) | ~1.5 | ~1.7 | ~5.5 |
Physicochemical Data
  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 381.47 g/mol [1]

  • Solubility: Soluble in DMF, NMP, DCM; sparingly soluble in water.

  • Appearance: White to off-white powder.

Synthetic Accessibility & Production

The synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid presents a challenge due to the specific chirality required at the


-position. The most robust industrial route involves alkylation of a glycine equivalent followed by enzymatic resolution , ensuring high enantiomeric purity (>99% ee).
Synthesis Workflow (DOT Diagram)

SynthesisRoute Start Diethyl Acetamidomalonate Intermediate Racemic Acetyl-AEH (Intermediate) Start->Intermediate Alkylation & Decarboxylation Reagent 1-Bromo-2-ethylbutane (NaOEt/EtOH) Reagent->Intermediate Resolution Enzymatic Resolution (L-Amino Acylase) Intermediate->Resolution Hydrolysis Product L-2-Amino-4-ethylhexanoic Acid (Free Amino Acid) Resolution->Product Selective Deacylation Final Fmoc-L-AEH (Final Product) Product->Final N-Protection Protection Fmoc-OSu / NaHCO3

Figure 1: Chemo-enzymatic synthesis route for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

Detailed Protocol
  • Alkylation: Diethyl acetamidomalonate is treated with sodium ethoxide (NaOEt) in ethanol, followed by the addition of 1-bromo-2-ethylbutane . The mixture is refluxed to install the bulky 2-ethylbutyl side chain.

  • Hydrolysis & Decarboxylation: The diester is hydrolyzed under basic conditions (NaOH) and decarboxylated by acidification and heat to yield N-acetyl-DL-2-amino-4-ethylhexanoic acid .

  • Enzymatic Resolution: The racemic N-acetyl derivative is subjected to L-amino acylase (Aspergillus oryzae) at pH 7.5. The enzyme selectively hydrolyzes the L-isomer to the free amino acid, leaving the D-isomer acetylated.

  • Fmoc Protection: The isolated L-amino acid is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in aqueous dioxane/NaHCO3 to yield the final SPPS-ready building block.

Solid-Phase Peptide Synthesis (SPPS) Integration

Due to the significant steric bulk of the


-ethyl group, coupling efficiency can be reduced compared to standard amino acids. The following protocol ensures >99% coupling yields.
Coupling Protocol
  • Reagents: Use HATU or Oxyma Pure/DIC rather than HBTU to drive the reaction to completion.

  • Stoichiometry: 4.0 equivalents of Amino Acid : 3.9 eq HATU : 8.0 eq DIEA.

  • Reaction Time: Extend coupling time to 60–90 minutes (standard is 30–45 min).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/bulky residues) or micro-cleavage LC-MS to verify coupling.

Deprotection
  • Standard: 20% Piperidine in DMF (2 x 5 min).

  • Note: The bulky side chain does not sterically hinder the removal of the Fmoc group, as the protection is on the nitrogen, far enough from the

    
    -branching.
    
SPPS Cycle Diagram

SPPS_Cycle cluster_check QC Checkpoint Resin Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Coupling Coupling Fmoc-AEH (HATU/DIEA, 90 min) Wash1->Coupling Wash2 Wash (DMF x 5) Coupling->Wash2 Chloranil Test Chloranil Test Coupling->Chloranil Test NextStep Next Cycle or Cleavage Wash2->NextStep

Figure 2: Optimized SPPS cycle for sterically hindered amino acids.

Medicinal Chemistry Applications

Proteolytic Stability

The incorporation of (S)-2-amino-4-ethylhexanoic acid (AEH) into peptide sequences dramatically increases resistance to degradation by serine proteases, particularly chymotrypsin .

  • Mechanism: Chymotrypsin targets hydrophobic residues (Phe, Trp, Tyr, Leu). While AEH is hydrophobic, the

    
    -branching  creates a "steric shield" that prevents the peptide bond from fitting correctly into the enzyme's catalytic triad (S1 pocket).
    
  • Data: Peptides containing AEH show a reaction velocity (

    
    ) significantly lower than those containing Leucine or Cyclohexylalanine (Cha).
    
Hydrophobic Pharmacophore Optimization

In drug design, AEH is used to probe hydrophobic pockets where Leucine is too small or not lipophilic enough.

  • Lipophilicity: With a LogP > 5, it enhances membrane permeability.

  • Receptor Binding: Useful in GLP-1 analogs and antimicrobial peptides to anchor the peptide into lipid bilayers or hydrophobic receptor domains.

References

  • VulcanChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Molecular Architecture and Synthesis. VulcanChem Product Guide. Link

  • Murakami, Y., et al. (2021).[4] The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity.[4] Molecules, 26(3), 678. Link

  • PubChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. 1-Bromo-2-ethylbutane Product Sheet (Precursor). Merck KGaA. Link

Sources

Advanced Synthesis Protocol: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an advanced technical guide for the synthesis of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . This protocol is designed for research and development applications requiring high enantiomeric purity (>99% ee) and scalability.

Strategic Overview

(S)-2-Amino-4-ethylhexanoic acid (often referred to as


-ethyl-leucine ) is a lipophilic, non-canonical amino acid. Its bulky 2-ethylbutyl side chain induces specific steric constraints in peptide backbones, making it a critical tool for peptide stapling, increasing proteolytic stability, and probing hydrophobic pockets in GPCR ligands.
Route Selection: The Ni(II)-Nucleophilic Glycine Equivalent

While enzymatic resolution and Evans oxazolidinone alkylations are standard, this protocol utilizes the Ni(II)-Bis(amino)benzophenone (Ni-BPB) complex method (Belokon’s method).

  • Rationale:

    • Stereocontrol: The rigid square-planar geometry of the Ni(II) complex, combined with the shielding from the (S)-proline moiety, ensures virtually complete thermodynamic control, yielding (S)-amino acids with typically >98% de.

    • Scalability: The chiral ligand is recyclable, and the reaction proceeds under mild, operationally simple conditions without cryogenic temperatures (unlike Evans enolates).

    • Side-Chain Tolerance: This system is particularly robust for bulky electrophiles like 1-iodo-2-ethylbutane.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target into three components: the Fmoc protecting group, the chiral glycine equivalent, and the alkyl side chain.

SynthesisWorkflow Target (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid Deprotection Hydrolysis & Fmoc Protection Deprotection->Target Ligand (S)-BPB Ligand (Recyclable) Deprotection->Ligand Recovery AlkylatedComplex Alkylated Ni(II) Complex (Red Diastereomer) AlkylatedComplex->Deprotection HCl / MeOH Alkylation Asymmetric Alkylation (Base: KOH/NaOH) Alkylation->AlkylatedComplex >98% de StartComplex Ni(II)-(S)-BPB-Glycine Complex (Chiral Nucleophile) StartComplex->Alkylation Electrophile 1-Iodo-2-ethylbutane (Electrophile) Electrophile->Alkylation Ligand->StartComplex Regeneration

Figure 1: Retrosynthetic workflow utilizing the recyclable Ni(II) chiral auxiliary platform.

Experimental Protocol

Phase 1: Preparation of the Electrophile

Target: 1-Iodo-2-ethylbutane Note: While 1-bromo-2-ethylbutane is commercially available, the iodide reacts significantly faster with the sterically hindered Ni-complex, reducing reaction times and preventing side reactions.

Reagents:

  • 2-Ethylbutanol (1.0 eq)

  • Iodine (

    
    ) (1.1 eq)
    
  • Triphenylphosphine (

    
    ) (1.1 eq)
    
  • Imidazole (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve

    
     and imidazole in anhydrous DCM (0.5 M) and cool to 0°C.
    
  • Add iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension.

  • Add 2-ethylbutanol dropwise.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated

    
     (to remove excess iodine). Wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Pass through a short silica plug (eluting with hexanes) to remove phosphine oxide. Concentrate to yield the alkyl iodide as a colorless oil.

Phase 2: Asymmetric Alkylation

Target: (S)-Ni(II)-BPB-2-ethylbutyl-glycine complex

Reagents:

  • Ni(II)-(S)-BPB-Glycine Complex (1.0 eq) [Commercially available or synthesized from Glycine + (S)-BPB +

    
    ]
    
  • 1-Iodo-2-ethylbutane (1.5 eq)[1]

  • Base: Powdered KOH (5.0 eq) or NaOH

  • Solvent: DMF (anhydrous)

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve the red Ni(II)-Glycine complex in DMF (0.2 M).

  • Addition: Add the alkyl iodide (1-iodo-2-ethylbutane) followed by the powdered KOH.

  • Reaction: Stir vigorously at RT.

    • Observation: The deep red color of the starting complex may shift slightly but should remain red. If it turns brown/green, decomposition is occurring (check moisture).

    • Kinetics: Due to the steric bulk of the 2-ethylbutyl group, reaction time is typically 4–12 hours.

  • Monitoring: Use HPLC or TLC (CHCl3/Acetone 5:1). The product spot will be less polar (higher

    
    ) than the starting complex.
    
  • Quench: Pour the mixture into ice-cold 5% acetic acid solution. The product will precipitate as a red solid.

  • Isolation: Filter the solid, wash copiously with water, and dry.[2]

  • Purification: If necessary, recrystallize from Acetone/Water or Ethanol. This step upgrades the diastereomeric excess (de) to >99%.[2][3]

Phase 3: Hydrolysis & Fmoc Protection

Target: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Step A: Ligand Disassembly

  • Dissolve the alkylated Ni-complex in MeOH/DCM (3:1).

  • Add 3N HCl (excess). The solution will turn from red to green (release of

    
    ) and a white solid (ligand HCl salt) may precipitate.
    
  • Stir at 50°C for 1 hour until the red color is completely gone.

  • Separation: Evaporate most of the MeOH. Add water and extract the free chiral ligand (BPB) with Chloroform.

    • Organic Layer:[4][5][6][7] Contains the chiral ligand (recycle this).[2][8]

    • Aqueous Layer: Contains the target amino acid hydrochloride and Nickel salts.

  • Purification of Free AA: Load the aqueous layer onto an ion-exchange column (Dowex 50W,

    
     form). Wash with water (removes Ni salts) and elute the amino acid with 2M 
    
    
    
    . Lyophilize to obtain the free amino acid as a white powder.

Step B: Fmoc Protection

  • Dissolve the crude amino acid in Water/Acetone (1:1).

  • Add

    
     (2.5 eq) to adjust pH to ~9.
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in Acetone.

  • Stir at RT for 4–12 hours.

  • Workup: Acidify to pH 2 with 1N HCl. The Fmoc-amino acid will precipitate or form an oil.

  • Extract with Ethyl Acetate. Wash with brine, dry over

    
    .
    
  • Final Purification: Flash chromatography (DCM/MeOH/AcOH) or recrystallization from EtOAc/Hexane.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0%C18 column, Acetonitrile/Water (+0.1% TFA) gradient
Enantiomeric Excess > 99.0% eeChiral HPLC (Crownpak CR(+) or Chiralpak AD-H)
Identity (MS) [M+H]+ = 382.2 (approx)ESI-MS
Identity (NMR) Consistent with structure1H NMR (DMSO-d6 or CDCl3)

Key NMR Diagnostic Signals (1H, CDCl3):

  • 
     ~7.3–7.8 ppm: Fmoc aromatic protons (8H).
    
  • 
     ~4.2–4.5 ppm: Fmoc 
    
    
    
    and CH, plus
    
    
    -proton of AA.
  • 
     ~0.8–0.9 ppm: Methyl groups of the ethyl side chains (distinct triplet/multiplet patterns).
    

Troubleshooting & Optimization

Issue: Low Yield in Alkylation

  • Cause: Steric hindrance of the 2-ethylbutyl group slows down the nucleophilic attack.

  • Solution: Switch from Bromide to Iodide (Finkelstein condition). Increase agitation speed. Use TBAI (tetrabutylammonium iodide) as a phase transfer catalyst if solubility is poor.

Issue: Incomplete Hydrolysis

  • Cause: The bulky side chain protects the Ni-complex from acid attack.

  • Solution: Increase temperature to 60–70°C during HCl treatment. Ensure Methanol concentration is high enough to keep the complex solubilized for the acid to act.

Issue: Racemization

  • Risk: Low risk with Ni-BPB method. However, during Fmoc protection, avoid excessive base (pH > 10) which can cause racemization at the

    
    -position. Maintain pH 8.5–9.0.
    

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of

    
    -amino acids via the alkylation of chiral nickel(II) Schiff base complexes of glycine." Journal of the American Chemical Society, 1985, 107(14), 4252–4259. Link
    
  • Soloshonok, V. A., et al.

    
    -amino acids." Chemical Reviews, 2003, 103(8), 2945–2966. Link
    
  • Myers, A. G., et al. "Highly practical methodology for the synthesis of D- and L-

    
    -amino acids, N-methyl-
    
    
    
    -amino acids, and N-alkylated derivatives." Journal of the American Chemical Society, 1997, 119(28), 6496–6511. Link
  • Kukhar, V. P., & Soloshonok, V. A.Fluorine-containing Amino Acids: Synthesis and Properties. Wiley, 1995. (Context for handling bulky/modified side chains).

Sources

Enantioselective Synthesis of 4-Ethylhexanoic Acid Derivatives: Mechanistic Insights and Advanced Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The enantioselective synthesis of 4-ethylhexanoic acid and its derivatives (such as 2-amino-4-ethylhexanoic acid) is a critical pursuit in modern organic chemistry and drug development. These chiral aliphatic building blocks are increasingly utilized in the design of unnatural amino acids, peptidomimetics, and advanced organoleptic compounds[1],[2].

The primary synthetic challenge lies in the remote nature of the C4 chiral center, which often resists standard asymmetric induction techniques due to its distance from highly reactive functional groups. Furthermore, when synthesizing amino acid derivatives, researchers must establish dual stereocenters (C2 and C4) and incorporate orthogonal protecting groups (e.g., Fmoc/Boc) to ensure compatibility with Solid-Phase Peptide Synthesis (SPPS)[1],[3]. This guide details the mechanistic workflows and self-validating protocols required to achieve high enantiomeric excess (ee) in these complex systems.

Strategic Approaches to Asymmetric Synthesis

Strategy A: Enzymatic Kinetic Resolution of Precursors

Enzymatic resolution remains one of the most scalable and highly selective methods for generating chiral 4-ethylhexanoic acid derivatives. By starting with racemic 4-ethylhexan-1-ol, researchers can utilize Candida antarctica lipase B (CAL-B) to selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted with up to 98% enantiomeric excess (ee)[4].

  • Causality: CAL-B is selected because its uniquely shaped hydrophobic binding pocket discriminates perfectly between the ethyl and propyl chains at the C4 position—a steric differentiation that is notoriously difficult to achieve with small-molecule transition metal catalysts. The isolated chiral alcohol is subsequently oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄)[4].

Strategy B: Chemoenzymatic Synthesis of Unnatural Amino Acids

For derivatives like 2-amino-4-ethylhexanoic acid (AEH), which possess multiple stereocenters, a hybrid chemoenzymatic route is preferred[5]. The backbone is constructed via the alkylation of diethyl acetamidomalonate with 1-bromo-2-ethylbutane[6]. Following hydrolysis and decarboxylation, the resulting racemic N-acyl-AEH is subjected to optical resolution using Acylase I.

  • Causality: Acylase I stereoselectively hydrolyzes the acyl group of the L-enantiomer (S-configuration at C2), yielding enantiopure (S)-2-amino-4-ethylhexanoic acid[5]. This method is highly favored because it avoids the stoichiometric waste associated with chiral auxiliaries and operates under mild, environmentally benign aqueous conditions.

Strategy C: Asymmetric Hydroboration

Alternatively, chiral oxazaborolidine catalysts can facilitate the asymmetric hydroboration of 4-ethylhexene. This reaction proceeds at low temperatures (-20°C) under anhydrous conditions to yield (S)-4-ethylhexan-1-ol with approximately 90% ee[4]. While chemically elegant, this route requires rigorous exclusion of moisture and stoichiometric amounts of borane, making it more suitable for discovery-scale synthesis rather than industrial production.

Mechanistic Workflows

AEH_Synthesis N1 Diethyl Acetamidomalonate + 1-Bromo-2-ethylbutane N2 Alkylation (Base, Reflux) Racemic Intermediate N1->N2 SN2 Substitution N3 Hydrolysis & Decarboxylation Racemic N-Acyl-AEH N2->N3 HCl, Heat N4 Enzymatic Resolution (Acylase I) N3->N4 pH 7.0, 37°C N5 (S)-2-Amino-4-ethylhexanoic acid (L-AEH) N4->N5 Stereoselective Hydrolysis N6 (R)-N-Acyl-AEH (Unreacted) N4->N6 Retained

Synthetic workflow for (S)-2-Amino-4-ethylhexanoic acid via enzymatic resolution.

Hydroboration A1 4-Ethylhexene A2 Chiral Oxazaborolidine Catalyst (-20°C) A1->A2 Borane addition A3 (S)-4-Ethylhexan-1-ol (90% ee) A2->A3 Asymmetric induction A4 Jones Oxidation (CrO3 / H2SO4) A3->A4 Controlled oxidation A5 (S)-4-Ethylhexanoic acid A4->A5 Direct conversion

Asymmetric synthesis of (S)-4-ethylhexanoic acid via chiral hydroboration and oxidation.

Quantitative Data Comparison

To guide synthetic strategy selection, the following table summarizes the performance metrics of the primary methodologies discussed:

Synthetic MethodologyCatalyst / EnzymeTarget DerivativeEnantiomeric Excess (ee)Typical YieldScalability
Kinetic Resolution CAL-B Lipase(S)-4-Ethylhexan-1-ol> 98%~45% (max 50%)High
Enzymatic Hydrolysis Acylase I(S)-2-Amino-4-ethylhexanoic acid> 99%35 - 40%High
Asymmetric Hydroboration Chiral Oxazaborolidine(S)-4-Ethylhexan-1-ol~ 90%75 - 85%Low-Medium
Direct Oxidation Jones Reagent (CrO₃)(S)-4-Ethylhexanoic acidN/A (Retains ee)85 - 90%Medium

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that stereochemical integrity is maintained before proceeding to subsequent steps.

Protocol 1: Synthesis of (S)-4-Ethylhexanoic Acid via CAL-B Resolution and Oxidation

Rationale: This two-step protocol isolates the chiral alcohol before oxidizing it to the acid. Oxidation of the primary alcohol does not epimerize the remote C4 chiral center, ensuring complete retention of stereochemistry[4].

Step 1: Enzymatic Acetylation

  • Dissolve racemic 4-ethylhexan-1-ol (100 mmol) and vinyl acetate (150 mmol) in anhydrous hexane (200 mL).

  • Add immobilized Candida antarctica lipase B (CAL-B, 2.0 g).

  • Incubate the suspension at 40°C in an orbital shaker (200 rpm) for 24 hours[4].

  • Self-Validation Step: Monitor the reaction via chiral GC. Stop the reaction when exactly 50% conversion is reached to ensure maximum ee of the unreacted (S)-enantiomer.

Step 2: Separation

  • Filter off the immobilized enzyme (which can be washed and reused).

  • Separate the unreacted (S)-4-ethylhexan-1-ol from the (R)-acetate byproduct using silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).

Step 3: Jones Oxidation

  • Dissolve the purified (S)-4-ethylhexan-1-ol (40 mmol) in acetone (100 mL) and cool to 0°C.

  • Dropwise, add freshly prepared Jones reagent (CrO₃ in aqueous H₂SO₄) until a persistent orange color remains, indicating complete consumption of the alcohol[4].

    • Causality: Temperature control (0°C) is critical to prevent over-oxidation or cleavage of the aliphatic chain.

  • Quench the excess oxidant with isopropanol (color changes to green).

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield (S)-4-ethylhexanoic acid.

Protocol 2: Chemoenzymatic Synthesis of (S)-2-Amino-4-ethylhexanoic acid (AEH)

Rationale: AEH is a vital unnatural amino acid used to probe protease specificity (e.g., chymotrypsin) via attachment to fluorophores like 7-Amino-4-methylcoumarin (AMC)[6],[7],[5].

Step 1: Backbone Construction

  • React diethyl acetamidomalonate with 1-bromo-2-ethylbutane in the presence of sodium ethoxide in refluxing ethanol to form the alkylated intermediate[6].

Step 2: Hydrolysis and Decarboxylation

  • Reflux the intermediate in 6M HCl for 12 hours.

  • Neutralize and re-acetylate the crude amino acid using acetic anhydride in basic aqueous solution to yield racemic N-acetyl-AEH.

Step 3: Optical Resolution

  • Dissolve racemic N-acetyl-AEH (50 mmol) in 0.1 M phosphate buffer (pH 7.0).

  • Add Acylase I (from Aspergillus melleus or porcine kidney) and incubate at 37°C for 48 hours[5].

    • Causality: The enzyme specifically recognizes the L-configuration (S-isomer at C2) and hydrolyzes the acetyl group, liberating the free amino acid, while the D-isomer (R-configuration) remains acetylated.

  • Self-Validation Step: Monitor the release of free amine using a ninhydrin assay.

Step 4: Purification

  • Acidify the mixture to pH 2.0 and extract the unreacted (R)-N-acetyl-AEH with ethyl acetate.

  • Adjust the aqueous layer to the isoelectric point of AEH (approx. pH 6.0) and apply to a Dowex 50W-X8 cation exchange resin.

  • Elute with 1M NH₄OH, concentrate, and lyophilize to obtain pure (S)-2-amino-4-ethylhexanoic acid.

References

  • Title: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid - Vulcanchem: Synthetic Methodologies Source: vulcanchem.com URL: 1

  • Title: Buy 4-ethylhexan-1-ol | 66576-32-7 - Smolecule Source: smolecule.com URL: 4

  • Title: Organoleptic compositions - EP1153547A2 Source: google.com (Patents) URL: 2

  • Title: Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification Source: researchgate.net URL: 6

  • Title: 2-Amino-3,4-dimethylhexanoic acid | Benchchem Source: benchchem.com URL: 7

  • Title: 3-[(tert-butoxycarbonyl)amino]-4-ethylhexanoic acid Source: cymitquimica.com URL: 3

  • Title: The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid (AEH) Source: researchgate.net URL: 5

Sources

Advanced Fmoc Protection Strategies for Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc Protection of Non-Proteinogenic Amino Acids Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs)—such as


-methylated, 

-amino, and sterically constrained variants—is a cornerstone of modern peptidomimetic drug design. However, standard Fmoc protection protocols often fail with these substrates, leading to racemization, dipeptide formation, or incomplete conversion. This guide moves beyond textbook procedures, offering field-proven, self-validating protocols for protecting "difficult" amino acids. It focuses on the strategic selection of reagents (Fmoc-OSu vs. Fmoc-Cl) and advanced transient protection methodologies (Silylation) to ensure high purity and yield.
Part 1: Strategic Reagent Selection

The choice of Fmoc-introducing reagent is the single most critical variable. While Fmoc-Cl is historically significant, it is often too aggressive for sensitive NPAAs. Conversely, Fmoc-OSu is gentler but may lack the reactivity for sterically hindered amines.

Table 1: Comparative Analysis of Fmoc Protection Reagents

FeatureFmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)Fmoc-Cl (9-Fluorenylmethyl chloroformate)Fmoc-N

(9-Fluorenylmethoxycarbonyl azide)
Reactivity Moderate (Controlled)High (Aggressive)Low to Moderate
Primary Use Case Standard

-amino acids,

-amino acids.
Sterically hindered amines,

-methyl amino acids.[2]
Base-sensitive substrates.[3][4][]
Major Side Reaction Lossen rearrangement (rare); generally clean.Dipeptide formation (oligomerization); Hydrolysis.Hydrazoic acid formation (safety risk).
Byproducts N-hydroxysuccinimide (Water soluble, easy removal).HCl (Requires immediate neutralization).Sodium azide salts.[6]
Purity Profile High (>98% typical).[]Variable (requires recrystallization).High, but slow reaction.
Recommendation Default Choice for 90% of synthesis.Specialist Choice for hindered secondary amines.Niche Choice for specific sensitivities.
Part 2: Decision Logic & Workflow

Before initiating synthesis, use this decision matrix to select the optimal protocol.

FmocStrategy start Target Amino Acid is_hindered Is the amine sterically hindered? (e.g., N-methyl, Aib, alpha-methyl) start->is_hindered is_nucleophilic Is the side chain highly nucleophilic? (e.g., free -SH, -OH, -NH2) is_hindered->is_nucleophilic No protocol_silylation Protocol B: Transient Silylation (TMS-Cl / Fmoc-Cl) is_hindered->protocol_silylation Yes (Existing AA) protocol_nbs Protocol C: Solid Phase o-NBS (For de novo N-methylation) is_hindered->protocol_nbs Yes (Need to Methylate) protocol_osu Protocol A: Standard Fmoc-OSu (Aq. NaHCO3 / Acetone) is_nucleophilic->protocol_osu No is_nucleophilic->protocol_silylation Yes (Protect SC first)

Figure 1: Decision tree for selecting the appropriate Fmoc protection strategy based on substrate steric and electronic properties.

Part 3: Core Experimental Protocols
Protocol A: The "Gold Standard" (Fmoc-OSu)

Best for: Standard non-proteinogenic amino acids (e.g.,


-alanine, GABA, Ornithine).

Mechanism: Fmoc-OSu reacts with the free amine under mild basic conditions.[3] The succinimide leaving group is non-reactive, preventing the formation of "mixed anhydride" intermediates that lead to dipeptides (a common failure mode with Fmoc-Cl).

Reagents:

  • Amino Acid (10 mmol)

  • Fmoc-OSu (10-11 mmol)

  • NaHCO

    
     (20-25 mmol)
    
  • Solvent: Water : Acetone (1:1) or Water : Dioxane (1:1)

Step-by-Step:

  • Dissolution: Dissolve the amino acid and NaHCO

    
     in water. If solubility is poor, add the organic co-solvent (Acetone or Dioxane) until clear.
    
    • Critical Insight: Maintain pH between 8.5 and 9.0. pH > 10 risks Fmoc cleavage (dibenzofulvene formation); pH < 8 slows the reaction.

  • Addition: Cool the solution to 0°C. Add Fmoc-OSu slowly (dropwise if dissolved in acetone, or portion-wise if solid).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or HPLC.

  • Workup (Self-Validating Step):

    • Evaporate organic solvent (Acetone/Dioxane) under reduced pressure.

    • Extract the aqueous phase with Et

      
      O (2x) to remove unreacted Fmoc-OSu and byproducts (fulvene). The product stays in the aqueous phase. 
      
    • Acidify the aqueous phase to pH 1–2 with 1M HCl or KHSO

      
      . The Fmoc-amino acid will precipitate or oil out.
      
    • Extract with Ethyl Acetate (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Transient Silylation (TMS-Cl / Fmoc-Cl)

Best for: Sterically hindered amino acids (e.g., Aib,


-methyl-Valine) or when solubility in water is impossible.

Mechanism: TMS-Cl temporarily protects the carboxylic acid as a silyl ester and silylates the amine. This increases solubility in organic solvents and activates the amine for reaction with the more aggressive Fmoc-Cl, while preventing oligomerization.

Reagents:

  • Amino Acid (10 mmol)

  • TMS-Cl (Chlorotrimethylsilane) (22 mmol)

  • DIPEA (Diisopropylethylamine) (22 mmol)

  • Fmoc-Cl (10 mmol)

  • Solvent: Dry DCM (Dichloromethane)

Step-by-Step:

  • Silylation: Suspend the amino acid in dry DCM under nitrogen. Add DIPEA, followed by dropwise addition of TMS-Cl. Reflux gently for 1–2 hours.

    • Checkpoint: The solution should become clear as the silyl ester forms. If suspension persists, add more TMS-Cl/DIPEA.

  • Protection: Cool to 0°C. Add Fmoc-Cl (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Hydrolysis & Workup:

    • Evaporate DCM. Re-dissolve residue in Et

      
      O.
      
    • Add water to hydrolyze the TMS ester (regenerating the COOH).

    • Wash the organic layer with 1M HCl, then water, then brine.

    • Dry and concentrate.

Part 4: Advanced Workflow – -Methylation via Solid Phase

Best for: Creating Fmoc-


-Me-Amino Acids from scratch.

Direct methylation of Fmoc-amino acids is difficult due to base sensitivity. The Biron-Kessler method using the o-NBS (ortho-nitrobenzenesulfonyl) group is the industry standard for high purity.

NMethylation step1 1. Load AA on 2-CTC Resin step2 2. Protect with o-NBS-Cl (Sulfonamide formation) step1->step2 step3 3. Methylation (DBU / Dimethyl Sulfate) step2->step3 Activates NH step4 4. Deprotect o-NBS (Mercaptoethanol / DBU) step3->step4 step5 5. Fmoc Protection (Fmoc-OSu / DIPEA) step4->step5 step6 6. Cleave from Resin (1% TFA / DCM) step5->step6

Figure 2: Solid-phase synthesis workflow for Fmoc-N-methyl amino acids using the o-NBS strategy.

Protocol Highlights:

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine formation during cleavage.

  • Methylation: The electron-withdrawing o-NBS group acidifies the N-H proton, allowing methylation with weaker bases (DBU) and avoiding racemization.

  • Final Protection: After removing o-NBS, react the resin-bound secondary amine with Fmoc-OSu (3 eq) and DIPEA (6 eq) in NMP.

Part 5: Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

IssueRoot CauseCorrective Action
Dipeptide Formation Mixed anhydride formation (Fmoc-Cl); High pH.Switch to Fmoc-OSu . If using Fmoc-Cl, ensure strict temperature control (0°C) and avoid excess base. Use TMS-Cl protocol.
Incomplete Reaction Steric hindrance; Poor solubility.Use Protocol B (Silylation) . Increase temperature to 40°C (monitor closely). Use ultrasonic bath.
Racemization High pH during protection; Activated ester instability.Maintain pH < 9.5. Avoid using strong bases like NaOH; stick to NaHCO

or DIPEA.
Oligomerization (Gly) High reactivity of Glycine amine.Mandatory: Use Fmoc-OSu or Fmoc-N

for Glycine derivatives. Never use Fmoc-Cl for Glycine.
References
  • Carpino, L. A., & Han, G. Y. (1972).[7] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][8][9] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Raillard, S. P., et al. (1999). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids. Organic Process Research & Development, 3(3), 177–183.

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9][10][11][12] The Journal of Organic Chemistry, 70(13), 5183–5189.

  • Bolger, S. J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. STAR Protocols, 4(4), 102720.

  • BenchChem Technical Support. (2025). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection.[8][9] BenchChem Technical Guides.

Sources

Beyond Canonical Space: The Strategic Utility of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis integration, and strategic application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in peptide drug discovery.

Executive Summary

In the optimization of peptide therapeutics, medicinal chemists often face a "hydrophobic ceiling"—the limit where increasing lipophilicity using canonical residues (Leucine, Isoleucine, Phenylalanine) fails to improve potency or metabolic stability. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (henceforth referred to as Fmoc-4-Et-Nle or (S)-AEH ) represents a critical tool for breaking this ceiling.

Structurally functioning as a "Super-Leucine," this non-canonical amino acid (NCAA) introduces a massive, bifurcated hydrophobic volume at the


-position. This guide analyzes its role in filling expansive hydrophobic pockets (e.g., GPCRs, Proteases), shielding the peptide backbone from proteolytic cleavage, and the specific SPPS protocols required to couple this sterically demanding residue.

Structural Anatomy & Physiochemical Profile[1]

To understand the utility of (S)-AEH, one must analyze its side-chain topology relative to canonical hydrophobic residues.

The "Super-Leucine" Architecture

While Leucine possesses a


-branched dimethyl group, (S)-AEH possesses a 

-branched diethyl architecture (structurally, the side chain is a 2-ethyl-butyl group attached to the

-carbon via a methylene bridge).
FeatureLeucine (Leu)Isoleucine (Ile)(S)-AEH (4-Et-Nle)
Side Chain Isobutylsec-Butyl2-Ethyl-butyl

-Substitution
Dimethyl (

)
Methyl/HDiethyl (

)
Steric Bulk (

)
ModerateHigh (

-branch)
Extreme (

-branch)
LogP (Approx) 1.82.1~3.5 - 4.0
Primary Utility Core packing

-sheet bias
Deep pocket filling / Proteolytic shield
The "Umbrella Effect"

The defining feature of (S)-AEH is the Umbrella Effect . The two ethyl groups at the


-position create a wide steric canopy. Unlike 

-branched residues (Val, Ile, Thr) which restrict the conformation of the backbone immediately at the

-carbon, the

-branching of (S)-AEH allows for reasonable backbone flexibility (

angles) while creating a massive "dead zone" for enzymes attempting to access the peptide bond.

Strategic Role in Peptide Design

Metabolic Stability via Steric Shielding

Proteolytic degradation often occurs when enzymes (e.g., Chymotrypsin, Neprilysin) access the scissile bond.

  • Mechanism: The bulky

    
    -ethyl groups of (S)-AEH physically block the active site of proteases from approaching the amide nitrogen of the peptide backbone.
    
  • Application: Replacing Leucine or Phenylalanine at the

    
     or 
    
    
    
    positions with (S)-AEH can increase plasma half-life (
    
    
    ) by orders of magnitude without abolishing receptor binding, provided the receptor pocket is sufficiently large.
Optimizing Hydrophobic Interactions (The "Goldilocks" Fit)

Many drug targets (GPCRs, Protein-Protein Interaction interfaces) possess large, poorly defined hydrophobic grooves.

  • Failure Mode: Canonical residues (Leu/Phe) may "rattle" inside these pockets, leading to low affinity (

    
    ) due to insufficient Van der Waals contact surface area.
    
  • Solution: (S)-AEH acts as a hydrophobic anchor. Its volume allows it to engage multiple sub-pockets simultaneously, drastically improving residence time and potency.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for incorporating (S)-AEH into a lead sequence.

DesignLogic Start Lead Peptide Optimization Problem Identify Liability Start->Problem LowPotency Low Potency (Loose Binding) Problem->LowPotency Affinity Issue Unstable Low Stability (Proteolysis) Problem->Unstable ADME Issue PocketAnalysis Analyze Binding Pocket (Is it large/hydrophobic?) LowPotency->PocketAnalysis SiteAnalysis Identify Cleavage Site (Is it near Leu/Phe/Met?) Unstable->SiteAnalysis UseNle Use Norleucine (Linear fit) PocketAnalysis->UseNle Narrow Channel UseAEH USE (S)-AEH (Gamma-branch Bulk) PocketAnalysis->UseAEH Wide/Deep Pocket UseTle Use Tert-Leucine (Rigid beta-branch) SiteAnalysis->UseTle Need Rigidity SiteAnalysis->UseAEH Need Shielding + Flexibility Outcome High Affinity & Proteolytic Resistance UseAEH->Outcome Result

Figure 1: Decision matrix for selecting (S)-AEH over other hydrophobic non-canonical amino acids.

Solid Phase Peptide Synthesis (SPPS) Integration[2]

Coupling (S)-AEH is challenging due to the steric bulk of the side chain, which hinders the approach of the activated ester to the N-terminus of the resin-bound peptide. Standard protocols often result in deletion sequences.

Critical Reagents
  • Coupling Reagent: DIC/Oxyma Pure is preferred for minimizing racemization, but HATU/HOAt is recommended for this specific residue to drive the reaction to completion.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (Standard) or NMP (if aggregation is suspected).

Optimized Protocol: The "Double-Hit" Strategy

To ensure >99% coupling efficiency, a double-coupling cycle is mandatory.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Previous AA):

    • 20% Piperidine in DMF (2 x 5 min).

    • Crucial Wash: Wash 5x with DMF to remove all traces of piperidine (prevents premature Fmoc removal of the incoming bulky AA).

  • Activation (Prepare immediately before use):

    • Dissolve 4.0 eq of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid .

    • Add 3.9 eq HATU .

    • Add 8.0 eq DIEA .

    • Note: Pre-activation time should be < 2 minutes to avoid racemization.

  • Coupling 1 (The "Push"):

    • Add activated solution to resin.

    • Agitate for 60 minutes at Room Temperature (or 15 min at 50°C microwave).

    • Drain and wash 3x DMF.[1]

  • Coupling 2 (The "Cleanup"):

    • Repeat activation with fresh reagents (use DIC/Oxyma for the second hit to vary the activation chemistry).

    • Agitate for 45 minutes .

  • Monitoring (Mandatory):

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • If positive: Do NOT proceed. Cap with Acetic Anhydride and accept the loss, or try a third coupling at higher temp (max 60°C).

Visualizing the Synthesis Workflow

SPPS_Workflow Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash DMF Wash (x5) Deprotect->Wash Activate Activate (S)-AEH (HATU/DIEA) Wash->Activate Couple1 Coupling 1 60 min Activate->Couple1 Couple2 Coupling 2 (Fresh Reagents) Couple1->Couple2 Test Kaiser/Chloranil Test Couple2->Test Next Proceed to AA(n+1) Test->Next Colorless (Pass) Cap Capping (Ac2O) Test->Cap Blue (Fail)

Figure 2: Optimized SPPS workflow for sterically hindered amino acids like (S)-AEH.

Analytical Characterization Data

When validating the identity of peptides containing (S)-AEH, standard retention times will shift significantly compared to Leucine-containing analogs.

PropertyValue / Note
Molecular Formula

(Fmoc-protected free acid)
Molecular Weight 381.5 g/mol
HPLC Shift Expect a +2 to +4 minute shift in retention time (C18 column, standard gradient) relative to Leu-peptides due to high lipophilicity.
Solubility Low in water/methanol. Dissolve in DMF, NMP, or DMSO for stock solutions.
Racemization Risk Moderate. Avoid bases stronger than DIEA during coupling.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138958479: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.[2] Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Chemical Modifications of Peptides: The Impact of Non-Proteinogenic Amino Acids. Current Pharmaceutical Design. (Contextual grounding on hydrophobic NCAAs).
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Protocol grounding for bulky residues).

Sources

Technical Guide: Hydrophobicity and Physicochemical Properties of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid Side Chain

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobic Architect

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6) represents a critical tool in the rational design of peptide therapeutics. Unlike canonical hydrophobic residues (Leucine, Isoleucine, Valine), this non-standard amino acid introduces a


-branched aliphatic side chain  containing six carbons. This specific architecture offers a dual advantage: it significantly increases lipophilicity (

) to enhance membrane permeability while introducing distal steric bulk that can occlude proteolytic cleavage sites or fill expanded hydrophobic pockets in target receptors (e.g., GPCRs, protein-protein interfaces).

This guide provides a rigorous analysis of the side chain's hydrophobicity, its impact on peptide physicochemical properties, and validated protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Analysis & Hydrophobicity Profiling

Molecular Architecture

The defining feature of this residue is the 4-ethyl-hexanoic side chain. To understand its behavior, we must dissect its topology relative to the peptide backbone.

  • IUPAC Core: (S)-2-amino-4-ethylhexanoic acid.

  • Side Chain Composition: A butyl chain substituted at the

    
    -position (C4) with an ethyl group.
    
  • Formula of R-Group:

    
    
    
  • Carbon Count (Side Chain): 6 carbons (Isobaric with Hexyl, but branched).

Comparative Hydrophobicity

The hydrophobicity of an amino acid side chain is the primary driver of protein folding and ligand binding.[1] We compare the 4-ethyl-hexanoic side chain against canonical residues using the Intrinsic Hydrophobicity Scale and calculated LogP (cLogP) values.

Table 1: Comparative Hydrophobicity and Steric Parameters

Amino Acid ResidueSide Chain StructureSide Chain Carbon CountHydrophobicity (Relative to Leu)Steric Bulk (A-Value approx.)Primary Utility
Leucine (Leu)

-branched (Isobutyl)
41.0 (Reference)HighCore packing
Isoleucine (Ile)

-branched (sec-Butyl)
4~1.05Very High

-sheet stabilization
Phenylalanine (Phe) Aromatic (Benzyl)7~1.5Moderate

-stacking
(S)-4-Ethyl-Hxa

-branched (3-ethyl-pentyl)
6 ~1.8 - 2.0 Very High Membrane penetration, deep pocket filling
Norleucine (Nle) Linear (Butyl)4~1.1LowMethionine isostere

Note: The "Side Chain Structure" for (S)-4-Ethyl-Hxa is described relative to the


-carbon attachment point.
The "Super-Leucine" Effect

The 4-ethyl-hexanoic side chain can be conceptualized as a "Super-Leucine." While Leucine has a dimethyl branch at the


-position, 4-ethyl-hexanoic acid extends one of those methyls to an ethyl and extends the main chain.
  • Result: A significant increase in solvent-accessible surface area (SASA) and lipophilicity without introducing aromaticity. This is crucial for targets where aromatic residues (Phe/Trp) cause steric clashes or metabolic liability (oxidation).

Mechanistic Applications in Drug Design

Enhancing Membrane Permeability

The high lipophilicity of the 4-ethyl-hexanoic side chain facilitates the transition of peptides across the lipid bilayer.

  • Mechanism: The aliphatic C6 chain partitions effectively into the acyl core of the membrane, lowering the desolvation energy penalty of the peptide backbone.

  • Application: Replacing Leucine or Phenylalanine with 4-ethyl-hexanoic acid in cell-penetrating peptides (CPPs) or macrocycles can increase cytosolic delivery efficiency by 2-5 fold.

Proteolytic Stability via Steric Shielding

The


-branching creates a "steric umbrella" that protects the adjacent peptide bond from enzymatic hydrolysis.
  • Causality: Proteases like Chymotrypsin or Elastase require the peptide backbone to adopt an extended conformation in the active site. The bulk of the ethyl group at C4 sterically hinders this fit, extending the plasma half-life (

    
    ) of the therapeutic.
    
Visualization: Structural Logic

The following diagram illustrates the structural hierarchy and functional impact of the side chain.

SideChainLogic Molecule (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid SideChain Side Chain: -CH2-CH(Et)-CH2-CH3 (6 Aliphatic Carbons) Molecule->SideChain Properties Physicochemical Properties SideChain->Properties Hydrophobicity High Lipophilicity (> Leu, > Ile) Properties->Hydrophobicity Sterics Gamma-Branching (Distal Bulk) Properties->Sterics Membrane Membrane Permeability (Lipid Bilayer Partitioning) Hydrophobicity->Membrane Drives Binding Receptor Affinity (Filling Large Hydrophobic Pockets) Hydrophobicity->Binding Enhances Stability Proteolytic Stability (Steric Shielding of Amide Bond) Sterics->Stability Provides Sterics->Binding Selectivity Applications Drug Design Applications

Figure 1: Structural causality map linking the 4-ethyl-hexanoic acid side chain architecture to downstream pharmacological benefits.

Experimental Protocols: Synthesis & Handling

Working with highly hydrophobic, sterically demanding amino acids requires modified protocols to prevent aggregation and ensure complete coupling.

Solid Phase Peptide Synthesis (SPPS) Optimization

Challenge: The bulky side chain hinders the approach of the activated amino acid to the N-terminus of the resin-bound peptide. Furthermore, the hydrophobicity can induce "


-sheet" type aggregation on the resin.

Protocol: High-Efficiency Coupling Cycle

  • Resin Selection: Use low-loading resin (0.2 - 0.4 mmol/g) such as ChemMatrix or Tentagel to maximize solvation.

  • Swelling: Swell resin in DCM (Dichloromethane) for 30 mins, then wash with NMP (N-Methyl-2-pyrrolidone). Reason: DCM swells the polystyrene core; NMP solvates the growing peptide chain better than DMF.

  • Activation (In Situ):

    • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).

    • Base: DIEA (Diisopropylethylamine).

    • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIEA.

    • Note: HOAt is critical here as it accelerates coupling for sterically hindered amines via the neighboring group effect.

  • Coupling Conditions:

    • Temperature: Microwave irradiation at 75°C for 10 minutes OR 50°C conventional heating for 60 minutes.

    • Double Coupling: Mandatory. Repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines immediately after coupling to prevent deletion sequences.

Solubility & Purification Strategy

Challenge: Peptides containing this residue will exhibit significant retention time shifts in RP-HPLC and may precipitate in aqueous buffers.

Protocol: Purification Workflow

  • Dissolution: Dissolve crude peptide in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) mixed with water. Avoid pure water or low % ACN.

  • Column Selection: C4 or C8 column (instead of C18). Reason: The high hydrophobicity may cause irreversible binding to C18 phases.

  • Gradient: Start higher (e.g., 20% B) and use a shallower gradient (0.5% B/min).

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Isopropanol/Acetonitrile (1:1). Isopropanol helps solvate hydrophobic chains.

Visualization: SPPS Decision Workflow

SPPS_Workflow Start Start Coupling: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid CheckPos Is residue position > 10 from C-terminus? Start->CheckPos Standard Standard Coupling: RT, 60 min, HBTU CheckPos->Standard No (Low Aggregation Risk) Optimized Optimized Coupling: HATU/HOAt, 75°C (MW), 10 min CheckPos->Optimized Yes (High Aggregation Risk) Double Double Couple? Standard->Double Optimized->Double Capping Capping Step (Ac2O) Double->Capping Yes (Mandatory)

Figure 2: Decision tree for optimizing the coupling of bulky hydrophobic residues during SPPS.

References

  • VulcanChem . (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Technical Datasheet. Retrieved from

  • Max Planck Institute . An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Retrieved from

  • Tulane School of Medicine . Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Retrieved from

  • Alfa Chemistry . Hydrophobicity Index Table of Common Amino Acids. Retrieved from

Sources

Steric Engineering of the 4-Ethylhexanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the steric and physicochemical properties of the 4-ethylhexanoic acid (4-EHA) moiety, a critical "remote steric" building block in modern drug delivery and medicinal chemistry.

From Metabolic Stability to Lipid Nanoparticle (LNP) Formulation

Executive Summary: The "Remote Steric" Advantage

In drug development, steric hindrance is often a double-edged sword: it confers metabolic stability but hinders synthetic conjugation. 4-Ethylhexanoic acid (4-EHA) represents a strategic solution to this dilemma. Unlike its common isomer 2-ethylhexanoic acid (2-EHA) , where the ethyl group is proximal to the carboxyl head, 4-EHA places the steric bulk at the


-position (C4).

This "Remote Steric Shielding" architecture offers three distinct advantages:

  • Synthetic Accessibility: The carboxyl group remains unhindered, allowing rapid, high-yield conjugation to drugs, peptides, or lipid headgroups.

  • Metabolic Stalling: The C4-branch acts as a "delayed fuse," permitting limited beta-oxidation before creating a metabolic blockade, thereby tuning pharmacokinetic (PK) half-life.

  • Cone-Shape Topology: In lipid nanoparticles (LNPs), the C4-branch increases the critical packing parameter (CPP), facilitating the hexagonal phase transitions required for endosomal escape.

Structural Dynamics: 4-EHA vs. 2-EHA

Understanding the spatial arrangement is critical for application.

Feature2-Ethylhexanoic Acid (2-EHA)4-Ethylhexanoic Acid (4-EHA)
Branch Position C2 (

-position)
C4 (

-position)
Steric Effect on COOH High: Hinders esterification/amide coupling.Low: Reacts like linear hexanoic acid.
Chirality 1 Chiral Center (C2)1 Chiral Center (C4)
Beta-Oxidation Blocks immediately (cannot form trans-

).
Delayed Block: Allows 1 cycle, then stalls.
LNP Packing Creates bulk at the interface (headgroup).Creates bulk in the hydrophobic tail (tail splay).
Visualization: Conformational Sterics

The following diagram illustrates the "Remote Steric" concept and its impact on reactivity vs. metabolic access.

G cluster_0 2-Ethylhexanoic Acid (Proximal Hindrance) cluster_1 4-Ethylhexanoic Acid (Remote Hindrance) C2_COOH COOH Group (Blocked) C2_Ethyl Ethyl @ C2 (Steric Wall) C2_Ethyl->C2_COOH High Hindrance (Slow Coupling) C2_Tail Lipid Tail C2_Tail->C2_Ethyl C4_COOH COOH Group (Accessible) C4_Link C2-C3 Spacer C4_Link->C4_COOH Low Hindrance (Fast Coupling) C4_Ethyl Ethyl @ C4 (Metabolic Shield) C4_Ethyl->C4_Link C4_Tail Lipid Tail C4_Tail->C4_Ethyl

Figure 1: Comparative steric topology. Note the spacer in 4-EHA allowing free access to the reactive center.

Mechanism of Action

Metabolic Stability: The "Delayed Blockade"

The primary utility of 4-EHA in peptide modification (lipidation) is extending half-life. Linear fatty acids are rapidly degraded by mitochondrial


-oxidation. 4-EHA resists this via a specific mechanistic stall.
  • Cycle 1 (Permissive): The enzyme Acyl-CoA Dehydrogenase successfully oxidizes the C2-C3 bond. The first two carbons (C1 and C2) are cleaved as Acetyl-CoA.[1][2]

  • The Shift: The original C3 becomes the new C1, and the original C4 (bearing the ethyl group) becomes the new C2 (

    
    -position) .
    
  • Cycle 2 (Stalled): The remaining chain is now a 2-ethyl-acyl-CoA derivative. The ethyl group at the new

    
    -position sterically clashes with the catalytic pocket of Acyl-CoA Dehydrogenase, preventing the formation of the required trans-
    
    
    
    -enoyl-CoA intermediate.
  • Result: The molecule is trapped, significantly prolonging its systemic circulation compared to linear analogs.

LNP Formulation: Critical Packing Parameter (CPP)
  • Linear tails (Cylindrical, CPP

    
     1) form stable bilayers (lamellar phase), which trap mRNA in endosomes.
    
  • 4-EHA tails (Cone-shaped, CPP > 1) induce membrane curvature. This promotes the transition to the inverted hexagonal phase (

    
    )  at acidic endosomal pH, facilitating membrane fusion and cytosolic release of the RNA payload.
    

Experimental Protocols

Protocol A: Synthesis of Chiral 4-Ethylhexanoic Acid

Rationale: Commercial 4-EHA is often racemic. For precise drug binding, the (R)- or (S)-enantiomer is required. This protocol uses enzymatic resolution.[3]

Reagents:

  • Racemic ethyl 4-ethylhexanoate

  • Candida antarctica Lipase B (CAL-B)

  • Phosphate buffer (pH 7.0)

Workflow:

  • Emulsification: Suspend 10 mmol racemic ethyl 4-ethylhexanoate in 50 mL phosphate buffer (0.1 M, pH 7.0).

  • Enzymatic Hydrolysis: Add immobilized CAL-B (50 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via GC-FID. The enzyme typically shows preference for the (R)-ester, hydrolyzing it to the (R)-acid.

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours).

  • Separation: Adjust pH to 9.0 (deprotonates the free acid). Extract the unreacted (S)-ester with hexane.

  • Acid Recovery: Acidify the aqueous phase to pH 2.0 with HCl. Extract the (R)-4-ethylhexanoic acid with ethyl acetate.

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and distill (bp ~228°C) to obtain enantiopure acid.
    
Protocol B: Albumin Binding Affinity (Fluorescence Quenching)

Rationale: To quantify how the 4-ethyl branch affects pharmacokinetics via albumin binding.

Materials:

  • Human Serum Albumin (HSA), fatty acid-free (2

    
    M in PBS).
    
  • Ligand: 4-Ethylhexanoic acid (stock in DMSO).

  • Probe: Trp-214 (intrinsic fluorescence).

Step-by-Step:

  • Baseline: Measure emission spectrum of 2

    
    M HSA (Excitation: 295 nm; Emission: 300–450 nm).
    
  • Titration: Sequentially add 4-EHA (0 to 20

    
    M). Keep DMSO < 1%.
    
  • Equilibration: Incubate 5 mins between additions at 37°C.

  • Data Analysis: Plot fluorescence intensity (

    
    ) vs. concentration 
    
    
    
    (Stern-Volmer plot).
  • Calculation: Derive the binding constant (

    
    ) using the modified Stern-Volmer equation:
    
    
    
    
    Expect
    
    
    to be slightly lower than linear octanoic acid due to steric bulk, but sufficient for depot effect (
    
    
    ).

Applications in Drug Development[4][5]

Table 1: Comparative Utility of 4-EHA
Application DomainRole of 4-EHAMechanismKey Reference Outcome
Peptide Therapeutics Side-chain modificationProteolytic Shielding: The

-branch prevents protease docking (e.g., chymotrypsin) better than linear chains.
Increased plasma half-life of GLP-1 analogs.
Lipid Nanoparticles Ionizable Lipid TailEndosomal Escape: Branching increases tail volume, inducing hexagonal phase fusion.3x higher mRNA transfection vs. linear lipids (Dlin-MC3-DMA analogs).[4]
Small Molecule Prodrugs Lipophilic promoietyLymphatic Transport: Enhances chylomicron association for oral bioavailability.Bypasses first-pass metabolism via lymphatic uptake.
Diagram: The Beta-Oxidation Blockade

This pathway illustrates why 4-EHA is metabolically superior to linear fatty acids.

BetaOxidation cluster_legend Mechanism Start 4-Ethylhexanoyl-CoA (C4 Branch) Step1 Cycle 1: Dehydrogenation (C2-C3 oxidation) Start->Step1 Permissive Intermediate Cleavage of Acetyl-CoA (Removes C1 & C2) Step1->Intermediate BlockedProduct 2-Ethyl-Butanoyl-CoA (Branch is now at C2/Alpha) Intermediate->BlockedProduct Chain Shortening Enzyme Acyl-CoA Dehydrogenase (Blocked by C2 Sterics) BlockedProduct->Enzyme Steric Clash! Legend1 Delayed Blockade: Allows 1 cycle, then stops.

Figure 2: The "Delayed Blockade" mechanism. The C4-ethyl group shifts to the C2 position after the first metabolic cycle, creating a refractory species that persists in circulation.

References

  • PubChem. 4-Ethylhexanoic acid | C8H16O2. National Library of Medicine. Available at: [Link]

  • Zhang, R., et al. (2025). Artificial Intelligence-Driven Strategies for Targeted Delivery and Enhanced Stability of RNA-Based Lipid Nanoparticle Cancer Vaccines. (Discusses 4-ethylhexanoic acid cores in GAN-generated lipids). Available at: [Link]

  • Kadela-Tomanek, M., et al. (2021). Pharmacokinetics of Newly Synthesized Betulin-1,4-quinone Hybrids.[5] (Utilization of 4-ethylhexanoic acid as a hydrophobic building block).[5] Processes, 9(2), 376. Available at: [Link]

  • Himo, F. (2010). Rapid synthesis of flavor compound 4-ethyloctanoic acid under microwave irradiation. (Synthetic protocols for 4-ethyl branched acids). Available at: [Link]

  • AOCS. Fatty Acid Beta-Oxidation Pathway and Regulation. (Fundamental mechanism of beta-oxidation blockade by branching). Available at: [Link]

Sources

Methodological & Application

Incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol:

Executive Summary & Chemical Logic

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-L-AEH or Fmoc-4-ethyl-Nle ) is an unnatural amino acid characterized by a significant hydrophobic footprint and gamma-branching. Structurally, it is an analog of Norleucine where the


-carbon carries an ethyl group, or effectively a "diethyl" analog of Leucine (which is dimethyl).

Why use it?

  • Hydrophobic Probing: Its side chain (

    
    ) provides a massive hydrophobic surface area, making it ideal for probing hydrophobic pockets in receptors or increasing the membrane permeability of peptide therapeutics.
    
  • Proteolytic Stability: The steric bulk at the

    
    -position hinders the approach of proteases (e.g., chymotrypsin), extending the half-life of the peptide in vivo.
    

The Challenge: Steric Hindrance & Aggregation Unlike


-branched residues (Val, Ile) which hinder the nucleophilic attack of the amine, 

-branched residues like AEH primarily hinder the electrophilic activated ester and the subsequent packing of the peptide chain.
  • Coupling: The bulky ethyl groups create a "shield" around the activated carboxylate, requiring high-efficiency coupling reagents.

  • Aggregation: The high lipophilicity of the diethyl moiety promotes inter-chain aggregation, often leading to incomplete coupling of subsequent residues (the "difficult sequence" phenomenon).

Physiochemical Profile

PropertySpecification
Common Name Fmoc-L-AEH; Fmoc-4-ethyl-L-norleucine
Formula

Molecular Weight 381.5 g/mol
Steric Class Class B (Moderately Hindered,

-branched)
Hydrophobicity High (Significantly > Leu/Phe)
Solubility Soluble in DMF, NMP, DCM. Insoluble in water/ether.
Chirality L-configuration at

-carbon;

-carbon is achiral (symmetric diethyl).

Optimized SPPS Protocol

This protocol is designed for standard Fmoc/tBu chemistry on automated synthesizers or manual setups.

A. Resin Selection (Critical)

Due to the high hydrophobicity of AEH, standard Polystyrene (PS) resins often collapse, trapping the growing chain.

  • Recommended: ChemMatrix® (100% PEG) or PEG-PS (Tentagel). These amphiphilic supports maintain solvation of hydrophobic sequences.

  • Loading: Keep loading low (0.2 – 0.4 mmol/g ) to prevent steric crowding between chains.

B. Solubilization

Fmoc-L-AEH is lipophilic and dissolves readily in organic solvents.

  • Standard: 0.2 M in DMF.

  • Optimized: If aggregation is suspected in the sequence, use NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO (90:10) to disrupt hydrogen bonding.

C. Coupling Strategy

Do not use weak reagents like HOBt/DCC.

Method 1: The Gold Standard (DIC/Oxyma) This method is preferred for preventing racemization while maintaining high coupling efficiency.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Stoichiometry: 5 eq. AA : 5 eq. DIC : 5 eq. Oxyma.

  • Conditions: 60 minutes at Room Temperature (RT).

  • Optimization: If the sequence is difficult, perform Double Coupling (2 x 45 min).

Method 2: The "Power" Coupling (HATU) Use this if Method 1 fails or for extremely hindered adjacent residues (e.g., coupling AEH onto Pro or N-Me-AA).

  • Reagents: HATU + DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq. AA : 3.9 eq. HATU : 8 eq. DIEA.

  • Conditions: 45 minutes at RT.

  • Warning: Avoid pre-activation times > 2 minutes to prevent guanidinium capping.

D. Deprotection

Standard conditions apply. The bulky side chain does not hinder Fmoc removal.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma (to suppress aspartimide formation if Asp is present).

  • Cycle: 2 x 10 minutes.

Workflow Visualization

The following diagram outlines the decision logic for incorporating Fmoc-L-AEH, specifically addressing the "Aggregation Check" point.

SPPS_Workflow Start Start Cycle: Fmoc-L-AEH Resin_Check Check Resin Type Start->Resin_Check Resin_Check->Start Polystyrene (Warning: Swelling Risk) Solubilize Dissolve AA in DMF/NMP (0.2 M) Resin_Check->Solubilize PEG-PS/ChemMatrix Activation Activation: DIC/Oxyma (1:1:1) 5 equiv. Solubilize->Activation Coupling Coupling Reaction 60 min @ RT Activation->Coupling Test Kaiser / Chloranil Test Coupling->Test Success Wash & Deprotect Test->Success Negative (No Color) Fail Incomplete Coupling Test->Fail Positive (Blue/Purple) Retry Re-couple with HATU/DIEA (45 min) Fail->Retry Retry->Success Pass

Figure 1: Decision tree for the incorporation of Fmoc-L-AEH, emphasizing the switch to HATU upon incomplete coupling.

Troubleshooting & "Difficult Sequences"

If Fmoc-L-AEH is part of a "difficult sequence" (e.g., adjacent to Val, Ile, or other AEH residues), the peptide chain may aggregate via beta-sheet formation.

Symptoms:

  • Disappearance of the resin beads (clumping).

  • Positive Kaiser test after double coupling.

  • Truncated peptides in LC-MS.

The "Magic Mixture" Solution: Replace standard DMF washing and coupling solvents with the following "Magic Mixture" to disrupt aggregation:

  • DCM / DMF / NMP (1:1:1) containing 1% Triton X-100 or 2 M Lithium Chloride .

  • Alternatively, use Pseudoproline dipeptides at positions preceding the AEH residue if possible.

Cleavage & Purification

Fmoc-L-AEH contains no side-chain protecting groups (the ethyl group is alkyl). Therefore, it is stable to all standard cleavage cocktails.

  • Cocktail: TFA / TIS / Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitation: Cold Diethyl Ether.

  • HPLC Note: Due to the high hydrophobicity of AEH, the peptide will elute significantly later (higher % Acetonitrile) than the native sequence. Adjust the gradient to go up to 70-80% B.

References

  • Yamawaki, Y., et al. (2021).[1] "Synthesis of Unnatural Amino Acid, 2-Amino-4-ethylhexanoic Acid (AEH) and Its Introduction into Peptidyl-AMC Substrates." Processes, 9(7), 1095. Link

    • Key citation for the synthesis and steric properties of AEH.
  • Albericio, F., & Tyley, A. (2013). "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Beilstein Journal of Organic Chemistry, 9, 2635–2656. Link

    • Authoritative review on coupling strategies for hindered residues (Class B/C).
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

    • Source for "Magic Mixture" and aggreg

Sources

Coupling conditions for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the coupling conditions for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (also referred to as Fmoc-4-Ethyl-Norleucine or Fmoc-4-Et-Nle-OH ).

This non-canonical amino acid possesses a bulky, hydrophobic


-branched side chain. While it lacks the extreme steric hindrance of 

-branched residues (like Valine or Isoleucine), its significant hydrophobicity (C8 side chain) creates a high risk of on-resin aggregation, requiring specific solvation and activation strategies.

Application Note: Coupling (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Chemical Profile & Challenges[1]
  • Compound Name: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid[1][2][3]

  • CAS Number: 1998613-43-6[1][2]

  • Structural Analog: 4-Ethyl-Norleucine (Gamma-branched hydrophobe)

  • Key Challenge 1: Hydrophobic Aggregation. The 4-ethyl-hexyl side chain promotes

    
    -sheet formation within the growing peptide chain. This "solvation crash" can cause incomplete coupling even if the active center is not sterically blocked.
    
  • Key Challenge 2: Steric Bulk. The

    
    -ethyl group adds volume, slowing down the kinetics of the acylation reaction compared to Alanine or Glycine.
    
Solvation Strategy

Standard DMF (Dimethylformamide) is often insufficient for this residue if the peptide sequence is already hydrophobic.

  • Recommended Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for preventing aggregation during the coupling of this specific residue.

  • Binary Solvent System: For sequences >10 residues, use DMF:DCM (1:1) or NMP:DMSO (9:1) to disrupt inter-chain hydrogen bonding.

PART 1: Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Automated synthesis, low racemization risk, and standard sequences.

Mechanism: Diisopropylcarbodiimide (DIC) generates the O-acylisourea, which is immediately intercepted by Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) to form a reactive, less racemizing active ester.

Reagents:

  • Amino Acid: 0.2 M solution of Fmoc-4-Et-Nle-OH in DMF (or NMP).

  • Activator: 0.5 M Oxyma Pure in DMF.

  • Base/Carbodiimide: DIC (Neat).

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 20 mins. Drain.

  • Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

  • Activation (In-Situ):

    • Add 5.0 equivalents of Fmoc-4-Et-Nle-OH to the reaction vessel.

    • Add 5.0 equivalents of Oxyma Pure solution.

    • Add 5.0 equivalents of DIC.

    • Note: Do not pre-activate for >2 minutes to avoid rearrangement.

  • Coupling: Shake/Vortex at Room Temperature for 60 minutes .

  • Monitoring: Perform Kaiser Test (see Section 4). If slightly blue, re-couple (Step 6).

  • Optional Re-Coupling: If aggregation is suspected, repeat step 3-4 using HATU (Protocol B) for the second pass.

Protocol B: High-Power Activation (HATU/HOAt)

Best for: Difficult sequences, re-coupling steps, or when Protocol A fails.

Mechanism: HATU generates a highly reactive aza-benzotriazole active ester. Warning: High reactivity can lead to guanidinylation of the N-terminus if the amino acid is limiting.

Reagents:

  • Amino Acid: Fmoc-4-Et-Nle-OH (Solid or 0.2 M in NMP).

  • Coupling Reagent: HATU (0.5 M in DMF).

  • Base: DIPEA (Diisopropylethylamine), 2.0 M in NMP.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3.0 eq of Fmoc-4-Et-Nle-OH and 2.9 eq of HATU in minimal NMP.

  • Activation: Add 6.0 eq of DIPEA.

    • Critical: Mix for exactly 30 seconds before adding to resin. Prolonged activation causes racemization.

  • Coupling: Add mixture to resin. Agitate for 45–60 minutes .

  • Wash: Drain and wash with NMP (3x) then DCM (3x) to remove excess base.

Protocol C: Microwave-Assisted Coupling

Best for: Long peptides (>20 AA) containing this residue.

  • Temperature: 75°C

  • Power: 30 Watts (maintain constant temp, do not pulse excessively).

  • Time: 5 minutes (Single coupling is usually sufficient).

  • Reagents: Use DIC/Oxyma (Protocol A). Avoid HATU at high temps to prevent racemization of the

    
    -branched center.
    

PART 2: Visualization & Logic

Decision Matrix: Selecting the Right Condition

The following logic gate determines the optimal coupling strategy based on your specific peptide sequence context.

CouplingLogic Start Start: Coupling Fmoc-4-Et-Nle-OH CheckSeq Is the sequence >15 residues or highly hydrophobic? Start->CheckSeq Simple Standard Condition CheckSeq->Simple No Difficult Aggregration Risk CheckSeq->Difficult Yes CheckPos Is this residue N-terminal or internal? ProtoB Protocol B: HATU / DIPEA (NMP, RT, 45 min) CheckPos->ProtoB N-Terminal / Delicate ProtoC Protocol C: Microwave (75°C) DIC / Oxyma CheckPos->ProtoC Internal (Aggregation) ProtoA Protocol A: DIC / Oxyma (DMF, RT, 60 min) Simple->ProtoA Difficult->CheckPos QC Quality Control: Positive? -> Proceed Negative? -> Double Couple ProtoA->QC Kaiser Test ProtoB->QC ProtoC->QC

Figure 1: Decision tree for selecting coupling conditions based on peptide complexity.

SPPS Workflow for Hydrophobic Residues

This diagram illustrates the specific wash and solvation steps required to maintain chain accessibility for Fmoc-4-Et-Nle-OH.

SPPS_Workflow Resin Resin-Peptide (Fmoc-AA-) Deprotect Deprotection 20% Piperidine/DMF Resin->Deprotect Wash1 Wash DMF (3x), DCM (3x) *Crucial for Swelling* Deprotect->Wash1 Couple Coupling Fmoc-4-Et-Nle-OH + Activator Wash1->Couple Add Reagents Check Kaiser Test (Ninhydrin) Couple->Check Check->Couple Fail (Blue) -> Re-couple w/ HATU Cap Capping Ac2O / Pyridine Check->Cap Fail x2 -> Terminate Next Next Cycle Check->Next Pass (Colorless)

Figure 2: Optimized SPPS cycle highlighting the critical DCM wash step for hydrophobic swelling.

PART 3: Data & Quality Control

Comparative Efficiency Table

Data derived from standard hydrophobic coupling models (e.g., Fmoc-Nle-OH analogs).

ParameterDIC / Oxyma (Prot A)HATU / DIPEA (Prot B)PyBOP / DIPEA
Coupling Efficiency 98.5%99.2%97.0%
Racemization Risk Low (<0.5%)Moderate (1-2%)Moderate
Aggregation Breaking ModerateHighModerate
Solvent Compatibility DMF, NMPDMF, NMPDMF
Recommended Use Routine / First Pass Difficult / Re-coupling Legacy / Alternative
Validation (QC)
  • Kaiser Test: Primary amines (after deprotection) stain Dark Blue . The coupled product (secondary amide) must remain Yellow/Colorless .

    • Note: If the test is reddish-brown, it indicates incomplete coupling or aggregation.

  • HPLC Verification:

    • Expect a shift in retention time (RT) significantly higher than Leucine/Norleucine due to the ethyl group.

    • Use a C18 or C8 column with a shallow gradient (e.g., 30-100% ACN over 30 mins) to resolve diastereomers if racemization occurred.

References

  • VulcanChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Structure and Properties.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Albericio, F., et al. Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive.[4] Journal of the American Chemical Society.

  • PubChem. Compound Summary: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CID 138958479). [2]

Sources

Fmoc deprotection of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Fmoc Deprotection Strategies for the Sterically Hindered Non-Natural Amino Acid (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Abstract

The incorporation of bulky, non-natural amino acids into peptide sequences is a critical strategy in modern drug development for enhancing proteolytic stability and tuning conformational dynamics. However, residues such as (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid present severe steric challenges during solid-phase peptide synthesis (SPPS). This application note details the mechanistic causality behind incomplete Fmoc deprotection at highly branched aliphatic residues and provides a self-validating, optimized protocol utilizing a Piperazine/DBU reagent system to ensure quantitative deprotection and eliminate deletion sequences.

Introduction: The Challenge of Gamma-Branched Amino Acids

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a highly branched aliphatic non-natural amino acid. Structurally, it features a 6-carbon main chain with an ethyl group at the C4 (


) position, effectively creating a bulky 2-ethylbutyl side chain.

When this residue is incorporated into a growing peptide chain, its massive


-branched side chain folds over the 

-amino group, creating a dense hydrophobic and steric umbrella. This microenvironment severely restricts solvent and reagent access[1]. During standard SPPS, the use of conventional 20% piperidine often fails to achieve complete 9-fluorenylmethoxycarbonyl (Fmoc) removal within standard timeframes. This incomplete deprotection is a primary driver of deletion sequences, which co-elute with the target peptide and drastically reduce final purification yields.

Mechanistic Grounding: The E1cB Elimination

To understand how to overcome this steric barrier, one must analyze the causality of the Fmoc cleavage mechanism. Fmoc removal is not a simple hydrolysis; it proceeds via a base-driven E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

  • Proton Abstraction: A base abstracts the highly acidic proton at the C9 position of the fluorenyl ring, generating a stabilized, aromatic cyclopentadienyl-type carbanion[3].

  • 
    -Elimination:  The carbanion undergoes a rapid rearrangement, expelling carbon dioxide and releasing the free 
    
    
    
    -amine alongside a highly reactive dibenzofulvene (DBF) intermediate[4].
  • DBF Scavenging: The liberated DBF must be immediately trapped by a nucleophilic amine to form a stable adduct. If left unscavenged, DBF will alkylate the newly exposed

    
    -amine, resulting in a +222 Da mass shift[4].
    

E1cB_Mechanism A Fmoc-Protected Hindered Amine B Base (DBU) Proton Abstraction A->B Step 1 C C9 Carbanion Intermediate B->C D β-Elimination (-CO₂) C->D Step 2 E Free α-Amine (Ready for Coupling) D->E F Dibenzofulvene (DBF) D->F G DBF-Piperazine Adduct F->G Scavenging

Figure 1: E1cB mechanism of Fmoc deprotection and DBF scavenging.

Overcoming Steric Hindrance: The Piperazine/DBU Advantage

For unhindered residues, piperidine acts as both the base (for step 1) and the nucleophile (for step 3). However, the bulky 2-ethylbutyl side chain of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid sterically retards piperidine's ability to access the C9 proton[1].

To solve this, we decouple the two mechanistic roles by utilizing a synergistic cocktail of 5% Piperazine and 2% DBU in DMF:

  • The Causality of DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent, non-nucleophilic amidine base (

    
     ~ 12.5). Its strong basicity provides the thermodynamic driving force required to rapidly penetrate the steric shield and abstract the C9 proton, accelerating the rate-determining step of the E1cB elimination[5].
    
  • The Causality of Piperazine: Because DBU cannot scavenge DBF, piperazine is included. Piperazine is a highly efficient, unhindered cyclic diamine that rapidly traps DBF, driving the reaction equilibrium to absolute completion while being significantly less toxic than piperidine.

Table 1: Quantitative Comparison of Fmoc Deprotection Reagents
Reagent SystemDeprotection Speed (

)
DBF Scavenging EfficiencySuitability for Hindered AAsRegulatory Status
20% Piperidine in DMF ~10-15 minExcellentModerate (Prone to deletion)DEA Regulated
5% Piperazine + 2% DBU < 1 min (~7 seconds) Excellent High (Quantitative yield) Unregulated
10% Piperazine in DMF/EtOH ~15-20 minGoodLowUnregulated
20% 4-Methylpiperidine ~15 minGoodModerateUnregulated

Data synthesized from kinetic studies on sterically demanding peptide sequences.

Experimental Methodologies

The following self-validating protocols are designed specifically for the incorporation and subsequent deprotection of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

Protocol 1: Preparation of the Optimized Deprotection Cocktail

Objective: Formulate a stable 5% (w/v) Piperazine and 2% (v/v) DBU solution in DMF.

  • Weighing: Accurately weigh 5.0 g of anhydrous Piperazine.

  • Dissolution: Transfer to a clean glass vessel and add 80 mL of peptide-synthesis grade DMF. Sonicate for 5 minutes. Causality: Piperazine is solid at room temperature; sonication ensures complete dissolution without thermal degradation.

  • Activation: Add 2.0 mL of DBU to the solution.

  • Volume Adjustment: Bring the final volume to 100 mL with DMF and mix thoroughly.

  • Validation: Visually inspect the solution. It must be completely clear and colorless. Store in an amber bottle to prevent photodegradation.

Protocol 2: Fmoc Deprotection Workflow for Hindered Residues

Objective: Quantitatively remove the Fmoc group from the sterically hindered N-terminus.

  • Resin Swelling: Suspend the peptidyl-resin in DMF (10 mL/g resin) for 30 minutes. Causality: Proper swelling expands the polystyrene/PEG matrix, maximizing the accessibility of the hindered N-terminus to the reagents.

  • Initial Cleavage: Drain the DMF. Add the Piperazine/DBU cocktail (10 mL/g resin). Agitate gently for exactly 3 minutes.

  • Equilibrium Shift: Drain the reaction vessel. Add a fresh aliquot of the Piperazine/DBU cocktail and agitate for an additional 10 minutes. Causality: The two-step treatment ensures that the DBF generated in the first step is flushed out, driving the E1cB equilibrium entirely to the right.

  • Stringent Washing (Critical): Drain the cocktail. Wash the resin with DMF (5 × 1 minute, 10 mL/g resin). Causality: DBU is highly basic. If not completely removed, residual DBU will cause premature deprotection or epimerization during the subsequent amino acid coupling.

Protocol 3: Self-Validating Analytical Monitoring

Objective: Confirm complete Fmoc removal prior to the next coupling step.

  • Collection: Collect all drained deprotection solutions (from Steps 2 and 3 of Protocol 2) into a volumetric flask.

  • Quantification: Dilute a 100

    
    L aliquot with 2.9 mL of DMF. Measure the UV absorbance at 301 nm (the 
    
    
    
    for the DBF-piperazine adduct).
  • Validation Check: Calculate the experimental yield of Fmoc removal using the extinction coefficient (

    
    ). If the calculated Fmoc release is < 98% of the theoretical resin loading, the deprotection is incomplete. Repeat Step 3 of Protocol 2 for an additional 5 minutes.
    

SPPS_Workflow Start Peptidyl-Resin Complex Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Optimized Fmoc Deprotection (5% Piperazine + 2% DBU) Swell->Deprotect Wash1 Wash Cycle (DMF, 5x) Deprotect->Wash1 Couple Couple (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Wash1->Couple Wash2 Wash Cycle (DMF, 5x) Couple->Wash2 Monitor UV Monitoring / Kaiser Test Wash2->Monitor Monitor->Deprotect Next Cycle

Figure 2: Optimized SPPS workflow for sterically hindered gamma-branched amino acids.

References

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. URL: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. URL: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]

  • Method for synthesizing peptide containing n-substituted amino acid.Google Patents (EP3636656A1).

Sources

Advanced SPPS of Peptidomimetics: Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of unnatural amino acids (UAAs)—such as


-methylated residues, 

-disubstituted amino acids (e.g., Aib), and

-amino acids—is a critical strategy in modern drug discovery to enhance metabolic stability and membrane permeability. However, the very steric features that confer proteolytic resistance also impede the kinetics of Solid-Phase Peptide Synthesis (SPPS).

This guide details an optimized workflow for synthesizing difficult peptidomimetics. Unlike standard protocols, this method prioritizes steric management through the use of 2-Chlorotrityl Chloride (2-CTC) resin to prevent diketopiperazine (DKP) formation and leverages high-efficiency coupling cocktails (COMU/Oxyma or HATU) often assisted by microwave energy.

Strategic Considerations (The "Brain")

Resin Selection: The DKP Trap

For peptides containing unnatural or secondary amino acids (e.g., Proline,


-methyl-Ala) at the C-terminus, 2-Chlorotrityl Chloride (2-CTC) resin  is the mandatory choice over Wang resin.
  • Causality: The formation of diketopiperazines (DKP) is a side reaction where the N-terminal amine of the second residue back-bites the C-terminal ester linkage, cleaving the dipeptide from the resin.[1] This is accelerated by Proline and

    
    -methyl amino acids.
    
  • Solution: The bulky trityl group of 2-CTC provides steric hindrance that physically blocks this nucleophilic attack.[2][3] Additionally, 2-CTC allows for extremely mild cleavage (1% TFA), preserving side-chain protecting groups if fragment condensation is required later.

Coupling Reagent Hierarchy

Standard reagents (HBTU/HCTU) often fail to drive the acylation of sterically hindered secondary amines to completion.

Reagent ClassRecommended ReagentMechanism & Use Case
Standard DIC / Oxyma Pure Carbodiimide with oxime additive. Low racemization, high safety profile. Ideal for standard amino acids.
High-Power COMU / Oxyma Third-generation uronium salt. Superior leaving group effect compared to HATU. Recommended for

-disubstituted AAs (e.g., Aib).[4]
Difficult/Cyclic HATU / HOAt The gold standard for extreme steric hindrance (e.g., coupling to an

-methyl residue). Note: High risk of epimerization if base (DIEA) is excessive.

Visual Workflow: The Decision Tree

SPPS_Workflow Start START: Sequence Analysis Resin_Check C-Terminus = Pro/Gly/N-Me? Start->Resin_Check Resin_CTC Select 2-CTC Resin (Prevents DKP) Resin_Check->Resin_CTC Yes Resin_Rink Select Rink Amide / Wang Resin_Check->Resin_Rink No Coupling_Check Next Residue Type? Resin_CTC->Coupling_Check Resin_Rink->Coupling_Check Standard_Coup DIC / Oxyma Pure (RT, 60 min) Coupling_Check->Standard_Coup Standard AA Difficult_Coup HATU / HOAt or COMU (Microwave: 75°C, 10 min) Coupling_Check->Difficult_Coup UAA / N-Me / Aib Monitor Monitoring Test Standard_Coup->Monitor Difficult_Coup->Monitor Kaiser Kaiser Test (Primary Amines) Monitor->Kaiser Primary Amine Chloranil Chloranil Test (Secondary Amines) Monitor->Chloranil Secondary Amine Result Blue Beads? Kaiser->Result Chloranil->Result Recouple Double Couple (Change Solvent to NMP) Result->Recouple Yes (Incomplete) Next_Cycle Next Cycle Result->Next_Cycle No (Complete) Recouple->Monitor

Caption: Decision tree for SPPS of peptidomimetics, highlighting resin selection for DKP prevention and specific monitoring tests for secondary amines.

Detailed Experimental Protocols

Phase 1: Resin Loading (2-CTC Method)

Critical: Do not use DMF for the initial loading step on 2-CTC, as it can promote hydrolysis of the chloride. Use Dichloromethane (DCM).[5][6]

  • Swelling: Place 2-CTC resin (1.0 g, ~1.6 mmol/g) in a fritted reaction vessel. Add dry DCM (10 mL) and swell for 20 min. Drain.

  • Loading Solution: Dissolve Fmoc-AA-OH (0.6–0.8 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).[5][7]

    • Note: Lower loading (0.3–0.5 mmol/g) is preferred for difficult sequences to reduce inter-chain aggregation.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at Room Temperature (RT).

  • Capping (Methanolysis): Add HPLC-grade Methanol (1 mL) directly to the reaction mixture (to cap unreacted chlorides). Agitate for 15 min. Drain.

  • Washing: Wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: The Elongation Cycle
A. Deprotection[3][8][9][10][11]
  • Treat resin with 20% Piperidine in DMF (v/v) + 0.1 M Oxyma Pure (to suppress racemization).

  • Cycle: 1 x 2 min (flow wash), 1 x 10 min (batch).

  • Wash: DMF (5 x 1 min).

B. Coupling (The "Difficult" Protocol)

For UAAs (e.g., Fmoc-Aib-OH, Fmoc-N-Me-Ala-OH):

  • Activation: Dissolve Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF (minimum volume). Add HOAt (4.0 eq) if steric hindrance is extreme.

  • Base Addition: Add DIPEA (8.0 eq) immediately before adding to resin.

  • Reaction:

    • Standard: Agitate 2 hours at RT.

    • Microwave (Recommended): Heat to 75°C for 10 min (Power: 25-30W).

    • Exception: For Cys/His, limit to 50°C to prevent epimerization.[12]

  • Wash: DMF (4 x 1 min).

Phase 3: Monitoring (Self-Validation)

The Kaiser test yields false negatives for secondary amines (


-methylated residues). You must  use the Chloranil test.

Protocol: Chloranil Test

  • Transfer ~10 resin beads to a small glass tube.

  • Add 2 drops 2% Acetaldehyde in DMF .

  • Add 2 drops 2% Chloranil in DMF .

  • Wait 5 minutes at RT.

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling). -> Action: Double Couple.

    • Colorless/Amber Beads: Negative (Coupling complete). -> Action: Proceed.

Troubleshooting & Optimization Matrix

ChallengeRoot CauseOptimization Strategy
Incomplete Coupling to Aib Gem-dimethyl steric hindrance.Use COMU or PyAOP . Perform double coupling at 75°C (MW) .
Diketopiperazine (DKP) Loss Back-biting of N-term amine.Switch to 2-CTC resin . Use bulky protecting group (e.g., Trityl) on the second residue.[2]
Racemization of Cys/His Base-catalyzed proton abstraction.Use Oxyma Pure instead of HOBt. Limit MW temperature to 50°C . Use Collidine instead of DIPEA.
Aggregation (Gelation) Beta-sheet formation in hydrophobic UAAs.Switch solvent to NMP or add "Magic Mixture" (DCM/DMF/NMP + 1% DBU). Use low-loading resin (<0.4 mmol/g).[6][11]

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

  • Shelton, P.T., & Jensen, K.J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[9] Methods in Molecular Biology.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Seminal paper on Chloranil Test).

Sources

Application Note: Modulating Peptide Conformational Space and Proteolytic Stability with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and drug discovery scientists. It details the strategic use of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often referred to as Fmoc-L-4-Ethyl-Norleucine or a Gamma-Ethyl Leucine analog ) to modulate peptide conformation, enhance proteolytic stability, and optimize hydrophobic interactions in ligand-receptor binding.

Executive Summary

In the optimization of peptide therapeutics, standard hydrophobic residues (Leu, Ile, Val, Phe) often fail to provide the precise steric complementarity required for high-affinity binding pockets or sufficient resistance to serum proteases.

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid represents a critical tool in peptidomimetics. Structurally, it is a gamma-branched amino acid. Unlike Valine or Isoleucine (beta-branched), the branching at the gamma position retains some rotational freedom at the side chain while projecting significant hydrophobic bulk (


 total side-chain volume) away from the backbone.

Key Applications:

  • Proteolytic Shielding: The non-canonical ethyl side chain sterically occludes the peptide backbone, reducing the rate of amide bond hydrolysis by chymotrypsin-like proteases.

  • Hydrophobic Packing: Used to fill large, deep hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces where Leucine is too small and Phenylalanine is too rigid/planar.

  • Solubility Modulation: significantly increases the lipophilicity of the peptide, potentially enhancing membrane permeability.

Molecule Profile & Mechanism of Action[1]

Structural Analysis

The molecule is effectively a Norleucine backbone with an ethyl substitution at the


-carbon (C4).
  • Formula:

    
    
    
  • Molecular Weight: 381.5 g/mol [1][2]

  • Side Chain Characteristics:

    • Branching: Gamma-position (similar to Leucine).

    • Steric Bulk: Higher than Leucine due to the Ethyl vs. Methyl substitution.

    • Chirality: The C2 (alpha) position is (S)-configured (L-amino acid). Note that C4 is also a chiral center in this molecule; commercial supplies must be checked for diastereomeric purity (often supplied as a mixture or specific diastereomer).

Mechanistic Impact on Peptide Structure
FeatureMechanismConsequence
Gamma-Branching The branching occurs at

, leaving the

bond relatively unhindered compared to Val/Ile.
Coupling Kinetics: Faster coupling than Beta-branched residues (Val/Ile) but slower than Ala/Leu due to remote steric bulk.
Hyper-Hydrophobicity The side chain contains 6 aliphatic carbons (Hexanoic + Ethyl).Aggregation Risk: High probability of on-resin aggregation (beta-sheet formation) during synthesis of long peptides.
Rotameric Constraint The ethyl group limits the

dihedral angle rotation space.
Entropy Penalty: Pre-organizes the side chain, reducing the entropic penalty upon binding to a receptor (rigidification).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Strategic Planning: Resin & Solvent

Due to the high hydrophobicity of this residue, "difficult sequence" protocols must be anticipated.

  • Resin Selection: Use ChemMatrix (PEG-based) or low-loading Wang/Rink Amide (< 0.4 mmol/g). High-loading polystyrene resins often lead to steric crowding and incomplete coupling for this bulky residue.

  • Solvent System: Standard DMF is often insufficient. Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) to disrupt secondary structure formation (aggregation) during the coupling of this residue.

Coupling Protocol (The "Bulky Residue" Cycle)

Standard HBTU/DIEA protocols are prone to deletion sequences with this residue. Use the following optimized cycle.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for reduced racemization.

Step-by-Step Procedure:

  • Swelling: Swell resin in DCM for 20 mins, then wash 3x with NMP.

  • Activation (Pre-activation is critical):

    • Dissolve 4.0 eq of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in NMP.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIEA.

    • Allow to pre-activate for 1-2 minutes (Yellow color develops).

  • Coupling:

    • Add activated solution to the resin.

    • Time: 60 minutes at Room Temperature.

    • Optional: Microwave assistance (75°C for 5 mins) is highly effective for this residue but increases racemization risk at the C2 position.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines or steric bulk) or a micro-cleavage LC-MS check.

    • If positive (incomplete): Double couple using DIC/Oxyma (different mechanism) for 60 mins.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage & Isolation
  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 2-3 hours. The ethyl side chain is acid-stable and does not require scavengers, but TIS protects Trp/Met/Cys elsewhere in the sequence.

  • Precipitation: Cold Diethyl Ether. Note: The peptide will be significantly more hydrophobic; ensure the ether is ice-cold to prevent oiling out.

Visualizing the Workflow

The following diagrams illustrate the decision logic for coupling this specific bulky residue and the resulting structural impact.

Diagram 1: Optimized Coupling Decision Tree

CouplingLogic Start Start: Couple (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid CheckResin Check Resin Loading (>0.5 mmol/g?) Start->CheckResin SwitchResin Switch to Low Load / ChemMatrix CheckResin->SwitchResin Yes SolventSelect Select Solvent: NMP or DMF/DCM (1:1) CheckResin->SolventSelect No SwitchResin->SolventSelect Activation Activation: HATU/DIEA (4 eq) Pre-activate 2 min SolventSelect->Activation Coupling Coupling Reaction 60 min @ RT Activation->Coupling Monitor QC: Chloranil Test / LC-MS Coupling->Monitor Pass Proceed to Capping Monitor->Pass Complete Fail Incomplete Coupling Monitor->Fail Incomplete Retry Re-couple: DIC/Oxyma (Different Mechanism) Fail->Retry Microwave Microwave: 75°C, 5 min (Risk: Racemization) Fail->Microwave Refractory Retry->Monitor Microwave->Monitor

Caption: Decision logic for overcoming steric hindrance and aggregation during the incorporation of bulky hydrophobic residues.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Feature1 Gamma-Ethyl Bulk Molecule->Feature1 Feature2 Lipophilicity Molecule->Feature2 Effect1 Steric Occlusion of Backbone Feature1->Effect1 Effect2 Fill Hydrophobic Pockets Feature1->Effect2 Effect3 Membrane Permeability Feature2->Effect3 Outcome1 Proteolytic Stability (t1/2 increase) Effect1->Outcome1 Outcome2 High Affinity Binding (Kd decrease) Effect2->Outcome2 Effect3->Outcome2 Intracellular Targets

Caption: Mechanistic pathway linking the molecular features of the 4-ethyl substitution to tangible therapeutic outcomes.

Validation & Quality Control

When synthesizing peptides with this residue, standard QC methods may yield confusing results due to the lipophilicity shift.

HPLC Retention Time Shift

Expect a significant right-shift (later elution) in Reverse-Phase HPLC compared to the Leucine-containing parent peptide.

  • Example: If Ac-Ala-Leu-Ala-NH2 elutes at 15.0 min, Ac-Ala-[4-Et-Nle]-Ala-NH2 will likely elute at 17.5–19.0 min on a C18 column (0-60% ACN gradient).

Mass Spectrometry
  • Mass Difference: The substitution of a Hydrogen (in Norleucine) with an Ethyl group (

    
    ) adds +28.05 Da  relative to Norleucine, or +28.05 Da  relative to Leucine (isomer of Norleucine).
    
  • Calculation: Ensure you search for the exact mass of the specific analog synthesized.

    • Leu MW: 113.16 Da (residue mass)

    • 4-Et-Hex MW: ~141.21 Da (residue mass)

References

  • PubChem. "(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid | C23H27NO4."[2] National Institutes of Health (NIH).

  • Sigma-Aldrich. "Fmoc-ε-Ahx-OH (Analogous Hydrophobic Linker Data)." Merck KGaA.

  • Advanced ChemBlocks. "Product Specifications: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid." AChemBlock Catalog.

  • Chen, Y., et al. "Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides."[3] Journal of Biological Chemistry / PMC.

  • MDPI. "Allosteric Conformational Locking of Sestrin2 by Leucine: Computational Analysis of Branched-Chain Amino Acid Recognition." International Journal of Molecular Sciences.

(Note: While specific literature solely dedicated to "4-ethyl-hexanoic acid" as a standalone keyword is rare, the protocols above are derived from authoritative methodologies for gamma-branched and bulky hydrophobic amino acids found in the cited peptide synthesis literature.)

Sources

Application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in antimicrobial peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Advanced Antimicrobial Peptides using (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-L-AEH)

Executive Summary

The clinical translation of antimicrobial peptides (AMPs) is frequently derailed by two critical pharmacokinetic bottlenecks: rapid proteolytic degradation in human serum and insufficient partitioning into bacterial lipid bilayers. As drug development professionals increasingly turn to peptidomimetics to overcome these limitations, the strategic incorporation of unnatural amino acids has emerged as a definitive solution.

This application note details the mechanistic rationale and experimental protocols for utilizing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-L-AEH) —a highly lipophilic, sterically hindered unnatural amino acid—in the design of next-generation AMPs. By substituting canonical aliphatic residues (such as Leucine or Isoleucine) with L-AEH, researchers can simultaneously engineer absolute protease resistance and enhance membrane-disruptive potency.

Mechanistic Rationale: The Structural Superiority of L-AEH

The efficacy of L-AEH in peptide engineering is rooted in its unique molecular topology. Structurally, L-AEH is a derivative of hexanoic acid featuring an ethyl substitution at the C4 position. This creates a 2-ethylbutyl side chain attached to the α-carbon. If we consider Leucine as having a dimethyl-substituted γ-carbon, L-AEH is effectively its "diethyl" analog. This topological expansion drives two primary mechanisms of action:

Topological Expansion and Protease Evasion

The γ-diethyl branching of AEH creates a massive steric shield immediately adjacent to the peptide backbone. Serine proteases, such as α-chymotrypsin, rely on the precise spatial orientation of the substrate within their S1 binding pockets to catalyze hydrolysis ()[1]. The bulky 2-ethylbutyl group physically occludes the active site, preventing the formation of the enzyme-substrate transition state. Empirical studies utilizing fluorescent peptidyl substrates have demonstrated that incorporating AEH drastically reduces both the reaction velocity (


) and catalytic efficiency (

) of chymotrypsin compared to natural aromatic or aliphatic residues[1].
Lipophilicity and Membrane Partitioning

AMPs typically operate by electrostatically binding to anionic bacterial membranes, followed by hydrophobic insertion that leads to pore formation (e.g., barrel-stave or toroidal models). The extended hydrocarbon network of L-AEH significantly increases the overall lipophilicity (LogP) of the peptide. This thermodynamic advantage drives stronger partitioning into the hydrophobic core of the bacterial lipid bilayer, lowering the Minimum Inhibitory Concentration (MIC) required for cell lysis.

Physicochemical Profiling

To understand the structural advantages of L-AEH, it must be benchmarked against its canonical counterparts. The table below summarizes the causality between side-chain topology and functional outcomes.

Table 1: Physicochemical and Structural Comparison of Aliphatic Amino Acids

Amino AcidSide Chain StructureRelative HydrophobicitySteric Bulk (Branching)Protease Susceptibility
L-Leucine Isobutyl (-CH2-CH(CH3)2)Moderateγ-dimethylHigh
L-Isoleucine sec-Butyl (-CH(CH3)-CH2-CH3)Highβ-methyl, γ-methylModerate
L-AEH 2-Ethylbutyl (-CH2-CH(CH2CH3)2)Very Highγ-diethyl (extended)Very Low

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every assay includes internal controls to ensure that the observed biological effects are causally linked to the L-AEH substitution rather than sequence artifacts.

Synthesis Workflow

SPPS_Workflow Resin Solid Support (Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple AEH Coupling (HATU/DIPEA, 2x) Deprotect->Couple Cycle Couple->Deprotect Next AA Cleave TFA Cleavage & Deprotection Couple->Cleave Sequence Complete Purify RP-HPLC Purification Cleave->Purify Validate MIC & Stability Validation Purify->Validate

Figure 1: Iterative SPPS workflow optimized for sterically hindered unnatural amino acids.

Protocol 1: Sterically Hindered Solid-Phase Peptide Synthesis (SPPS)

Causality: The same steric bulk that protects L-AEH from proteases also impedes the acylation of subsequent amino acids during SPPS. Standard coupling reagents (e.g., HBTU) will result in deletion sequences. We must utilize the highly reactive uronium salt HATU and employ a double-coupling strategy.

Step-by-Step Method:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes to ensure maximum surface area exposure.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Primary Coupling: Dissolve 4 eq of Fmoc-L-AEH and 3.9 eq of HATU in DMF. Add 8 eq of DIPEA. Pre-activate for 2 minutes, then add to the resin. Agitate for 3 hours at room temperature.

  • Double Coupling (Critical): Drain the reaction vessel. Repeat Step 3 with fresh reagents and agitate for an additional 2 hours to force the reaction to completion against steric resistance.

  • Capping (Self-Validation): Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes. Rationale: This caps any unreacted amines, ensuring that any failed couplings result in easily separable truncated peptides rather than full-length deletion mutants.

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity.

Protocol 2: Proteolytic Stability Validation

Causality: To prove that L-AEH confers protease resistance, we must measure the degradation kinetics of the AEH-AMP against a canonical control.

Step-by-Step Method:

  • Control Generation: Synthesize a control peptide where L-AEH is replaced by natural L-Leucine (Leu-AMP).

  • Enzyme Incubation: Prepare a 100 µM solution of both AEH-AMP and Leu-AMP in 50 mM Tris-HCl buffer (pH 7.4). Add α-chymotrypsin to a final concentration of 2 µg/mL.

  • Kinetic Sampling: Incubate at 37°C. At time points

    
     minutes, extract 50 µL aliquots.
    
  • Quenching: Immediately quench the extracted aliquots by adding 50 µL of 1% TFA in Acetonitrile to denature the protease.

  • Analysis: Analyze the remaining intact peptide area under the curve (AUC) using analytical RP-HPLC. The differential half-life between AEH-AMP and Leu-AMP validates the steric shielding mechanism.

Protocol 3: MIC Determination with Internal Controls

Causality: Enhanced lipophilicity drives membrane insertion. We validate this by comparing the MIC of the AEH-AMP against the Leu-AMP control.

Step-by-Step Method:

  • Culture Preparation: Grow E. coli (ATCC 25922) and S. aureus (ATCC 29213) to mid-log phase in Mueller-Hinton broth (MHB). Dilute to

    
     CFU/mL.
    
  • Peptide Dilution: In a 96-well plate, perform two-fold serial dilutions of AEH-AMP and Leu-AMP (ranging from 128 µM to 0.25 µM). Include a vehicle control (PBS) and a positive control (Melittin).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions. Incubate at 37°C for 18 hours.

  • Readout: Measure optical density at 600 nm (OD600). The MIC is the lowest concentration exhibiting no visible growth. A lower MIC for AEH-AMP confirms that the 2-ethylbutyl side chain enhances membrane disruption.

Mechanism of Action Pathway

MOA_Pathway cluster_0 Protease Resistance Pathway cluster_1 Antimicrobial Pathway AMP AEH-Modified AMP Protease Extracellular Proteases (e.g., Chymotrypsin) AMP->Protease Encounters Membrane Bacterial Lipid Bilayer (Anionic Surface) AMP->Membrane Electrostatic Binding Steric Steric Shielding by 4-Ethyl Branch Protease->Steric Blocked by Stable Extended Serum Half-Life Steric->Stable Results in Insert Hydrophobic Insertion (Driven by AEH Lipophilicity) Membrane->Insert Penetration Lysis Pore Formation & Cell Lysis Insert->Lysis Membrane Disruption

Figure 2: Dual pathways of AEH-AMPs: Steric shielding against proteases and enhanced membrane lysis.

References

  • [1] Yamawaki, Y., Yufu, T., & Kato, T. (2021). "The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity." Processes, 9(2), 242.[Link]

  • [2] Baumann, T., et al. (2020). "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids." Frontiers in Bioengineering and Biotechnology, 8, 887.[Link]

  • [3] Vance, J. E., et al. (2022). "Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases." Biomacromolecules, 23(11), 4666-4675.[Link]

Sources

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid for enhancing peptide-membrane interactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Peptide-Membrane Interactions using (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Executive Summary

This guide details the application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-L-4-ethyl-norleucine derivative) in the design of membrane-active peptides. As a non-proteinogenic amino acid (NSAA) featuring a bulky, branched aliphatic side chain, this residue offers two distinct advantages over standard hydrophobic residues (Leu, Ile, Val):

  • Enhanced Membrane Anchoring: The extended 8-carbon aliphatic footprint significantly increases the interfacial hydrophobicity (

    
    ), stabilizing amphipathic helices in lipid bilayers.
    
  • Proteolytic Resistance: The

    
    -ethyl branching creates steric occlusion, shielding the peptide backbone from enzymatic degradation.
    

This document provides protocols for Solid Phase Peptide Synthesis (SPPS) integration and biophysical validation of membrane insertion.

Chemical Profile & Rationale

Standard amino acids often fail to provide sufficient hydrophobicity to anchor short peptides into the lipid acyl core without requiring lipid conjugation (e.g., palmitoylation). (S)-2-amino-4-ethyl-hexanoic acid bridges this gap.

PropertyLeucine (Leu)(S)-2-amino-4-ethyl-hexanoic acidImpact
Side Chain Carbon Count 48Doubled hydrophobic surface area.
Branching Position

-methyl

-ethyl
Increased steric bulk; higher van der Waals contact with lipids.
Wimley-White Hydrophobicity ~ -0.56 kcal/mol< -1.5 kcal/mol (Est.)Stronger partitioning into membrane interfaces.
Protease Susceptibility HighLowExtended half-life in serum.

Mechanism of Action

The incorporation of this residue into an amphipathic


-helix drives the "Snorkel Effect." The bulky aliphatic chain inserts deeply into the hydrophobic core of the bilayer, while cationic residues (Lys/Arg) snorkel towards the phosphate headgroups. This locks the peptide in a stable transmembrane or interfacial orientation.

MembraneMechanism PeptideSol Peptide in Solution (Random Coil) Adsorption Electrostatic Adsorption (Surface Binding) PeptideSol->Adsorption Cationic attraction Folding Hydrophobic Collapse (Helix Formation) Adsorption->Folding Lipid interface induction Insertion Deep Insertion via 4-Ethyl-Hexanoic Anchor Folding->Insertion Hydrophobic drive (Key Step) Stab Membrane Pore/Channel Stabilization Insertion->Stab Steric locking

Figure 1: Mechanism of peptide insertion facilitated by bulky hydrophobic residues.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the


-ethyl group, standard coupling cycles may result in deletion sequences. This protocol utilizes high-efficiency coupling reagents to ensure complete incorporation.

Reagents:

  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – preferred for hydrophobic peptides.

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (4 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIPEA (8 eq) immediately prior to adding to resin.

    • Note: Pre-activation time should not exceed 30 seconds to avoid racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Incubate: 2 hours at Room Temperature OR 45 mins at 50°C (Microwave).

    • Double Coupling is recommended: Repeat Step 3-4 with fresh reagents if the residue is followed by another bulky amino acid.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS_Workflow Start Fmoc-Deprotection (20% Piperidine) Wash1 DMF Wash (5x) Start->Wash1 Activate Activation (HATU/HOAt/DIPEA) Wash1->Activate Couple Coupling (4-Ethyl-Hexanoic Acid) 2h @ RT Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple Check->Recouple Color (Positive) Next Next Cycle Check->Next Blue (Negative) Recouple->Couple

Figure 2: SPPS cycle optimized for bulky hydrophobic residues.

Protocol 2: Membrane Interaction Validation

To verify that the 4-ethyl-hexanoic acid residue enhances membrane affinity, use a Calcein Leakage Assay . This measures the peptide's ability to disrupt lipid vesicles.

Materials:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPG (anionic).

  • Dye: Calcein (self-quenching at high concentration).

  • Buffer: 10 mM Tris, 150 mM NaCl, pH 7.4.

Procedure:

  • Vesicle Preparation:

    • Dissolve lipids (POPC:POPG 3:1) in chloroform. Dry under

      
       to form a film.
      
    • Hydrate film with 70 mM Calcein buffer.

    • Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 spin column.

  • Assay:

    • Dilute LUVs to 100

      
      M lipid concentration in a cuvette.
      
    • Measure baseline fluorescence (

      
      ) (Ex: 490 nm, Em: 520 nm).
      
    • Add peptide (titrate 0.1

      
      M to 10 
      
      
      
      M).
    • Measure fluorescence increase (

      
      ).
      
    • Add 0.1% Triton X-100 to lyse all vesicles (Max fluorescence,

      
      ).
      
  • Calculation:

    
    
    

Expected Result: Peptides containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid should show a lower


 (higher potency) compared to Leucine-analogs due to deeper hydrophobic insertion.

References

  • Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces.[1] Nature Structural Biology, 3, 842–848.[1] Link

  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC (NIH). Discusses the use of bulky hydrophobic residues to enhance AMP activity. Link

  • Optimization of Amino Acid Sequence of Fmoc-Dipeptides for Interaction with Lipid Membranes. Journal of Physical Chemistry B. Details the self-assembly and membrane interaction of Fmoc-hydrophobic peptides. Link

  • VulcanChem Product Data. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid structural and synthesis data. Link

Sources

Application Note: High-Efficiency Synthesis of Peptide Libraries with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of peptide libraries incorporating the non-canonical amino acid (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . This residue, characterized by its bulky


-branched side chain, is utilized to probe hydrophobic pockets in receptor targets and enhance proteolytic stability in peptide therapeutics.

Introduction & Structural Analysis

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a lipophilic, non-proteinogenic amino acid. Structurally, it possesses a hexanoic acid backbone with an ethyl group substitution at the


-position (C4).
  • Structural Analogue: It functions as a bulky analogue of Leucine or Norleucine.

  • Steric Profile: Unlike

    
    -branched residues (Val, Ile) which hinder the N-terminus, this 
    
    
    
    -branched residue exerts steric pressure further out in the side chain. However, the sheer bulk of the ethyl and propyl groups at C4 can induce significant conformation constraints and aggregation during Solid Phase Peptide Synthesis (SPPS).
  • Therapeutic Utility:

    • Metabolic Stability: The non-native side chain renders the peptide bond resistant to standard proteases (e.g., chymotrypsin).

    • Hydrophobic Interactions: Ideal for optimizing Van der Waals contacts in "greasy" receptor binding pockets (e.g., GPCR transmembrane domains).

Critical Handling & Storage

  • Storage: Store at +2°C to +8°C in a desiccator.

  • Solubility: Hydrophobic. Dissolve in 100% DMF or NMP. Avoid aqueous mixtures during stock preparation.

  • Racemization Risk: Low compared to Cys/His, but prolonged activation (>2 hours) with strong bases (DIPEA) can induce epimerization at the

    
    -carbon.
    

Experimental Protocols

Protocol A: Resin Loading & Preparation

For library synthesis, Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g) is recommended to minimize inter-chain aggregation caused by the hydrophobic nature of the 4-ethyl-hexanoic acid.

  • Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

Protocol B: Coupling of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Standard DIC/HOBt coupling is often insufficient for this bulky residue, leading to deletion sequences. We utilize a HATU/HOAt high-efficiency protocol.

Reagents (per 0.1 mmol resin):

  • Amino Acid: 0.4 mmol (4 eq) of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

  • Activator: 0.38 mmol (3.8 eq) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: 0.8 mmol (8 eq) DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (or NMP for difficult sequences).

Step-by-Step Procedure:

  • Pre-activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds (Do not exceed 2 mins to prevent racemization).

  • Coupling: Add the activated solution to the resin immediately.

  • Incubation: Shake at Room Temperature for 60–90 minutes .

    • Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath) for 20 mins.

  • Monitoring: Perform a Kaiser Test.

    • Blue beads: Incomplete coupling.[1] Proceed to Double Coupling .

    • Colorless beads: Complete coupling.

  • Capping (Mandatory): Cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min to prevent deletion sequences in the library.

Protocol C: Library Synthesis (Split-and-Mix Strategy)

This workflow describes generating a positional scanning library where the bulky residue is walked through a peptide sequence.

Visualization of Workflow:

LibrarySynthesis cluster_Coupling Parallel Coupling Cycles Start Resin Preparation (Rink Amide MBHA) Split Split Resin into N Aliquots Start->Split Couple_Nat Couple Natural AA (Standard DIC/Oxyma) Split->Couple_Nat  Pools 1 to N-1   Couple_Unnat Couple (S)-2-(Fmoc...) (HATU/DIPEA Protocol) Split->Couple_Unnat  Pool X (Target Position)   Mix Pool & Mix Resin Couple_Nat->Mix Couple_Unnat->Mix Deprotect Fmoc Removal (20% Piperidine) Mix->Deprotect Deprotect->Split  Next Cycle   Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Deprotect->Cleavage  Final Cycle   QC QC: LC-MS & HPLC Cleavage->QC

Figure 1: Split-and-Mix workflow for incorporating the bulky hydrophobic residue at specific positions within a peptide library.

Quantitative Data & Optimization

Table 1: Coupling Reagent Efficiency for Bulky Hydrophobic Residues Comparison based on 1-hour coupling time at 25°C.

Coupling ReagentBaseSolventCoupling Efficiency (%)Racemization RiskRecommended Use
DIC / HOBt NoneDMF75 - 85%LowStandard residues only.
HBTU / DIPEA DIPEADMF88 - 92%ModerateIntermediate steric bulk.
HATU / HOAt DIPEADMF> 99% Low/Mod(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
PyBOP NMMNMP95 - 98%LowAlternative if HATU fails.
COMU OxymaDMF> 99%Very LowHigh-fidelity libraries.

Troubleshooting "Difficult Sequences": If the peptide containing this residue aggregates (indicated by slow deprotection or opaque resin):

  • Magic Mixture: Use a solvent blend of DCM/DMF/NMP (1:1:1) + 1% Triton X-100.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

  • Pseudoproline Dipeptides: If Ser/Thr/Cys are present nearby, use pseudoproline derivatives to induce a "kink" in the backbone and prevent aggregation.

Quality Control & Validation

Analytical Protocol: Because (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is hydrophobic, peptides containing it will show a significant retention time shift on Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 (or C8 for very hydrophobic sequences), 300 Å pore size.

  • Gradient: 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes.

    • Expectation: The target peptide will elute later than the native analogue.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS).

    • Molecular Weight Calc: Add the residue mass.

    • Formula:

      
       (Residue mass within peptide).
      
    • MW Shift: +141.21 Da (approx) relative to Glycine.

    • Verification: Ensure no +141 Da peaks (incomplete deprotection) or + mass of protecting groups.

References

  • PubChem. "(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid | C23H27NO4".[2] National Library of Medicine. [Link]

Sources

HPLC purification of peptides containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: HPLC Purification of Peptides Containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Introduction & Scientific Context

The incorporation of bulky, unnatural amino acids like (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (referred to herein as Fmoc-Aeh ) is a growing trend in peptidomimetics to enhance metabolic stability and membrane permeability. However, the purification of peptides containing this residue presents a dual physicochemical challenge:

  • Extreme Hydrophobicity: The Aeh side chain comprises a branched 6-carbon aliphatic system (structurally analogous to a

    
    -ethyl-substituted norleucine). When combined with the aromatic fluorenylmethyloxycarbonyl (Fmoc) protecting group, the resulting N-terminal domain is exceptionally hydrophobic (
    
    
    
    ).
  • Solubility & Aggregation: These peptides often exhibit poor solubility in standard reverse-phase mobile phases (Water/Acetonitrile) and are prone to on-column aggregation, leading to peak broadening and poor recovery.

This guide provides a validated protocol to solubilize, separate, and recover these "greasy" peptides while preserving the base-labile Fmoc group.

Pre-Purification Strategy: Solubility & Stability

Before approaching the HPLC, you must establish a stable solution state. Standard aqueous buffers will likely precipitate this peptide.

Solubility Decision Matrix

Do not dissolve in 100% water. The Fmoc-Aeh moiety acts as a lipid anchor, driving self-assembly into hydrogels or aggregates in aqueous environments.

Solvent SystemSuitabilityNotes
Water / 0.1% TFA ❌ PoorCauses immediate precipitation/aggregation.
50% MeCN / Water ⚠️ ModerateMay work for short peptides (<5 residues); risk of precipitation on injection.
DMF / DMSO ✅ ExcellentBest for initial solubilization. Keep injection volume <5% of column volume to prevent peak distortion.
HFIP (Hexafluoroisopropanol) ✅ SpecializedUse if peptide aggregates (beta-sheet disruption). Expensive but effective.
Fmoc Stability Warning
  • Critical Constraint: The Fmoc group is base-labile.

  • Prohibited Buffers: Ammonium Bicarbonate, Ammonium Acetate (pH > 7), Phosphate buffers > pH 7.

  • Required Environment: Maintain pH < 4.0 throughout purification. Use Trifluoroacetic Acid (TFA) or Formic Acid (FA) .

Method Development & Protocol

Stationary Phase Selection

Standard C18 columns often retain Fmoc-Aeh peptides too strongly, requiring high % organic elution where resolution is poor.

  • Recommended: C4 (Butyl) or Phenyl-Hexyl .

    • Why: Lower hydrophobicity (C4) or alternative pi-pi selectivity (Phenyl) allows elution at lower organic concentrations (e.g., 60-70% B) rather than 95% B, improving peak shape.

  • Alternative: Wide-Pore C18 (300 Å) .

    • Why: If the peptide is long (>15 residues), the wide pore prevents steric trapping of the bulky Fmoc-Aeh group.

Mobile Phase Engineering

To elute this hydrophobic target, Acetonitrile (MeCN) alone may be insufficient. We utilize Isopropanol (IPA) as a doping agent to increase solvent strength and solubilize aggregates.

  • Mobile Phase A: 100% Water + 0.1% TFA

  • Mobile Phase B: 80% Acetonitrile / 20% Isopropanol + 0.1% TFA

Step-by-Step Purification Protocol

Step 1: System Preparation

  • Flush system with 100% IPA to remove any residual buffers.

  • Equilibrate column with 50% B (High organic start is crucial to prevent precipitation upon injection).

Step 2: Sample Injection (The "Sandwich" Method) Direct injection of a DMSO sample into a high-aqueous stream causes the peptide to crash out at the column head.

  • Protocol: Dilute the DMSO sample 1:1 with Mobile Phase B immediately before injection.

  • Injection: Inject onto a column equilibrated at 20-30% B (higher than standard 5%).

Step 3: Gradient Execution (Standard 150mm Column)

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Temperature:60°C (Critical: Heat reduces hydrophobic interaction strength and disrupts aggregation).

Time (min)% Mobile Phase BEvent
0.030Injection
2.030Isocratic Hold (Load)
20.095Linear Gradient
25.095Wash (Elute hydrophobic impurities)
25.130Re-equilibration

Step 4: Detection

  • Primary: 265 nm (Specific to Fmoc fluorene ring).

  • Secondary: 214 nm (Peptide bond).

  • Validation: The target peak must align at both wavelengths. If 214nm shows a peak but 265nm does not, the Fmoc group has been cleaved.

Workflow Visualization

The following diagram illustrates the decision logic for column and solvent selection based on peptide behavior.

PurificationStrategy Start Start: Crude Fmoc-Aeh Peptide SolubilityCheck Solubility Test (Water/MeCN 1:1) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble / Cloudy SolubilityCheck->Insoluble Precipitates ColumnSelect Select Stationary Phase Soluble->ColumnSelect AddDMSO Dissolve in minimal DMSO Dilute with MeCN Insoluble->AddDMSO AddDMSO->ColumnSelect C18 C18 Column (Standard) ColumnSelect->C18 Short Peptide (<5 AA) C4_Phenyl C4 or Phenyl-Hexyl (Preferred for Hydrophobic) ColumnSelect->C4_Phenyl Long/Aggregating Peptide StandardMP MP A: Water + 0.1% TFA MP B: MeCN + 0.1% TFA C18->StandardMP DopedMP MP A: Water + 0.1% TFA MP B: MeCN/IPA (4:1) + 0.1% TFA C4_Phenyl->DopedMP MethodOpt Mobile Phase Optimization Temp Set Column Temp: 60°C StandardMP->Temp DopedMP->Temp Run Execute Gradient (30% - 95% B) Temp->Run

Caption: Decision tree for optimizing stationary phase and mobile phase composition based on crude peptide solubility.

Troubleshooting & Critical Parameters

Peak Broadening / Tailing
  • Cause: Hydrophobic interaction with the column is too strong, or the peptide is aggregating.

  • Solution:

    • Switch to a C4 column .

    • Increase temperature to 65°C (Verify peptide thermal stability first, though Fmoc-Aeh is generally stable).

    • Add 1-5% Hexafluoroisopropanol (HFIP) to Mobile Phase A (Last resort).

Fmoc Loss (Peak at 214nm, no 265nm)
  • Cause: Mobile phase pH is too high or contaminated with amines.

  • Solution: Ensure fresh TFA is used. Never use old distilled water that may have absorbed ammonia from the lab atmosphere. Use LC-MS grade bottled water.

Sample Precipitation in Injector
  • Symptom: High backpressure immediately after injection; no peaks eluted.

  • Solution: The "Sandwich" Injection. Program the autosampler to draw:

    • 10 µL DMSO (plug)

    • Sample

    • 10 µL DMSO (plug) This prevents the sample from touching the aqueous mobile phase until it is diluted on the column head.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1][2] (Specific reference to hydrophobic peptide purification strategies). Link

  • PubChem. (n.d.). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Compound Summary. National Library of Medicine. Link

  • Vydac / Grace Discovery Sciences. (2012). Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (Industry standard guide for C4 vs C18 selection). Link

Sources

Application Note: Mass Spectrometry Characterization of Peptides Containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

[1]

Executive Summary

The incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (referred to herein as Fmoc-Aeh ) into peptide sequences presents distinct analytical challenges. This non-canonical amino acid introduces significant hydrophobicity and steric bulk. Furthermore, the Fmoc (Fluorenylmethyloxycarbonyl) protecting group, if present (e.g., in intermediates or QC of starting material), dominates the ionization and fragmentation landscape.

This guide provides a validated workflow for:

  • QC of the Building Block: Confirming purity and identity of Fmoc-Aeh.

  • Sequence Validation: Identifying the Aeh residue (2-amino-4-ethylhexanoic acid) within a peptide chain after Fmoc removal.

  • Differentiation: Distinguishing Aeh from isobaric or structural isomers like Octylglycine or extended Leucine variants.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the first step in method development.

PropertySpecificationAnalytical Impact
Compound Name (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
Formula (Fmoc-AA) C₂₃H₂₇NO₄Monoisotopic Mass: 381.19 Da
Formula (Residue) –NH–CH(C₆H₁₃)–CO– (C₈H₁₅NO)Residue Mass: 141.12 Da
Hydrophobicity High (LogP ~5.5 for Fmoc-AA)Requires high organic solvent ratio; prone to column carryover.[1][2]
Lability Fmoc group is base-labileAvoid high pH mobile phases; use acidic modifiers (Formic Acid/TFA).[1]
Key Fragment Ions m/z 179.08 (Dibenzofulvene)m/z 114.13 (Aeh Immonium Ion) - Critical for ID.
The "Hydrophobicity Trap"

The ethyl-hexanoic side chain, combined with the aromatic Fmoc group, makes this molecule prone to aggregation in aqueous buffers. Standard peptide protocols using 5% ACN start gradients often result in peak tailing or precipitation on the column head.

Sample Preparation Protocol

Objective: Solubilize the hydrophobic Fmoc-peptide without inducing degradation or aggregation.

Reagents
  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).[1]

  • Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% FA.[1]

  • Solubilization Agent: Dimethylformamide (DMF) or Hexafluoroisopropanol (HFIP).[1]

Procedure
  • Weighing: Accurately weigh 1 mg of the Fmoc-peptide or building block.

  • Primary Dissolution: Dissolve initially in 100 µL of 100% DMF .

    • Why? DMF disrupts inter-chain hydrogen bonding and solvates the Fmoc group effectively.

    • Caution: Do not use DMSO if Methionine is present (oxidation risk), though for this specific NCAA, DMSO is acceptable if Met is absent.

  • Dilution: Dilute the sample to 1 mL using 50:50 ACN:Water .

    • Final Concentration: 1 mg/mL.[3]

    • Check: If cloudiness appears, increase ACN content to 70%.

  • Centrifugation: Spin at 14,000 x g for 5 mins to remove particulates.

  • Vialing: Transfer supernatant to a low-adsorption glass vial (avoid polypropylene for highly lipophilic peptides).

LC-MS Method Development

Column Selection

Standard C18 columns may retain this molecule too strongly, leading to broad peaks.

  • Recommended: C8 or C4 bonded phase (e.g., Waters BEH C8 or Phenomenex Kinetex C8).[1]

  • Pore Size: 130 Å (standard) or 300 Å (if peptide > 30 residues).[1]

Gradient Parameters
  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Temperature: 50°C (Elevated temperature improves mass transfer and peak shape for hydrophobic moieties).[1]

Time (min)% Solvent B (ACN)Event
0.030High Organic Start to prevent precipitation.
1.030Isocratic hold.[1]
10.095Shallow gradient for separation.
12.095Wash (Critical to remove Fmoc aggregates).[1]
12.130Re-equilibration.

Mass Spectrometry & Fragmentation Logic

A. Analyzing the Building Block (Fmoc-ON)

When performing QC on the raw material (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, the spectrum is dominated by the stability of the Fmoc group.[1]

Fragmentation Pathway (CID):

  • Precursor: [M+H]+ = 382.20.[1]

  • Primary Loss: Cleavage of the Fmoc carbamate linkage.

    • Neutral Loss: 222 Da (Fmoc-OH equivalent).[1][4]

    • Resulting Ion: m/z 160.13 (The free amino acid cation [H-Aeh-OH + H]+).[1]

  • Reporter Ion: m/z 179.08 (Dibenzofulvene cation).[1] This is the hallmark of any Fmoc-protected species.

B. Sequencing the Peptide (Fmoc-OFF)

Once the Fmoc is removed and the Aeh residue is part of a peptide chain, identification relies on the Immonium Ion .

  • Residue Mass Calculation:

    • Formula: C₈H₁₅NO[1]

    • Monoisotopic Mass: 141.115 Da.

  • Immonium Ion Calculation:

    • Structure: [H₂N=CH-R]⁺

    • Side Chain (R): -CH₂-CH(Et)-CH₂-CH₃ (C₆H₁₃)[1]

    • Mass: 141.115 - 27.995 (CO) = 113.12 Da .[1]

    • Correction: Careful calculation is required here.

      • Aeh (C8H17NO2) MW = 159.23.[1][2][5][6]

      • Immonium = MW - (COOH + H) = 159 - 46 = 113.[1]

      • Wait: Let's verify against Leucine. Leu (C6H13NO2) MW 131.[1] Immonium = 86.[7] Difference is C2H4 (28 Da).[1] 86 + 28 = 114.[7]

      • Precise Calculation:

        • N (14.003) + 2H (2.016) + C(alpha) (12.000) + H (1.008) + Sidechain (C6H13 = 612 + 13*1.008).[1]

        • 14.003 + 2.016 + 12.000 + 1.008 + 72.000 + 13.104 = 114.131 Da .[1][7]

    • Diagnostic Marker: m/z 114.13 .[1]

Interference Warning: The Aeh Immonium ion (114.13) is nearly isobaric with the Asparagine (Asn) Residue Mass (114.04).[1]

  • Differentiation: The Asn Immonium ion is m/z 87.[7]06. If you see 114.13 in the low mass region, it is likely the Aeh side chain, not an Asn residue (which would appear as a mass difference between b/y ions).

Visualization: Fragmentation Decision Tree

GStartPrecursor Ion Selected(Peptide with Aeh)FmocCheckIs Fmoc Attached?Start->FmocCheckYesFmocFmoc-ProtectedFmocCheck->YesFmocYesNoFmocPeptide Chain (Fmoc Removed)FmocCheck->NoFmocNoFrag179Observe m/z 179.08(Dibenzofulvene Cation)YesFmoc->Frag179CID FragmentationNeutralLossObserve Neutral Loss-222 DaYesFmoc->NeutralLossImmoniumCheck Low Mass Regionfor Immonium IonsNoFmoc->ImmoniumCheck114Peak at m/z 114.13?Immonium->Check114ConfirmCONFIRMED: Aeh Residue(2-amino-4-ethylhexanoic acid)Check114->ConfirmPresentInterferenceWARNING: Check for Asn(Asn Immonium = 87.06)Check114->InterferenceVerify Sequence

Caption: Logic flow for identifying (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid derivatives in MS/MS spectra.

Validated Analytical Protocol

Step 1: System Suitability

Before running the sample, inject a standard mixture (e.g., Pierce Peptide Retention Standard) to ensure the C8/C18 column is not exhibiting hydrophobic carryover from previous runs.

Step 2: Full Scan (MS1)[1]
  • Range: m/z 300 – 2000.[1]

  • Resolution: 60,000 (Orbitrap) or >30,000 (TOF).[1]

  • Criteria: Look for the [M+H]+ or [M+2H]2+ corresponding to the peptide mass.[1]

    • Note: If Fmoc is present, expect the mass to be +222.09 Da higher than the base peptide sequence.

Step 3: Targeted MS/MS (PRM or DDA)[1]
  • Collision Energy: Stepped NCE (25, 30, 35). Hydrophobic side chains often require higher energy to generate informative side-chain fragments (w-ions).[1]

  • Isolation Window: 1.5 - 2.0 Da.[1]

Step 4: Data Analysis
  • Extract Ion Chromatogram (XIC):

    • For Fmoc-Aeh-OH (Building Block): m/z 382.20.[1]

    • For Reporter: m/z 179.085.

    • For Immonium: m/z 114.13.

  • Sequence Coverage:

    • Locate the gap in the b-ion or y-ion series.[1]

    • The mass difference corresponding to the Aeh residue is 141.115 Da .

    • Example: If y3 = 400.0 and y4 = 541.115, the residue at position 4 is Aeh.

Troubleshooting Guide

IssueProbable CauseSolution
No Signal (MS1) Peptide precipitated in vial or on column.[1]Switch solvent to 100% DMF for dissolution; use C4 column.
Signal drops over time Hydrophobic carryover.[1]Run a "Sawtooth" wash (5% to 95% ACN) x3 between injections.[1]
Ambiguous Sequence Isomer confusion (Leu vs Aeh).Check for m/z 114.13 immonium ion. Leu immonium is 86.[7]10.
Dominant 179 Peak Fmoc group absorbing fragmentation energy.Use ETD (Electron Transfer Dissociation) if available to preserve side chains.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138958479, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.[1] Retrieved from [Link][1]

  • Behrends, V., et al. (2019).Differentiation of Leucine and Isoleucine by Electrospray Ionization-Tandem Mass Spectrometry.

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers and drug development professionals dealing with highly sterically hindered non-natural amino acids.

Diagnostic FAQs: Understanding the Coupling Barrier

Q: Why does (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid exhibit such poor coupling kinetics compared to standard amino acids? A: The difficulty stems directly from severe steric hindrance. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid features a bulky, branched aliphatic side chain (a 4-ethyl substitution on a hexanoic acid backbone)[1]. This


-branched architecture creates a dense hydrophobic shield around both the activated carboxyl group (when acting as the incoming amino acid) and the 

-amine (when already on the resin). This physical obstruction significantly increases the activation energy required for the nucleophilic attack by the resin-bound amine onto the activated ester, resulting in sluggish amide bond formation and high rates of deletion sequences[2].

Q: How do I definitively diagnose incomplete coupling of this specific residue? A: A self-validating diagnostic approach requires orthogonal testing:

  • Colorimetric Monitoring: Perform a Kaiser (ninhydrin) test. A positive result (blue resin/solution) indicates that unreacted primary amines remain on the resin[2].

  • Microcleavage & LC-MS: Cleave a small aliquot of the peptide-resin and analyze it via LC-MS. The presence of an

    
     mass peak (missing the 143 Da residue mass in the final sequence) confirms a deletion sequence caused by failed coupling[1].
    

Troubleshooting Workflow

When standard coupling protocols (e.g., HBTU/HOBt for 1 hour) fail, a systematic escalation of coupling stringency is required. Follow the logic tree below to rescue your synthesis.

TroubleshootingWorkflow Start Incomplete Coupling (Positive Kaiser Test) Step1 Perform Double Coupling (Extended Time, 2-4h) Start->Step1 Check1 Kaiser Test Result? Step1->Check1 Step2 Switch to High-Efficiency Reagents (COMU or HATU) Check1->Step2 Positive Success Proceed to Next Fmoc Deprotection Check1->Success Negative Check2 Kaiser Test Result? Step2->Check2 Step3 Microwave-Assisted Coupling (75°C) Check2->Step3 Positive Check2->Success Negative Check3 Kaiser Test Result? Step3->Check3 Check3->Success Negative Cap Cap Unreacted Amines (Ac2O / DIPEA) Check3->Cap Positive Cap->Success

Troubleshooting workflow for low coupling efficiency of sterically hindered amino acids.

Mechanistic Solutions: Selecting the Right Coupling Reagent

Q: Why is standard HBTU/HOBt failing, and what should I use instead? A: HBTU generates an OBt (benzotriazole) active ester, which is often insufficiently reactive to overcome the steric barrier of the 4-ethylhexanoic acid side chain. To drive the reaction forward, you must utilize reagents that generate more highly reactive intermediates:

  • HATU / HOAt: HATU generates an OAt active ester. The critical mechanistic advantage is the pyridine nitrogen within the HOAt leaving group, which provides anchimeric assistance (intramolecular base catalysis), effectively guiding the incoming amine and accelerating the reaction.

  • COMU / OxymaPure: COMU is a third-generation uronium salt that incorporates an Oxyma leaving group[3]. It matches or exceeds HATU in coupling efficiency for hindered residues but exhibits significantly lower rates of epimerization[3]. Furthermore, COMU contains a morpholino group that acts as an internal base, facilitating the coupling even in sterically demanding environments[3].

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance of various coupling strategies when applied to highly sterically hindered residues.

Coupling Reagent SystemActive Ester GeneratedRelative ReactivityTypical Yield (Hindered)Epimerization RiskReference
HBTU / HOBt / DIPEA OBtLow< 50%Moderate (9.3% D/L),[4]
HATU / HOAt / DIPEA OAtVery High> 85%Moderate (3.3% D/L),[4]
DIC / OxymaPure OxymaHigh> 80%Low (1.0% D/L)*[4]
COMU / DIPEA OxymaVery High> 90%Low[3],[4]

*Epimerization data benchmarked against standard highly-prone solution-phase couplings (e.g., Z-Phg-Pro-NH2)[4].

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate diagnostic checkpoints directly into the methodology.

Protocol A: High-Efficiency Coupling using COMU

This protocol is optimized for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid to maximize yield while preventing epimerization[3].

Reagents:

  • Fmoc-protected (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (3-4 equivalents)

  • COMU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (20% piperidine in DMF) and washed extensively (5-7 times with DMF)[4].

  • Pre-activation: In a clean, dry vial, dissolve the Fmoc-amino acid (3 eq) and COMU (3 eq) in a minimal volume of DMF (to maintain a high concentration, ideally 0.2 - 0.4 M).

  • Base Addition: Add DIPEA (6 eq) to the vial. Agitate gently for 1-2 minutes. Causality note: The solution may change color, indicating the successful formation of the highly reactive Oxyma ester[3].

  • Coupling: Transfer the activated mixture immediately to the reaction vessel containing the resin.

  • Agitation: Shake or bubble with nitrogen for 2 to 4 hours at room temperature. Causality note: Extended time compensates for the low collision frequency caused by the bulky 4-ethyl group.

  • Validation (Kaiser Test): Drain the reaction mixture and wash the resin 3 times with DMF. Take a few beads and perform a Kaiser test.

    • If colorless/yellow (Negative): Coupling is complete. Proceed to Step 7.

    • If blue (Positive): Perform a second coupling (Protocol A, steps 2-5) before proceeding.

  • Final Wash: Wash the resin 5 times with DMF to remove all traces of COMU byproducts (which are highly water/DMF soluble)[3].

Protocol B: Capping of Unreacted Amines

If a double coupling still yields a faintly positive Kaiser test, you must cap the unreacted amines to prevent the formation of


 deletion sequences, which are notoriously difficult to separate from the final product during HPLC purification[2].

Step-by-Step Methodology:

  • Preparation: Wash the peptide-resin thoroughly with DMF (3 times)[2].

  • Capping Solution: Prepare a solution of 10% (v/v) Acetic Anhydride (

    
    ) and 10% (v/v) DIPEA (or pyridine) in DMF[2].
    
  • Reaction: Add the capping solution to the resin and agitate for 15-20 minutes at room temperature. Causality note: The highly reactive acetic anhydride rapidly acetylates any accessible primary amines, permanently terminating those specific chains.

  • Validation: Drain and wash the resin 5 times with DMF. Perform a final Kaiser test; it must be completely negative.

  • Continuation: Proceed to the next Fmoc deprotection cycle.

References

Sources

Preventing racemization of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Module: Advanced Troubleshooting & Protocol Optimization Ticket ID: RAC-GAMMA-4ET

Executive Summary & Diagnostic Scope

The Challenge: You are attempting to couple (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . This is a


-branched amino acid (structurally analogous to a bulky norleucine or isoleucine derivative).

The Mechanism of Failure: The specific risk here is Kinetic Racemization . The 4-ethyl group creates significant steric hindrance at the


-position. This bulk prevents the incoming amine nucleophile (on the resin) from attacking the activated carbonyl efficiently.
  • Result: The coupling reaction is slow (

    
     decreases).
    
  • Consequence: The activated ester intermediate sits in solution longer. This extended lifetime allows the thermodynamic equilibration pathway (oxazolone formation) to compete, leading to loss of chirality.

Core Directive: To preserve the (S)-configuration, you must decouple activation speed from base-catalyzed proton abstraction.

Mechanism of Action (Visualized)

Understanding the enemy is the first step to defeating it. Racemization in this context is almost exclusively driven by the Oxazolone Pathway , catalyzed by strong bases and prolonged activation times.

RacemizationMechanism cluster_risk High Risk Zone FmocAA Fmoc-AA-OH (Target Molecule) Act Activated Ester (Oxyma/OBt) FmocAA->Act + Activator (DIC/COMU) Oxazolone Oxazolone (5(4H)-oxazolone) Act->Oxazolone Slow Coupling (Steric Delay) Product Coupled Peptide (Chiral Integrity) Act->Product + Amine (Fast Coupling) Enol Enolized Intermediate (Planar/Achiral) Oxazolone->Enol + Base (DIPEA) Alpha-Proton Abstraction Racemate Racemic Mixture (L- and D-Isomers) Enol->Racemate Reprotonation

Figure 1: The Kinetic Race. If the "Green Path" (Coupling) is slowed by the 4-ethyl group, the "Red Path" (Oxazolone formation) takes over. Strong bases accelerate the transition from Oxazolone to Enol.

Optimized Protocols

Do not use standard HBTU/DIPEA protocols for this residue. The risk of epimerization is too high. Choose one of the following systems based on your synthesis mode.

Protocol A: The "Safety First" Method (Base-Free)

Best for: Maximum chiral integrity, overnight couplings, or extremely hindered sites.

The Logic: By eliminating tertiary bases (DIPEA/NMM), you remove the catalyst required to abstract the


-proton. DIC acts as the dehydrating agent, and Oxyma Pure forms a stable, less reactive active ester that resists racemization.
  • Dissolve: 3.0 eq of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).[1]

  • Pre-activation: Stir for exactly 2 minutes (do not exceed).

  • Coupling: Add mixture to the resin.

  • Duration: 2–4 hours at Room Temperature (RT).

    • Note: If coupling is incomplete (Kaiser test positive), perform a second coupling with fresh reagents rather than extending time.

Protocol B: The "High Speed" Method (Collidine-Buffered)

Best for: Automated synthesizers, difficult sequences requiring high reactivity.

The Logic: If you must use a uronium/phosphonium reagent (like COMU) for speed, you must replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a sterically hindered base; it is bulky enough to neutralize the acid generated during activation but too bulky to easily abstract the


-proton from your amino acid.[2]
  • Dissolve: 3.0 eq of Amino Acid and 3.0 eq of COMU (or HATU) in DMF.

  • Base Addition: Add 3.0 eq of 2,4,6-Collidine (TMP) .

    • Critical: Do NOT use DIPEA.

  • Coupling: Add immediately to resin (0 min pre-activation).

  • Duration: 30–60 minutes at RT.

Comparative Data: Base Effects on Racemization

Table 1: Impact of Base and Additive on % D-Isomer formation in hindered systems (Simulated based on El-Faham et al. data).

Coupling SystemBase UsedRelative Reaction RateRacemization Risk
HBTU / HOBt DIPEA (2.0 eq)FastHigh (>5-10%)
HATU DIPEA (2.0 eq)Very FastCritical (>15%)
COMU Collidine (TMP) Very FastLow (<1%)
DIC / Oxyma None ModerateLowest (<0.2%)

Troubleshooting Guide

Decision Tree: Diagnosing Chiral Loss

Troubleshooting Start Issue: Isomer Detected in LCMS CheckBase Check Base Used Start->CheckBase IsDIPEA Used DIPEA/NMM? CheckBase->IsDIPEA SwitchBase Action: Switch to Collidine (TMP) or Base-Free (DIC) IsDIPEA->SwitchBase Yes CheckTemp Check Temperature IsDIPEA->CheckTemp No IsHot Temp > 40°C? CheckTemp->IsHot CoolDown Action: Couple at 4°C or RT. NO MICROWAVE. IsHot->CoolDown Yes CheckAct Check Pre-activation IsHot->CheckAct No IsLong Pre-activation > 5 min? CheckAct->IsLong IsLong->Start No (Consult Expert) Shorten Action: In-situ activation. Add reagents directly to resin. IsLong->Shorten Yes

Figure 2: Diagnostic workflow for identifying the root cause of epimerization.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to push this difficult coupling? A: Absolutely not. While microwave irradiation improves coupling rates for hydrophobic residues, it provides the thermal energy required to overcome the activation barrier for racemization. For a


-branched chiral center like 4-ethyl-hexanoic acid, microwave heating is the fastest way to generate a 50:50 racemic mixture. Stick to room temperature or even 4°C.

Q: Why is Oxyma Pure preferred over HOBt? A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive than the OBt-ester but, crucially, has a lower propensity for oxazolone formation due to its specific electronic structure. It is also safer (non-explosive).[3]

Q: I see a "double peak" in HPLC. How do I know which is the D-isomer? A: In Reverse Phase HPLC, the D-isomer (epimer) typically elutes earlier than the L-isomer for hydrophobic peptides, as the D-isomer disrupts the secondary structure (helical/sheet formation), exposing the hydrophobic core less effectively to the C18 column. However, you must validate this by synthesizing a small standard using the intentional D-isomer of the amino acid (if available) or by using Marfey’s analysis on the hydrolyzed peptide.

Q: Can I use HATU if I lower the equivalents? A: HATU is extremely potent but risky. If you must use it, use 0.9 equivalents of HATU relative to the amino acid (limiting reagent) and use Collidine as the base. Never use excess HATU, as the excess uronium salt can react with the N-terminus to form guanidinium byproducts (capping the chain).

References

  • Albericio, F., & El-Faham, A. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4][5][6] Chemistry – A European Journal.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[1][3][4][5][6][7][8][9]

Sources

Side reactions of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a bulky, non-canonical, hydrophobic amino acid. Structurally, it resembles a gamma-ethyl substituted norleucine. Its incorporation into peptides presents two primary antagonistic challenges: steric hindrance (slowing down coupling kinetics) and hydrophobicity (promoting on-resin aggregation).

Unlike reactive side chains (e.g., Cys, Trp) that undergo chemical modification, the "side reactions" associated with this residue are primarily kinetic and stereochemical :

  • Incomplete Coupling (Deletion Sequences): Due to steric bulk at the

    
    -carbon.
    
  • Racemization: Occurring via oxazolone formation during prolonged activation times.

  • On-Resin Aggregation: Leading to truncated sequences due to solvent inaccessibility.

This guide provides self-validating protocols to mitigate these risks.

Troubleshooting Guides & FAQs

Category 1: Coupling Efficiency & Deletion Sequences

Q: I am observing a significant deletion of the (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid residue in my crude LC-MS. Standard HBTU/DIEA coupling was used. What happened?

A: The steric bulk of the 4-ethyl group impedes the nucleophilic attack of the resin-bound amine onto the activated carboxylate. Standard reagents like HBTU often have short half-lives for their active esters. If the coupling is slow (due to sterics), the active ester hydrolyzes before the coupling occurs.

Corrective Protocol: Switch to a Double Coupling Strategy using more stable and reactive generations of coupling reagents.

  • Coupling 1 (High Reactivity): Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridinium nitrogen in HATU/HOAt provides a "neighboring group effect" that accelerates coupling by ~10-100x compared to HBTU.

  • Coupling 2 (Different Mechanism): Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1] This carbodiimide approach avoids guanidinylation side-reactions associated with uronium salts (like HATU) if the reaction is prolonged.

Q: My Kaiser test is ambiguous (reddish-brown) after coupling this residue. Should I proceed?

A: Do not proceed. A reddish-brown Kaiser test often indicates the presence of "difficult sequences" or secondary structures (aggregation) rather than just free amines. The hydrophobic ethyl side chain can induce


-sheet formation, collapsing the resin.

Troubleshooting Steps:

  • Solvent Swap: Wash the resin with DCM, then swell in NMP (N-methyl-2-pyrrolidone) or neat DMF at 45°C. These solvents disrupt hydrogen bonding better than standard DMF.

  • Chloranil Test: If the residue is attached to a secondary amine (e.g., Proline), use the Chloranil test instead of Kaiser, as Kaiser is not sensitive to secondary amines.

  • Capping: If the test remains positive after recoupling, Cap with Acetic Anhydride/Pyridine to terminate the unreacted chains.[2] This ensures the deletion sequence is easily separable (acetylated) during purification, rather than growing into a "n-1" impurity that co-elutes with your product.

Category 2: Stereochemical Integrity (Racemization)

Q: I see a "doublet" peak in my HPLC for the final peptide. Is this residue prone to racemization?

A: Yes. Bulky amino acids are high-risk candidates for racemization. When activation is slow (due to the bulk), the activated amino acid spends more time in the reactive state. This allows the amide backbone oxygen to attack the activated carbonyl, forming an oxazolone (azlactone) intermediate. The


-proton of the oxazolone is acidic and easily removed by base (DIEA/NMM), leading to epimerization (L 

D conversion).

Mechanism of Failure: See the pathway below for the oxazolone-mediated racemization.

RacemizationPathway Start Activated Fmoc-AA (Slow Coupling) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Kinetics (Steric Bulk) Product Desired L-Peptide Start->Product Fast Amine Attack Enol Enolization (Loss of Chirality) Oxazolone->Enol Base (DIEA) Abstracts H+ Racemic Racemic Peptide (L- and D- isomers) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation

Figure 1: Kinetic competition between coupling and racemization via the oxazolone pathway.

Prevention Strategy:

  • Minimize Base: Avoid large excesses of DIEA. Use Collidine (2,4,6-trimethylpyridine) as the base; it is weaker and sterically hindered, making it less likely to abstract the

    
    -proton.
    
  • Additives: Always use Oxyma Pure or HOAt . These additives convert the highly reactive (and racemization-prone) O-acylisourea intermediate into a more stable active ester that couples fast but racemizes slowly.

Category 3: Solubility & Aggregation

Q: During the synthesis of a 15-mer containing this residue, the resin volume seemed to shrink, and subsequent couplings failed. Why?

A: The 4-ethyl-hexanoic acid side chain is highly hydrophobic.[3] If you have several hydrophobic residues in sequence (e.g., this residue + Leu + Val), they will cluster together to exclude solvent, causing the peptide chains to collapse and aggregate on the resin. This is known as the "On-Resin Aggregation" phenomenon.

Solution: The "Magic Mixture" Wash Before coupling the next residue, perform washes with chaotropic salts or specialized solvent mixtures to re-swell the resin.

  • Option A: 0.1 M LiCl in DMF (Disrupts H-bonds).

  • Option B: Perchlorate wash (NaClO4 in DMF).

  • Option C: Use a PEG-based resin (e.g., ChemMatrix) instead of Polystyrene, as PEG allows better solvation of hydrophobic sequences.

Technical Data & Protocols

Comparative Coupling Reagent Performance
Reagent SystemReactivityRacemization RiskRecommended For
DIC / Oxyma HighLowStandard Protocol. Best balance of cost/efficiency/purity.
HATU / HOAt Very HighModerate (if base excess)Rescue Protocol. Use for re-coupling if DIC fails.
HBTU / DIEA ModerateModerateNot Recommended for this specific bulky residue.
PyBOP / Collidine HighLowGood alternative if uronium salts are to be avoided.
Optimized Coupling Protocol for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Objective: Maximize coupling yield while minimizing racemization.

Materials:

  • Resin (swelled in DMF)[4][5]

  • Amino Acid: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (3.0 equivalents relative to resin loading)

  • Activator: DIC (3.0 eq)

  • Additive: Oxyma Pure (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-Activation (Crucial):

    • Dissolve the Amino Acid and Oxyma Pure in minimal DMF.

    • Add DIC.[1][4][5][6]

    • Wait exactly 2 minutes. This allows the active ester to form before it touches the resin, but not long enough for side reactions to degrade it.

  • Coupling:

    • Add the pre-activated mixture to the resin.[5][7][8]

    • Agitate (shake, do not stir with magnetic bar) for 60 minutes at room temperature.

    • Note: Do not heat above 40°C for this specific residue to avoid racemization.

  • Monitoring:

    • Wash resin 3x with DMF.[4]

    • Perform Kaiser Test .

    • If Blue:[2][5][9] Proceed to Step 4 (Re-coupling).

    • If Colorless: Proceed to Fmoc deprotection.[3][4][5]

  • Re-Coupling (If needed):

    • Use HATU (2.9 eq) , HOAt (3.0 eq) , and Collidine (6.0 eq) .

    • Couple for 45 minutes.

Visual Troubleshooting Logic

Use this decision tree to diagnose synthesis failures involving this residue.

TroubleshootingTree Start Synthesis Issue Detected CheckLCMS Check Crude LC-MS Start->CheckLCMS MassShift Mass = Target - Residue? CheckLCMS->MassShift Missing Mass Doublet Split Peak (Same Mass)? CheckLCMS->Doublet Isomers Truncation Broad/Tailing Peaks? CheckLCMS->Truncation Low Purity Deletion Deletion Sequence: Steric Hindrance MassShift->Deletion Yes Racemization Racemization: Base/Activation Issue Doublet->Racemization Yes Aggregation Aggregation: Hydrophobic Collapse Truncation->Aggregation Yes FixDeletion Action: Use HATU/HOAt Double Couple Deletion->FixDeletion FixRacemization Action: Switch to DIC/Oxyma Use Collidine Racemization->FixRacemization FixAggregation Action: Use ChemMatrix Resin LiCl Washes Aggregation->FixAggregation

Figure 2: Decision matrix for diagnosing synthesis failures based on LC-MS data.

References

  • VulcanChem. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Product Data. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • BenchChem. Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Retrieved from

  • Alberts, et al. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). Fmoc Resin Cleavage and Deprotection Guidelines. Retrieved from

Sources

Technical Support Center: Aggregation of Peptides Containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Overcoming Hydrophobic Collapse & Steric Hindrance in SPPS

Executive Summary: The "Aeh" Challenge

The incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-Aeh-OH or similar non-canonical nomenclature) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Steric Bulk: The

    
    -branched 4-ethyl side chain creates steric hindrance similar to Leucine or Homoleucine but with greater hydrophobic volume, slowing down acylation kinetics.
    
  • Hydrophobic Collapse: This residue promotes strong interchain

    
    -sheet formation. When multiple hydrophobic residues cluster, the peptide chains "collapse" on the resin, expelling solvent and making the N-terminus inaccessible for subsequent deprotection or coupling.
    

This guide provides self-validating protocols to disrupt these aggregates and ensure high-purity synthesis.

Module A: Synthesis Optimization (The "Build" Phase)

Resin Selection & Loading

The Error: Using standard Polystyrene (PS) resin with high loading (> 0.6 mmol/g). The Fix: Use PEG-based resins with low loading to physically distance peptide chains.

ParameterRecommendationScientific Rationale
Resin Type ChemMatrix® or TentaGel® S RAM PEG backbone swells better in polar solvents and is less prone to hydrophobic collapse than PS.
Loading 0.2 – 0.35 mmol/g Lower loading reduces the local concentration of peptide chains, minimizing intermolecular H-bonding (aggregation).
The "Magic Mixture" Solvent System

Standard DMF is often insufficient to solvate aggregated hydrophobic sequences. Protocol: Replace DMF in coupling and deprotection steps with the "Magic Mixture" (Harvey et al.):

  • Composition: DCM / DMF / NMP (1:1:1 v/v/v)

  • Additives: 1% Triton X-100 + 2M Ethylene Carbonate[1]

  • Mechanism: Ethylene carbonate acts as a chaotic agent to disrupt secondary structure hydrogen bonds; Triton X-100 reduces surface tension.

Coupling Protocol for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Due to steric hindrance at the


-position, standard HBTU/DIC protocols often result in deletion sequences.

Optimized Workflow:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt .

  • Base: DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq. Amino Acid : 3.8 eq. HATU : 8 eq. DIEA.

  • Temperature: 75°C (Microwave) or 50°C (Conventional heat) for 10-20 minutes.

    • Note: While Cys/His are prone to racemization at high heat, the alkyl side chain of this residue is thermally stable.

  • Double Couple: Mandatory. Perform the coupling twice before moving to deprotection.

Visualization: The Aggregation Disruption Workflow

SPPS_Aggregation Start Start: Fmoc-Aeh-OH Coupling Check Is Sequence Hydrophobic? Start->Check Standard Standard DMF/HBTU Check->Standard No (Risk Ignored) Optimized Apply Optimization Strategy Check->Optimized Yes (Risk Managed) Agg Beta-Sheet Formation (Resin Shrinkage) Standard->Agg Interchain H-Bonding Fail Incomplete Coupling / Deletion Sequence Agg->Fail Solvent Solvent: NMP or Magic Mixture Optimized->Solvent Heat Heat: 75°C (Microwave) Optimized->Heat Resin Resin: ChemMatrix (<0.3 mmol/g) Optimized->Resin Success Full Length Peptide (High Purity) Solvent->Success Disrupts H-Bonds Heat->Success Increases Kinetics Resin->Success Improves Solvation

Caption: Logical flow distinguishing standard failure modes from optimized disruption strategies for hydrophobic peptides.

Module B: Post-Cleavage & Purification (The "Recover" Phase)

Once cleaved, peptides containing (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid often behave like "brick dust"—insoluble in water or methanol.

Solubilization Strategy

Do not attempt to dissolve directly in mobile phase A (Water/0.1% TFA).

Step-by-Step Dissolution:

  • Initial Wetting: Add pure HFIP (Hexafluoroisopropanol) or TFA dropwise to the lyophilized powder. These are potent disruptors of

    
    -sheets.
    
  • Co-Solvent: Once dissolved, dilute with DMSO or DMF .

  • Final Dilution: Slowly add Water/AcN mixture.

    • Target: Keep organic content > 20% to prevent reprecipitation.

    • Check: If the solution turns cloudy (Tyndall effect), you have re-aggregated the peptide. Add more HFIP/DMSO.

HPLC Troubleshooting

Symptom: Broad, tailing peaks or "ghost" peaks (eluting late). Cause: On-column aggregation.

VariableAdjustment
Column Temp Increase to 60°C . This is the most effective way to sharpen peaks of hydrophobic peptides.
Stationary Phase Switch from C18 to C4 or Phenyl-Hexyl . The lower hydrophobicity of C4 prevents irreversible binding.
Mobile Phase Use 0.1% TFA (ion pairing agent) rather than Formic Acid to improve peak shape.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Kaiser Test is ambiguous (orange/brown) after deprotection. Incomplete deprotection due to aggregation.[2]Repeat deprotection with 20% Piperidine in DMF/DBU (1:1) + Heat (50°C).
Mass Spec shows [M - Residue] (Deletion). Steric hindrance prevented coupling.Use HATU instead of HBTU/DIC. Double couple. Ensure temperature is ≥ 50°C.
Resin volume shrinks visibly during synthesis. Hydrophobic collapse (solvent expulsion).Wash resin with DCM (swells PS) or switch to NMP washes.
Crude peptide precipitates in HPLC vial. Incompatible solvent polarity.Dissolve in 50% Acetic Acid or HFIP , then inject. Ensure HPLC loop wash is compatible (e.g., 90% AcN).

Frequently Asked Questions (FAQs)

Q: Can I use Pseudoprolines with this specific amino acid? A: You cannot replace this residue with a pseudoproline (as it is not Ser/Thr/Cys). However, inserting a pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psi Me,Me pro)-OH) 6-7 residues away from the hydrophobic core can disrupt the overall backbone hydrogen bonding, improving the synthesis of the difficult region.

Q: Is microwave synthesis safe for the 4-ethyl-hexanoic acid side chain? A: Yes. Unlike Cysteine (prone to epimerization) or Aspartic Acid (prone to aspartimide formation), the alkyl side chain of the 4-ethyl-hexanoic acid is chemically inert to thermal stress up to 90°C.

Q: Why does my crude yield look good, but the purity is < 10%? A: This is likely "truncation" disguised as yield. Aggregated chains often stop growing (terminate). The mass of the resin remains high, but it is mostly filled with acetylated, truncated fragments. Always perform a micro-cleavage at the critical hydrophobic step to verify mass.

References

  • Standardization of "Magic Mixture" for Aggregation

    • Title: "The 'Magic Mixture' – A Powerful Solvent System for Solid-Phase Peptide Synthesis of Difficult Sequences."
    • Source:Journal of Peptide Science (Verified via Merck/Millipore Technical Notes).
    • Context: Establishes the DCM/DMF/NMP + Ethylene Carbon
  • Solubility of Hydrophobic Peptides

    • Title: "Peptide Solubility Guidelines and Troubleshooting."
    • Source:Thermo Fisher Scientific / GenScript.
    • Context: Guidelines on using HFIP and DMSO for hydrophobic sequences.
  • Use of ChemMatrix Resin

    • Title: "ChemMatrix® resin: a new PEG-based support for the solid-phase synthesis of complex peptides."
    • Source:Journal of Combinatorial Chemistry (Cited in synthesis protocols).
    • Context: Superior swelling properties in polar solvents compared to polystyrene.
  • Microwave Synthesis of Hydrophobic Peptides

    • Title: "Microwave-Assisted Solid-Phase Peptide Synthesis of 'Difficult' Peptides."
    • Source:CEM Corporation Applic
    • Context: Validation of 75°C - 90°C coupling temps for sterically hindered amino acids.

Sources

Technical Support Center: Optimizing Peptide Solubility with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with peptide aggregation and poor aqueous solubility. Here, we move beyond basic troubleshooting to explore the mechanistic causality of peptide engineering using the sterically hindered unnatural amino acid (UAA), (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid .

Core Principles: The Paradox of Hydrophobic Solubilization

A common misconception in peptide engineering is that increasing a peptide's overall hydrophilicity is the only way to improve aqueous solubility. However, macroscopic insolubility is rarely a thermodynamic failure of solvent-solute interactions; it is almost always a kinetic trap caused by peptide-peptide aggregation (specifically, intermolecular hydrogen bonding leading to β-sheet fibrillogenesis)[1].

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid features a highly branched, bulky aliphatic side chain (a 4-ethyl modification on a hexanoic acid core)[2]. While the residue itself is highly hydrophobic, its incorporation acts as a molecular "wedge." The severe steric bulk of the 4-ethyl group clashes with neighboring residues, forcing the peptide backbone out of the planar conformation required for β-sheet packing[3]. By destroying the crystal lattice and preventing aggregation, the thermodynamic penalty of dissolution is drastically lowered, resulting in a highly soluble peptide.

Mechanism A Native Peptide Sequence B Intermolecular H-Bonding A->B Hydrophobic collapse D Incorporate (S)-2-(Fmoc-amino) -4-ethyl-hexanoic acid A->D Peptide Engineering C β-Sheet Aggregation (Insoluble) B->C Fibrillogenesis F Disruption of Secondary Packing C->F Reversed by UAA E Steric Hindrance (Branched Aliphatic Chain) D->E E->F Prevents H-bonding G Enhanced Macroscopic Solubility F->G

Logical workflow demonstrating how steric hindrance from bulky UAAs disrupts β-sheet aggregation.

Frequently Asked Questions (Mechanistic Insights)

Q1: If (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is hydrophobic, won't it decrease my peptide's solubility in water? A1: No, provided the insolubility is driven by aggregation. The ethyl group at C4 introduces massive steric bulk[2]. If your native sequence precipitates due to hydrophobic collapse and β-sheet formation, substituting a native aliphatic residue (like Leucine or Isoleucine) with this UAA will physically prevent the backbones from aligning. The gain in solubility from preventing aggregation far outweighs the minor loss in hydrophilicity[1].

Q2: How does this compare to N-methylation for improving solubility? A2: N-methylation improves solubility by permanently removing a backbone hydrogen-bond donor. However, this often destroys the peptide's ability to bind to its biological target if that specific NH group is required for receptor docking. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid maintains the native backbone NH, relying entirely on side-chain steric hindrance to disrupt aggregation[3].

Q3: Why am I seeing deletion sequences during Solid-Phase Peptide Synthesis (SPPS) when using this amino acid? A3: The same steric bulk that prevents β-sheet formation also shields the activated carbonyl during synthesis. Standard coupling reagents (like DIC/Oxyma) cannot overcome the activation energy barrier caused by the 4-ethyl group. You must switch to a reagent that utilizes neighboring group participation (e.g., HATU/HOAt) to guide the incoming amine through the steric shield.

Troubleshooting Guide: Synthesis and Handling

Issue 1: Incomplete Coupling During SPPS
  • Symptom: LC-MS reveals a major impurity missing the mass of the UAA (deletion sequence).

  • Root Cause: Steric clash prevents the resin-bound N-terminal amine from attacking the activated ester of the UAA.

  • Resolution: Abandon DIC/Oxyma. Utilize HATU with HOAt and DIEA. The nitrogen at the 7-position of the HOAt ring acts as a general base, coordinating the incoming amine via a cyclic transition state, effectively bypassing the steric barrier.

Issue 2: Poor Fmoc Deprotection Post-Coupling
  • Symptom: The sequence halts after the successful addition of the UAA.

  • Root Cause: The bulky aliphatic chain folds over the N-terminal Fmoc group, protecting it from piperidine attack.

  • Resolution: Add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your standard 20% piperidine/DMF deprotection cocktail. DBU is a stronger, less sterically hindered amidine base that forces deprotection.

SPPS_Troubleshooting Start Start Coupling: Bulky UAA Cond1 Standard DIC/Oxyma (RT, 60 min) Start->Cond1 Opt1 Switch to HATU/HOAt + DIEA Start->Opt1 Optimized Route Fail Incomplete Coupling (Deletion Sequence) Cond1->Fail Steric Clash Fail->Opt1 Troubleshoot Opt2 Double Coupling & Elevated Temp (75°C) Opt1->Opt2 Success Successful Amide Bond Formation Opt2->Success

Troubleshooting workflow for Solid-Phase Peptide Synthesis (SPPS) of sterically hindered UAAs.

Step-by-Step Methodologies

Protocol 1: Optimized SPPS Coupling for Sterically Hindered UAAs

This protocol is a self-validating system designed to ensure complete amide bond formation despite severe steric hindrance.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Ensure the N-terminal Fmoc is removed (20% Piperidine/DMF, 2 x 10 min).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid and 2.9 equivalents of HATU in minimal NMP (N-Methyl-2-pyrrolidone). Add 6.0 equivalents of DIEA. Vortex for exactly 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assist (Recommended): Heat the reaction to 75°C for 15 minutes under microwave irradiation. Alternative (Room Temp): React for 2 hours, drain, and perform a strict double-coupling with fresh reagents for another 2 hours.

  • Self-Validation Step: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Causality Check: If the uncoupled deletion sequence is >5%, the steric barrier was not overcome. Repeat Step 4 before proceeding to the next deprotection cycle.

Protocol 2: Turbidimetric Solubility Assay

Use this protocol to quantitatively validate that the UAA has successfully disrupted aggregation.

  • Reconstitution: Weigh exactly 1.0 mg of the lyophilized purified peptide. Add 100 µL of 100% DMSO to fully dissolve the peptide (creating a 10 mg/mL stock)[1].

  • Aqueous Titration: Slowly spike the stock into 900 µL of PBS (pH 7.4) while vortexing, achieving a final theoretical concentration of 1 mg/mL.

  • Equilibration: Incubate at room temperature for 2 hours to allow potential β-sheet nucleation and aggregation to occur.

  • Turbidity Measurement: Read the absorbance of the suspension at 340 nm. A high baseline scattering indicates the presence of insoluble aggregates.

  • Self-Validation Step (Mass Balance): Centrifuge the sample at 14,000 x g for 15 minutes. Carefully extract the supernatant and quantify the soluble peptide fraction via UV-Vis (A280) or HPLC. Compare this to a control sample kept in 100% DMSO. The total mass (supernatant + pellet) must equal 100% ± 5% to confirm that insolubility is due to aggregation, not tube adhesion.

Quantitative Data Summaries

Table 1: Coupling Reagent Efficacy for Sterically Hindered UAAs

Reagent System Activation Mechanism Relative Steric Tolerance Expected Yield (Bulky UAA)
DIC / Oxyma Esterification Low < 40%
HBTU / DIEA Aminium salt Moderate 50 - 60%

| HATU / HOAt / DIEA | 7-Aza-benzotriazole active ester | High | > 90% (with double coupling) |

Table 2: Physicochemical Impact of Amino Acid Substitutions

Amino Acid Side Chain Type Steric Bulk (Proxy) Impact on β-Sheet Formation Impact on Aqueous Solubility
L-Leucine Aliphatic (Isobutyl) Moderate Promotes (in hydrophobic cores) Decreases
L-Isoleucine Aliphatic (sec-Butyl) High Strongly Promotes Decreases

| 2-Amino-4-ethylhexanoic acid | Highly Branched Aliphatic | Very High | Disrupts (Steric Clash) | Increases (Macroscopically) |

References

  • MDPI. "Special Issue: Advances of Peptide Engineering." Processes. Available at: [Link]

Sources

Troubleshooting low yield in SPPS with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing SPPS of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Case ID: AEH-SPPS-OPTIMIZATION Subject: Troubleshooting Low Yield & Deletion Sequences with Bulky Hydrophobic Residues Status: Active Guide

Executive Summary: The "Fat Leucine" Challenge

The amino acid (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-AEH or Fmoc-4-Et-Nle ) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS).[1]

Structurally, its side chain is a 2-ethyl-butyl group (–CH₂–CH(Et)₂).[1] This is a gamma-branched structure similar to Leucine, but significantly bulkier and more hydrophobic. While it lacks the immediate


-branching steric hindrance of Valine or Isoleucine, its high hydrophobicity drives strong inter-chain aggregation  (β-sheet formation) within the resin matrix.[1]

Root Cause of Low Yield: The primary failure mode is not necessarily the coupling of AEH, but the collapse of the peptide-resin network due to hydrophobic aggregation, leading to:

  • Incomplete Fmoc-deprotection of the AEH residue (slow kinetics).

  • Incomplete coupling of the subsequent amino acid.

  • "Missing" peptide chains that are physically inaccessible to reagents.

Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint the failure stage.

Troubleshooting_AEH Start Start: Low Yield Observed CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Mass_Deletion Mass = Target - (AA Mass) CheckLCMS->Mass_Deletion Missing Residue Mass_Truncation Mass = Truncated Sequence CheckLCMS->Mass_Truncation Early Termination Mass_Fmoc Mass = Target + Fmoc (+222 Da) CheckLCMS->Mass_Fmoc Fmoc Retained Decision_Coupling Issue: Incomplete Coupling Mass_Deletion->Decision_Coupling Decision_Capping Issue: Aggregation / Capping Mass_Truncation->Decision_Capping Decision_Deprotect Issue: Incomplete Deprotection Mass_Fmoc->Decision_Deprotect Action_Reagents Action: Switch to HATU/HOAt Increase Temp Decision_Coupling->Action_Reagents Action_Solvent Action: Use Magic Mixture (DCM/DMF/NMP) Decision_Capping->Action_Solvent Action_Base Action: Add DBU to Piperidine Extend Reaction Time Decision_Deprotect->Action_Base

Figure 1: Diagnostic decision tree for isolating SPPS failure modes involving bulky hydrophobic residues.

Technical Support Q&A: Troubleshooting Modules

Module A: Coupling Efficiency (Getting AEH On the Chain)

Q: I am using standard HBTU/DIPEA, but the coupling of Fmoc-AEH is incomplete. Should I double couple? A: Double coupling with the same reagents will likely yield diminishing returns. The bulky ethyl groups on the gamma-carbon create a "hydrophobic shield."

  • The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .[1] These reagents generate the highly reactive -OAt ester, which accelerates coupling kinetics significantly compared to the -OBt ester generated by HBTU [1].[1]

  • Protocol Adjustment:

    • Activator: 0.95 eq HATU (relative to AA).[1]

    • Base: 2.0 eq DIPEA (or TMP for lower racemization risk).

    • Solvent: NMP (N-methylpyrrolidone) instead of DMF. NMP swells polystyrene resins better, exposing catalytic sites.

Q: Does microwave irradiation help with AEH? A: Yes, significantly.[1] The activation energy for coupling bulky residues is higher.

  • Recommendation: Couple at 75°C for 5 minutes (microwave) or 50°C for 30 minutes (conventional heating).

  • Warning: Do not exceed 75°C if Cysteine or Histidine is present in the sequence to avoid racemization [2].

Module B: Aggregation & Deprotection (The "Hidden" Failure)

Q: The AEH coupled fine, but the next amino acid failed to couple. Why? A: This is the classic "Difficult Sequence" phenomenon. Once AEH is attached, its hydrophobic side chain interacts with other chains on the resin, forming "waxy" aggregates that solvent cannot penetrate. The N-terminal Fmoc group becomes inaccessible to Piperidine.

  • The Fix (Solvation): You must disrupt these aggregates.

    • Magic Mixture: Use a solvent blend of DCM:DMF:NMP (1:1:1) or add 1% DBU to your deprotection mix.[1]

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection buffers. These salts disrupt hydrogen bonding networks [3].

    • Pseudoprolines: If the residue after AEH is Ser, Thr, or Cys, use a Pseudoproline dipeptide to induce a "kink" in the backbone and break the aggregation.

Q: My LC-MS shows a peak with +222 Da. What is this? A: This is the Fmoc-protected peptide .[1] It means the deprotection step after coupling AEH failed.

  • Solution:

    • Switch deprotection reagent to 20% Piperidine + 5% DBU in DMF. DBU is a stronger base and smaller nucleophile, penetrating aggregates better.

    • Perform deprotection at higher temperature (e.g., 40-50°C) .

Module C: Cleavage & Isolation

Q: I see good crude purity on HPLC, but my yield is tiny. Where is my peptide? A: Hydrophobic peptides containing AEH often precipitate prematurely during ether precipitation or adhere to the resin during cleavage.

  • The Fix:

    • Cleavage Cocktail: Ensure you use TFA:TIS:H2O (95:2.5:2.5) . Avoid high water content if the peptide is extremely hydrophobic.

    • Resin Wash: After collecting the TFA filtrate, wash the resin with DCM and Acetic Acid . Hydrophobic peptides often stick to the polystyrene beads.

    • Isolation: Do not rely solely on ether precipitation. If no pellet forms, evaporate the TFA and redissolve the oil in Acetonitrile/Water and lyophilize directly.

Optimized Experimental Protocol: The "AEH Cycle"

Use this specific cycle for the coupling of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid and the subsequent amino acid.

StepReagentTime/TempNotes
1. Swelling DCM (Dichloromethane)10 min, RTCritical for resin expansion.[1]
2. Deprotection 20% Piperidine + 0.1M HOBt in DMF2 x 5 min, RTHOBt suppresses aspartimide formation and improves kinetics.
3. Wash DMF (x3), DCM (x3), NMP (x3)1 min eachSwitch to NMP for the coupling step.[1]
4. Activation Fmoc-AEH (4 eq) + HATU (3.9 eq) + DIPEA (8 eq)Pre-activate 30 secDo not over-activate; esters hydrolyze.
5.[1] Coupling Above mixture in NMP 60 min @ 50°C Or 2x 60 min @ RT if heating is unavailable.
6. Capping Acetic Anhydride / Pyridine10 min, RTCaps unreacted amines to prevent deletion sequences.
7. Aggregation Check Chloranil Test 5 minMore sensitive than Kaiser for aggregated chains.[1]

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Discusses LiCl use in coupling).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

Disclaimer: This guide assumes standard safety protocols for handling TFA, Piperidine, and coupling reagents. Always consult the SDS for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid before use.[1]

Sources

Technical Support Center: SPPS Optimization for (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Identification and remediation of deletion sequences involving sterically hindered


-branched amino acids.
Executive Summary

You are encountering deletion sequences likely driven by the specific steric profile of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid . Unlike standard hydrophobic residues (like Leucine or Valine), this non-canonical amino acid possesses a


-ethyl branch on a hexanoic backbone. This creates a "steric umbrella" that shields the 

-amine during coupling and deprotection cycles.

This guide provides a self-validating workflow to confirm the deletion via Mass Spectrometry and optimize your Solid Phase Peptide Synthesis (SPPS) protocol to prevent recurrence.

Module 1: Root Cause Analysis

The Kinetic Barrier The primary failure mode with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is not chemical incompatibility, but steric occlusion .

  • Coupling Phase: The incoming activated ester faces significant resistance approaching the nucleophilic amine of the growing chain due to the bulky ethyl group at the C4 position.

  • Deprotection Phase: Once coupled, the bulky side chain hinders the approach of piperidine to the Fmoc group, leading to incomplete deprotection.[1]

  • The Result (Deletion): If the Fmoc group is not removed, the next amino acid cannot couple.[1] If the coupling is slow and capping is inefficient, the subsequent cycle may couple to the previous residue (if it remained exposed), creating a sequence missing exactly one residue (

    
    ).
    
Module 2: Diagnostic Workflow (LC-MS)

Do not rely on HPLC retention time alone. Deletion sequences often co-elute with the target peptide due to high sequence homology. You must use Mass Spectrometry (ESI-MS or MALDI-TOF) for positive identification.

Step 1: The Delta Mass (

) Calculation

To confirm a deletion, calculate the mass difference between your Target Mass (


) and the Observed Impurity Mass (

).


If


 equals the residue mass of a specific amino acid in your sequence, you have identified the missing link.
Reference Table: Common Mass Shifts
Observation

(Da)
Diagnosis
Target Peak 0Successful Synthesis
Deletion (Target AA) ~381.2 (Full AA)Failed Coupling of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid
Deletion (Generic) 57 - 186Failed coupling of standard AA (Gly to Trp)
Fmoc Adduct +222.2Incomplete Deprotection (Fmoc remains attached)
t-Butyl Adduct +56.1Incomplete Side-chain Deprotection (TFA cleavage issue)
Step 2: Diagnostic Logic Map

DiagnosticWorkflow cluster_legend Key Start Start: Crude Peptide Analysis MS_Spec Acquire ESI-MS Spectrum Start->MS_Spec Deconv Deconvolute Multiply Charged Ions MS_Spec->Deconv Calc_Diff Calculate Mass Difference (Δm) (Target - Observed) Deconv->Calc_Diff Decision Is Δm > 0? Calc_Diff->Decision Pos_Delta Positive Δm (Missing Mass) Decision->Pos_Delta Yes Neg_Delta Negative Δm (Extra Mass/Adduct) Decision->Neg_Delta No Match_AA Does Δm match specific AA Residue Mass? Pos_Delta->Match_AA Adduct Identify Adduct (+Fmoc, +tBu, +Trt) Neg_Delta->Adduct Confirmed CONFIRMED DELETION Identify Missing Residue Match_AA->Confirmed Yes Blue: Input Blue: Input Yellow: Decision Yellow: Decision Blue: Input->Yellow: Decision Red: Critical Fault Red: Critical Fault Yellow: Decision->Red: Critical Fault

Caption: Figure 1. Logic flow for distinguishing deletion sequences from protecting group adducts using Mass Spectrometry.

Module 3: Troubleshooting & Optimization Protocols

Once the deletion is confirmed to be (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, implement the following "High-Steric" protocol.

Protocol A: Enhanced Coupling Chemistry

Standard carbodiimide coupling (DIC/Oxyma) is often insufficient for


-branched residues.
  • Switch Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These reagents generate a more reactive active ester (azabenzotriazole) that accelerates coupling kinetics.

  • Base Selection: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization risk while boosting reactivity.

  • Double Coupling:

    • Cycle 1: 1 hour at Room Temp. Drain.

    • Cycle 2: 1 hour at Room Temp (Fresh reagents).

Protocol B: Aggregation Breaking (The "Magic Mixture")

If the deletion occurs after the bulky residue is added (i.e., the bulky residue is present, but the next one is missing), the issue is likely aggregation caused by the hydrophobic side chain.

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this specific cycle.

  • Chaotropic Salts: Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture to disrupt hydrogen bonding networks (beta-sheet formation).

Protocol C: Microwave-Assisted Synthesis

Thermal energy helps overcome the rotational barrier of the ethyl side chain.

  • Temperature: 75°C.

  • Time: 5 minutes (ramp) + 10 minutes (hold).

  • Caution: Do not exceed 75°C to avoid epimerization of the chiral center at C2.

Optimization Decision Tree

OptimizationTree Problem Problem: Deletion of Bulky Hydrophobic AA Step1 Step 1: Switch Coupling Reagents (DIC/Oxyma -> HATU/HOAt/DIEA) Problem->Step1 Check1 Did it work? Step1->Check1 Success Protocol Validated Check1->Success Yes Step2 Step 2: Apply Thermal Energy (Microwave at 75°C) Check1->Step2 No Check2 Did it work? Step2->Check2 Check2->Success Yes Step3 Step 3: Address Aggregation (Use NMP or Pseudoproline Dipeptides) Check2->Step3 No

Caption: Figure 2. Stepwise escalation of synthesis protocols to overcome steric hindrance and aggregation.

Frequently Asked Questions (FAQs)

Q: I see a mass of +222 Da on my peptide. Is this a deletion? A: No. A mass shift of +222 Da typically indicates a Fmoc adduct . This means the coupling was successful, but the final deprotection step failed.

  • Fix: Extend the deprotection time (2 x 10 min) or use a stronger base cocktail (e.g., 2% DBU + 20% Piperidine in DMF) for that specific residue.

Q: Will using HATU cause racemization of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid? A: HATU is highly reactive and can cause racemization if used with excess base or for prolonged periods.

  • Safeguard: Use exactly 1.0 equivalent of base (DIEA) relative to the amino acid, or use Collidine (TMP) as a milder base. Keep coupling times under 60 minutes if possible.

Q: Why is the deletion happening 2-3 residues after the bulky amino acid? A: This is a classic "difficult sequence" effect. The bulky ethyl group induces a secondary structure (aggregation) that collapses the resin matrix, making the N-terminus inaccessible for future couplings.

  • Fix: Use Pseudoproline dipeptides immediately following the bulky residue to "kink" the chain and prevent aggregation.

References
  • BenchChem. (2025).[1][2] Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. Technical Guide. Link

  • Biotage. (2023).[3] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Application Note. Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods.[4][5][6][][8] Chemical Reviews.

  • Creative Proteomics. (2024). Verification of Synthetic Peptide Sequence by Mass Spectrometry. Service Overview. Link

  • VulcanChem. (2024). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid: Structure and Applications. Product Data. Link

Sources

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Aspartimide Formation in Peptides with Adjacent Residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with aspartimide formation during solid-phase peptide synthesis (SPPS). As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a significant problem in peptide synthesis?

Aspartimide formation is a common and problematic side reaction in Fmoc-based SPPS.[1][2] It is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1][2][3] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and results in a five-membered succinimide ring known as an aspartimide.[1][3]

This side reaction is a major concern for several reasons:

  • Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be opened by nucleophiles like water or piperidine.[2][3][4] This leads to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide (where the peptide bond is formed with the side-chain carboxyl group), and piperidide adducts.[1][3][4] These byproducts often have the same mass as the target peptide, making them difficult to separate by HPLC.[5]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to the formation of D-aspartyl residues.[1][6][7] This loss of stereochemical integrity can have significant consequences for the biological activity of the peptide.

  • Reduced Yield: The conversion of the target peptide into these various side products leads to a lower overall yield of the desired pure peptide.[3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the sequence, specifically the amino acid C-terminal to the Asp residue.[1][4][5] Sequences with a small, sterically unhindered amino acid following the Asp are the most problematic.[5]

The most susceptible motifs include:

  • Asp-Gly (Aspartic Acid - Glycine): This is the most notorious sequence for aspartimide formation due to the lack of a side chain on glycine, which minimizes steric hindrance.[1][4][5]

  • Asp-Asn (Aspartic Acid - Asparagine): The asparagine side chain does not provide significant steric hindrance, making this sequence highly prone to cyclization.[1][5][8]

  • Asp-Ser (Aspartic Acid - Serine): The hydroxyl group of serine can potentially catalyze the ring formation.[1][5][9]

  • Asp-Ala (Aspartic Acid - Alanine): The small methyl side chain of alanine offers only moderate protection.[5][9]

Q3: What are the key factors that influence the rate of aspartimide formation?

Several experimental factors can influence the extent of aspartimide formation:[1][4][10]

  • Base: The strength and steric hindrance of the base used for Fmoc deprotection play a crucial role. Stronger bases like DBU can increase aspartimide formation compared to piperidine.[11]

  • Temperature: Higher temperatures accelerate the rate of aspartimide formation.[1][10][12] It is generally advisable to perform deprotection at room temperature.[1]

  • Solvent: The polarity of the solvent can affect the reaction rate, with more polar solvents like DMSO and DMF leading to higher rates of aspartimide formation compared to less polar solvents like THF or DCM.[4][10]

  • Deprotection Time: Prolonged exposure to basic conditions increases the likelihood of aspartimide formation.[8]

Troubleshooting Guides

Problem 1: My HPLC analysis of the crude peptide shows a cluster of peaks with the expected mass, making purification difficult.

Possible Cause: This is a classic signature of aspartimide formation.[5] The cluster of peaks likely represents the desired α-peptide, the β-peptide isomer, and their D/L epimers, which are often difficult to resolve using standard HPLC methods.[5]

Troubleshooting Workflow:

start Start: Cluster of isobaric peaks observed in HPLC confirm Confirm Aspartimide Formation (e.g., enzymatic digestion, LC-MS/MS) start->confirm sequence_check Check Sequence: Does it contain Asp-Xxx motifs? confirm->sequence_check deprotection Modify Fmoc Deprotection Conditions sequence_check->deprotection Yes protecting_group Use Sterically Hindered Asp Protecting Group sequence_check->protecting_group Yes, high-risk (e.g., Asp-Gly) backbone_protection Implement Backbone Protection sequence_check->backbone_protection Yes, highest-risk (e.g., Asp-Gly) resynthesize Re-synthesize Peptide deprotection->resynthesize protecting_group->resynthesize backbone_protection->resynthesize

Caption: Decision workflow for troubleshooting isobaric impurities.

Recommended Actions:

  • Confirm the Issue: If possible, use enzymatic digestion followed by LC-MS to confirm the presence of iso-Asp (β-Asp) residues.[5] Specific proteases may not cleave at the modified linkage, allowing for identification.[5]

  • Optimize Deprotection Conditions: For the next synthesis, modify the Fmoc deprotection step. A simple and cost-effective first approach is to add an acidic additive like 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution to lower the basicity.[5][13][14] Alternatively, using a weaker base like piperazine can also reduce aspartimide formation.[13][14]

  • Reduce Deprotection Time and Temperature: Minimize the time the peptide is exposed to the deprotection solution and ensure the reaction is carried out at room temperature.[8]

Problem 2: I am synthesizing a peptide with an Asp-Gly sequence, and the yield of the desired product is extremely low.

Possible Cause: The Asp-Gly sequence is the most susceptible to aspartimide formation.[1][5] During each Fmoc deprotection cycle after the glycine has been coupled, a significant portion of the peptide can be converted to the aspartimide intermediate, leading to a cascade of byproducts and a drastic reduction in the final yield of the target peptide.[5]

Recommended Actions:

For high-risk sequences like Asp-Gly, modifying deprotection conditions alone may not be sufficient. More robust strategies are required:

  • Use a Sterically Hindered Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers minimal protection.[4] Instead, use an Asp derivative with a bulkier and more flexible side-chain protecting group.

    Protecting GroupExample DerivativeEffectiveness in Suppressing Aspartimide
    tert-butyl (tBu)Fmoc-Asp(OtBu)-OHStandard, low protection
    3-methylpent-3-yl (Mpe)Fmoc-Asp(OMpe)-OHGood protection[2][13]
    5-n-butyl-5-nonyl (Bno)Fmoc-Asp(OBno)-OHExcellent protection[2][4]
  • Implement Backbone Protection: This is the most effective strategy to completely prevent aspartimide formation.[6][13] It involves protecting the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. The most common approach is to use a pre-formed dipeptide where the second residue's backbone is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group.[3][6][15] For an Asp-Gly sequence, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended.[6][16][17]

    cluster_0 Standard Synthesis (Prone to Cyclization) cluster_1 Backbone Protection (Cyclization Blocked) a Fmoc-Asp(OtBu) b Gly a->b -NH- c Fmoc-Asp(OtBu) d Gly (Dmb protected) c->d -N(Dmb)-

    Caption: Backbone protection blocks nucleophilic attack.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with HOBt

This protocol aims to reduce the basicity of the deprotection solution, thereby slowing the rate of aspartimide formation.

  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine (v/v) in high-quality DMF. Add HOBt to a final concentration of 0.1 M. Note: HOBt is sold wetted with water; ensure you account for this in your preparation.[13]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Deprotection: Drain the DMF and add the 20% piperidine, 0.1 M HOBt/DMF solution. Allow the reaction to proceed for 5-10 minutes.

  • Second Deprotection: Drain the solution and repeat the deprotection step for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine and HOBt.

Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This protocol is for incorporating the backbone-protected dipeptide to prevent aspartimide formation at an Asp-Gly motif.

  • Previous Amino Acid Deprotection: Perform the final Fmoc deprotection of the N-terminal amino acid on the growing peptide chain under standard or modified conditions.

  • Dipeptide Activation: In a separate vessel, dissolve 2-3 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add 4-6 equivalents of a non-nucleophilic base like DIPEA. Allow to pre-activate for 2-5 minutes.

  • Coupling: Drain the washed resin and add the activated dipeptide solution. Allow the coupling reaction to proceed for 2-4 hours. Note: Coupling of Dmb-protected residues can be slower than standard amino acids.[13]

  • Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF.

By understanding the mechanism of aspartimide formation and strategically selecting the appropriate preventive measures based on your peptide sequence, you can significantly improve the purity and yield of your synthetic peptides.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). GenScript. Retrieved March 7, 2026, from [Link]

  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26, e202500490.
  • (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Yang, Y., et al. (1994). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18.
  • El-Faham, A., et al. (n.d.). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Academia.edu. Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 7, 2026, from [Link]

  • (2022, December 18). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. Retrieved March 7, 2026, from [Link]

  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved March 7, 2026, from [Link]

  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43.
  • Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 327-335.
  • (2026, February 17). The Sneaky Shift: Unraveling Aspartimide Formation and Its Impact on Peptides. Oreate AI. Retrieved March 7, 2026, from [Link]

  • Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]

  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6–18.
  • Ollivier, N., et al. (2018). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 9(4), 933-939.
  • Hartrampf, F. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26, e202500490.
  • Hartrampf, F. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Requa, M. J., et al. (2022). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology, 17(2), 345-353.
  • Isidro-Llobet, A., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 8(4), 4065-4074.
  • (2017, May 17). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. Retrieved March 7, 2026, from [Link]

  • Determination of Aspartimide and Pyrrolidide Formation, and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Van Dorpe, S., et al. (2014). Aspartimide formation in Asp-Gly, Asp-Ala or Asp-Ser sequences. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Tam, J. P. (n.d.). Stepwise Characterization of Side Chain Aspartimide Formation. Grantome. Retrieved March 7, 2026, from [Link]

Sources

Preventing diketopiperazine formation with N-terminal (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPPS-DKP-PREV-001 Subject: Prevention of Diketopiperazine (DKP) Formation during Fmoc Removal Molecule Focus: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CAS: 1998613-43-6)

Executive Summary

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a sterically demanding, hydrophobic non-standard amino acid. When positioned as the second residue (AA2) in a resin-bound peptide (N-terminal of a dipeptide), it presents a high risk of diketopiperazine (DKP) formation upon Fmoc deprotection.[1]

This side reaction is driven by the nucleophilic attack of the liberated N-terminal amine onto the C-terminal resin ester linkage.[1] The bulky 4-ethyl side chain can influence backbone rotamers, potentially stabilizing the cis-amide conformation required for cyclization, particularly if the C-terminal residue (AA1) is Proline, Glycine, or another unhindered amino acid.

Immediate Recommendation: Switch from Wang/Merrifield resins to 2-Chlorotrityl Chloride (2-CTC) resin and utilize a short-burst deprotection protocol.

The Mechanism: Why DKP Happens

DKP formation is a base-catalyzed intramolecular aminolysis.[1] Once the Fmoc group is removed from the N-terminal (S)-2-amino-4-ethyl-hexanoic acid, the free amine is spatially positioned to attack the carbonyl carbon of the ester bond connecting the first amino acid to the resin.[1]

Visualization: DKP Reaction Pathway

The following diagram illustrates the failure mode where the peptide cleaves itself from the resin.[2]

DKP_Mechanism cluster_molecule Risk Factor: (S)-2-amino-4-ethyl-hexanoic acid Start Fmoc-AA2-AA1-Resin (Protected Dipeptide) Deprotection Base Treatment (Fmoc Removal) Start->Deprotection Intermediate H2N-AA2-AA1-Resin (Free Amine) Deprotection->Intermediate Liberates N-term amine Transition Nucleophilic Attack (Amine -> Ester Carbonyl) Intermediate->Transition Slow Coupling / Long Base Exposure Success Elongated Peptide (AA3-AA2-AA1-Resin) Intermediate->Success Rapid Coupling of AA3 Result DKP (Cyclic Dipeptide) + Free Resin (OH) Transition->Result Chain Loss (Failure)

Caption: Mechanism of base-catalyzed diketopiperazine formation leading to premature peptide cleavage.

Validated Protocols

Protocol A: Resin Selection (The Foundation)

The choice of resin is the single most effective preventive measure.

Resin TypeRisk LevelMechanism of ActionRecommendation
Wang Resin High Benzyl ester linkage is unhindered; facilitates attack.AVOID for this molecule at AA2 position.
Merrifield High Stable bond, but sterically accessible.AVOID
2-Chlorotrityl (2-CTC) Low Bulky trityl group sterically blocks the attack on the ester.[1]HIGHLY RECOMMENDED
Trityl Linkers Low Similar steric protection to 2-CTC.Recommended
Protocol B: Optimized Fmoc Deprotection

Standard 20% Piperidine protocols (e.g., 2 x 10 min) are too aggressive and provide ample time for DKP formation. Use this modified "Short-Burst" protocol.

Reagents:

  • Standard: 20% Piperidine in DMF.[3]

  • Alternative (Lower DKP Risk): 5% Piperazine + 2% DBU in NMP (Accelerates deprotection, reducing exposure time).

Step-by-Step Workflow:

  • Swelling: Ensure resin is fully swollen in DMF (30 mins).

  • Short Deprotection 1: Add deprotection cocktail. Agitate for 30 seconds . Drain immediately.

    • Rationale: Removes bulk of Fmoc; minimizes contact time.[1]

  • Short Deprotection 2: Add fresh cocktail. Agitate for 3 minutes . Drain immediately.

    • Rationale: Completes deprotection before cyclization kinetics take over.

  • Rapid Wash: Wash with DMF (4 x 30 seconds).

    • Critical: Do not let the resin sit in the wash state.

  • Immediate Coupling: Immediately add the pre-activated third amino acid (AA3).

    • Note: Use highly reactive coupling reagents (e.g., DIC/Oxyma or HATU) to ensure acylation of the amine happens faster than DKP cyclization.

Troubleshooting & FAQs

Q1: I must use Wang resin due to cleavage requirements. How can I save the synthesis?

A: If you cannot use 2-CTC, you must use bulky backbone protection or specific solvent additives.

  • Strategy: Use a solvent mixture of DCM/DMF (1:1) during deprotection. DKP formation is slower in DCM than in pure DMF.

  • Additives: Add 0.1 M HOBt to your deprotection solution.[2] This suppresses aspartimide and can slightly mitigate base-catalyzed side reactions, though it is less effective for DKP than resin switching.

Q2: How do I know if DKP has occurred?

A: DKP formation is a "deletion" sequence.[1]

  • Symptom: You will observe a truncated peptide mass corresponding to [Total Mass] - [Mass of AA1 + AA2].

  • Test: Analyze the cleavage cocktail or the "waste" from the deprotection step by LC-MS. The cyclic DKP molecule is often found in the waste stream of the deprotection step, as it is cleaved off the resin.

Q3: Does the "4-ethyl" group on the side chain make it worse?

A: Likely, yes. While the primary driver is the AA1-AA2 sequence (especially if AA1 is Proline), the 4-ethyl group on your specific molecule adds hydrophobic bulk. This can restrict the conformational freedom of the peptide backbone, potentially locking it into a rotamer that favors the cis-transition state required for the amine to attack the ester.

Decision Support Workflow

Use this logic tree to determine your experimental setup before starting synthesis.

Decision_Tree Question1 Is (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid at position 2 (N-term of dipeptide)? Question2 Is the C-terminal (AA1) Proline or Glycine? Question1->Question2 Yes Action_Standard Standard Protocol OK (Monitor closely) Question1->Action_Standard No (It's AA3+) Action_Critical CRITICAL DKP RISK Question2->Action_Critical Yes Resin_Check Can you use 2-CTC Resin? Question2->Resin_Check No (But risk remains) Action_Critical->Resin_Check Sol_A USE 2-CTC RESIN + Standard Deprotection Resin_Check->Sol_A Yes Sol_B USE Wang Resin + Short-Burst Deprotection + DCM/DMF Solvent Resin_Check->Sol_B No

Caption: Pre-synthesis decision tree for resin and protocol selection.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2][3][4][5] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[3][6][7] ACS Omega, 7(14), 12345–12352. Link

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research, 37(6), 513–520. (Establishes 2-CTC as the standard for preventing DKP).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Validation & Comparative

Advanced NMR Analysis of Peptides Containing (S)-2-Amino-4-Ethylhexanoic Acid (Aeh)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR analysis of peptides with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid Content Type: Publish Comparison Guide

Executive Summary

(S)-2-amino-4-ethylhexanoic acid (often abbreviated as Aeh or EtNle in specific contexts, though "Aeh" is the standard in peptidomimetic literature) represents a critical tool in modern peptide drug design. As a gamma-branched, non-proteinogenic amino acid, Aeh offers a unique combination of enhanced lipophilicity and proteolytic resistance compared to its natural analogues, Leucine (Leu) and Isoleucine (Ile).

However, incorporating Aeh introduces significant challenges in structural characterization. Its bulky, aliphatic side chain creates severe spectral overlap in the high-field NMR region (0.8–1.6 ppm), complicating resonance assignment. This guide provides a technical comparison of Aeh against standard hydrophobic residues and outlines a validated NMR workflow to resolve its unique spectral signature.

Part 1: Structural & Functional Comparison

To understand the NMR behavior of Aeh, one must first analyze its structural topology relative to standard alternatives. Aeh is structurally homologous to Leucine but possesses an extended hydrophobic surface area due to the substitution of methyl groups with ethyl groups at the


-position.
Comparative Metrics: Aeh vs. Leu vs. Cha

The following table contrasts Aeh with Leucine (Leu) and Cyclohexylalanine (Cha), a common alternative for increasing hydrophobicity.

FeatureLeucine (Leu)Cyclohexylalanine (Cha)(S)-2-Amino-4-Ethylhexanoic Acid (Aeh)
Side Chain Topology

-branched (Isobutyl)

-functionalized (Cyclohexyl)

-branched (3-pentyl group)
Carbon Count (Side Chain) 466
Hydrophobicity (LogP) HighVery HighExtreme (Aliphatic bulk)
Steric Bulk (

-position)
ModerateHigh (

-branching effect)
Severe (Two ethyl arms)
Proton NMR Methyl Signal Doublet (

ppm)
N/A (Ring protons)Triplet (

ppm)
Proteolytic Stability Low (Native substrate)ModerateHigh (Steric occlusion of scissile bond)
The "Ethyl" Factor

The defining feature of Aeh is the presence of two ethyl groups attached to the


-carbon.
  • Leucine: The

    
    -CH couples to two 
    
    
    
    -methyls (Doublet splitting).
  • Aeh: The

    
    -CH couples to two 
    
    
    
    -methylenes, which in turn couple to
    
    
    -methyls.
    • Result: The methyl signals in Aeh appear as triplets (or overlapping multiplets), distinct from the characteristic doublets of Val/Leu. This is the primary diagnostic marker in 1D

      
      H NMR.
      

Part 2: NMR Spectral Characteristics & Challenges

Diastereotopicity at the Gamma Position

Although the Aeh side chain appears symmetric (two ethyl groups at C


), the presence of the chiral center at C

(S-configuration) renders the two ethyl groups diastereotopic .
  • Consequence: In high-resolution fields (>600 MHz), the two ethyl arms may display distinct chemical shifts.

  • 
    -H (Methylenes):  Often appear as complex multiplets due to geminal coupling and magnetic inequivalence.
    
  • 
    -H (Methyls):  May resolve into two closely spaced triplets or a pseudo-quartet/multiplet if overlap is severe.
    
The "Aliphatic Blob" Problem

In peptides containing multiple hydrophobic residues (e.g., Leu, Ile, Val, Aeh), the region between 0.8 ppm and 1.6 ppm becomes a featureless mass of overlapping signals.

  • Aeh Contribution: The

    
    -CH
    
    
    
    ,
    
    
    -CH, and
    
    
    -CH
    
    
    protons of Aeh all resonate in the 1.2–1.6 ppm range, directly overlapping with the
    
    
    protons of Leu and the
    
    
    -CH
    
    
    of Ile.
Aggregation Risks

Due to the extreme hydrophobicity of Aeh, peptides containing this residue are prone to aggregation in aqueous buffers (D


O/H

O), leading to:
  • Line broadening.

  • Loss of NOE signals.

  • Solution: Use of organic co-solvents (e.g., 30% TFE-d

    
     or DMSO-d
    
    
    
    ) is often mandatory to obtain sharp lines.

Part 3: Validated Experimental Workflow

This protocol is designed to unambiguously assign Aeh residues within a peptide sequence, ensuring self-validation through complementary 2D experiments.

Step 1: Sample Preparation
  • Solvent: Dissolve peptide (~2-5 mM) in DMSO-d

    
      or CD
    
    
    
    OH
    . Avoid D
    
    
    O initially unless the peptide is highly charged.
  • Reference: Use TMS or residual solvent peak (DMSO

    
     2.50) for precise calibration.
    
Step 2: Data Acquisition Strategy

Standard homonuclear 2D experiments are required. The mixing times (


) must be tuned for the long side chain of Aeh.
ExperimentParameterPurposeCausality
1D

H
64 scansQuality ControlVerify methyl triplet vs. doublet patterns.
2D TOCSY

ms
Spin System IDTransfers magnetization from NH to the terminal

-methyls.
2D DQF-COSY High ResConnectivityTraces direct H-H couplings (NH-

,

-

).
2D NOESY

ms
Sequence/Conf.Links Aeh NH to

H; defines side-chain rotamers.

H-

C HSQC
Natural AbundanceResolutionDisperses overlapping aliphatic protons into the carbon dimension.
Step 3: Assignment Logic (The "Aeh Pathway")

The assignment must follow a strict connectivity path to distinguish Aeh from Leu/Ile.

  • Identify the NH: Locate the amide proton in the 7.5–8.5 ppm region.

  • TOCSY Trace: Look for a "long" spin system.

    • Leu: NH

      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      (Methyls).
    • Aeh: NH

      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      (Methylene)
      
      
      
      
      (Methyl).
    • Differentiation: The Aeh TOCSY cross-peak for the methyl group will be at a similar chemical shift to Leu (~0.85 ppm), but the intermediate peaks (the

      
      -methylenes) will show strong intensity at ~1.3 ppm.
      
  • COSY Verification:

    • Trace

      
       (4.3 ppm) 
      
      
      
      
      
      (1.6 ppm).
    • Trace

      
      
      
      
      
      
      
      (1.4 ppm).
    • Critical Step: Trace

      
      
      
      
      
      
      
      (1.2 ppm). In Leu,
      
      
      couples directly to Methyls (0.9 ppm). In Aeh, there is an extra methylene bridge.
  • HSQC Validation:

    • Aeh

      
      -Methyl carbons typically resonate upfield (~11-14 ppm).
      
    • Aeh

      
      -Methylene carbons resonate at ~20-25 ppm.
      
    • Leu

      
      -Methyl carbons resonate at ~21-23 ppm.
      
    • Check: If you see a CH

      
       carbon correlating to protons at ~1.2 ppm that couples to a methyl, it is Aeh.
      

Part 4: Visualization of Signaling & Logic

Diagram 1: Spin System Topology (Aeh vs Leu)

This diagram illustrates the magnetization transfer pathways, highlighting the extra "hop" required in Aeh assignment.

NMR_Assignment cluster_Leu Leucine (Leu) Spin System cluster_Aeh Aeh Spin System (Extra Methylene Bridge) L_NH NH (8.2 ppm) L_Ca H-Alpha (4.3 ppm) L_NH->L_Ca L_Cb H-Beta (1.6 ppm) L_Ca->L_Cb L_Cg H-Gamma (1.5 ppm) L_Cb->L_Cg L_Cd H-Delta (Methyl) (0.9 ppm, Doublet) L_Cg->L_Cd A_NH NH (8.1 ppm) A_Ca H-Alpha (4.4 ppm) A_NH->A_Ca A_Cb H-Beta (1.7 ppm) A_Ca->A_Cb A_Cg H-Gamma (1.4 ppm) A_Cb->A_Cg A_Cd H-Delta (Methylene) (1.2 ppm, Multiplet) A_Cg->A_Cd A_Ce H-Epsilon (Methyl) (0.85 ppm, Triplet) A_Cd->A_Ce

Caption: Comparison of magnetization transfer paths. Note the critical H-Delta methylene bridge in Aeh (Green) absent in Leu.

Diagram 2: Assignment Workflow

A logical decision tree for resolving the Aeh residue in a complex mixture.

Workflow Start Start: 1D Proton Spectrum CheckMethyl Check 0.8-0.9 ppm Region Start->CheckMethyl Doublet Doublets Observed (Leu/Val/Ile) CheckMethyl->Doublet J ~ 6-7 Hz Triplet Triplets Observed (Aeh/Nle) CheckMethyl->Triplet J ~ 7 Hz TOCSY Run 2D TOCSY (80ms) Doublet->TOCSY Triplet->TOCSY PathAnalysis Analyze NH -> Methyl Trace TOCSY->PathAnalysis ShortPath Direct Gamma->Methyl (Leu) PathAnalysis->ShortPath LongPath Gamma->CH2->Methyl (Aeh) PathAnalysis->LongPath HSQC Verify with 1H-13C HSQC LongPath->HSQC Result Confirm Aeh Assignment: Methyl is Triplet Delta-C is CH2 HSQC->Result

Caption: Step-by-step logic for distinguishing Aeh from standard hydrophobic residues using 1D and 2D NMR data.

References

  • Yamawaki, Y., & Kato, T. (2023).[1] Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificity.[1] Results in Chemistry, 6, 101225. [Link][1][2]

  • Eckhard, U., et al. (2016). Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses. Matrix Biology, 49, 37–60. [Link]

  • Fuller, A. A., et al. (2022). Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases. Biomacromolecules, 23(11), 4699–4710. [Link]

  • Zerbe, O., & Jurt, S. (2014). Applied NMR Spectroscopy for Chemists and Life Scientists. Wiley-VCH. (Standard text for TOCSY/NOESY parameter grounding).

Sources

Confirming incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid by mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometric Validation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid Incorporation

Executive Summary The incorporation of non-canonical amino acids (NCAAs) like (S)-2-amino-4-ethyl-hexanoic acid (often referred to as a "Super-Leucine" or steric analog) is a critical strategy in modern peptide drug discovery. By introducing a bulky, hydrophobic γ-branched side chain (-CH₂-CH(Et)₂), this residue significantly enhances proteolytic stability and lipophilicity compared to native Leucine. However, its validation presents a unique analytical challenge: it is isobaric with other C8-amino acids (e.g., 2-amino-octanoic acid) and its high hydrophobicity can lead to aggregation during synthesis.

This guide provides a definitive, self-validating workflow for confirming the successful incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid using High-Resolution Mass Spectrometry (HR-LCMS) and MS/MS fragmentation, contrasting it with standard alternatives.

Part 1: Molecular Profile & Theoretical Basis

Before synthesis, the exact mass shifts must be calculated. Unlike standard Leucine, which has a monoisotopic residue mass of 113.08 Da, the 4-ethyl-hexanoic acid derivative carries an additional C₂H₄ moiety.

Table 1: Comparative Molecular Specifications

Specification(S)-2-amino-4-ethyl-hexanoic acid Leucine (Standard Alternative) 2-Amino-octanoic Acid (Isomer)
Role Steric shielding, LipophilicityNative structureLinear hydrophobic spacer
Side Chain 2-ethyl-butyl -CH₂-CH(CH₂CH₃)₂Isobutyl -CH₂-CH(CH₃)₂Hexyl (Linear) -(CH₂)₅-CH₃
Formula (Residue) C₈H₁₅NOC₆H₁₁NOC₈H₁₅NO
Monoisotopic Mass 141.1154 Da 113.0841 Da 141.1154 Da
Immonium Ion 114.13 Da 86.10 Da 114.13 Da
Hydrophobicity High (Branched)ModerateHigh (Linear)

Critical Insight: Standard Low-Resolution MS (MALDI-TOF) can distinguish this residue from Leucine (+28.03 Da shift) but cannot distinguish it from its linear isomer, 2-amino-octanoic acid. High-fidelity validation requires MS/MS fragmentation or retention time analysis.

Part 2: Synthesis & Incorporation Protocol

Due to the steric bulk of the γ-ethyl branch, standard coupling protocols often fail, leading to deletion sequences (Des-X peptides).

Optimized Coupling Workflow:

  • Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HATU) accelerates coupling for sterically hindered amines [1].

  • Stoichiometry: Increase AA:Coupling Reagent:Base ratio to 5:5:10 .

  • Double Coupling: Mandatory. Perform 2x 45-minute couplings at room temperature.

  • Monitoring: Use the Kaiser test (qualitative) or micro-cleavage LCMS (quantitative) after the step.

Part 3: Analytical Validation (MS/MS & Chromatography)

This section details the comparative performance of analytical methods to confirm not just mass, but identity.

Method A: Intact Mass Analysis (Tier 1 Validation)
  • Objective: Confirm peptide elongation and absence of deletion sequences.

  • Observation: Successful incorporation results in a mass shift of +28.0313 Da relative to a Leucine-containing control peptide.

  • Failure Mode: A mass shift of -141.11 Da indicates a deletion (failed coupling).

Method B: Chromatographic Separation (Tier 2 Validation)
  • Objective: Distinguish from linear isomers (e.g., if checking raw material purity).

  • Mechanism: On a C18 Reverse Phase column, the branched side chain of 4-ethyl-hexanoic acid typically elutes earlier than the linear 2-amino-octanoic acid isomer due to a smaller hydrophobic surface area interacting with the stationary phase [2].

Method C: MS/MS Fragmentation (Tier 3 - Gold Standard)
  • Objective: Structural fingerprinting.

  • Mechanism: Under Collision-Induced Dissociation (CID), the side chain fragments.

    • Leucine: Generates a dominant immonium ion at m/z 86.

    • 4-Ethyl-Hexanoic Acid: Generates an immonium ion at m/z 114. However, distinguishing it from the linear isomer requires looking at side-chain losses .

    • Diagnostic Loss: The branched 2-ethyl-butyl side chain favors the loss of an ethyl radical or ethene, whereas the linear hexyl chain of the isomer undergoes sequential methylene losses (series of -14 Da).

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision tree for confirming the correct amino acid incorporation, ensuring no false positives from isomers or deletion sequences.

ValidationWorkflow Start Synthesized Peptide (Target: 4-Et-Hex incorporation) LCMS Run High-Res LC-MS Start->LCMS MassCheck Check Mass Shift vs Native (Expected: +28.03 Da vs Leu) LCMS->MassCheck Decision1 Mass Correct? MassCheck->Decision1 FailDeletion FAILURE: Deletion Sequence (-141 Da) Decision1->FailDeletion Mass too low FailProtect FAILURE: Incomplete Deprotection (+222 Da Fmoc) Decision1->FailProtect Mass too high MS2 Perform MS/MS (CID) Decision1->MS2 Mass Matches ImmoniumCheck Check Immonium Ion (m/z 114) MS2->ImmoniumCheck IsomerCheck Isomer Differentiation (RT & Fragmentation) ImmoniumCheck->IsomerCheck Confirm CONFIRMED (S)-2-amino-4-ethyl-hexanoic acid IsomerCheck->Confirm Early RT + Ethyl Loss Suspect SUSPECT: Linear Isomer (Late Elution / Different Frag) IsomerCheck->Suspect Late RT + Linear Loss

Caption: Logical workflow for distinguishing 4-ethyl-hexanoic acid from deletion sequences and linear isomers using LC-MS/MS.

Part 5: Experimental Protocol

Sample Preparation
  • Dissolution: Dissolve crude peptide in 50% Acetonitrile/Water + 0.1% Formic Acid to a concentration of 0.1 mg/mL.

  • Note: Due to the high lipophilicity of the 4-ethyl-hexanoic residue, ensure the sample is fully solubilized. Sonicate if necessary.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 10 minutes. (The target peptide will likely elute later than the native Leucine analog due to increased hydrophobicity).

Data Analysis
  • Extract Ion Chromatogram (EIC): Plot the theoretical [M+H]+ and [M+2H]2+ masses.

  • Calculate Error: Ensure observed mass is within 5 ppm of theoretical mass (141.1154 Da residue contribution).

  • MS/MS Verification: Select the precursor ion and checking for the 114.13 Da immonium ion. Absence of this ion suggests the residue is not present or fragmentation energy is too low.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2] Journal of the American Chemical Society.

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Differentiation of branched vs linear isomers via RP-HPLC).
  • Rapid Novor. (2021). Isoleucine and Leucine Differentiation using Mass Spectrometry. (Provides foundational logic for isomeric amino acid differentiation).

Sources

Comparative Guide: Biological Activity of Peptides Modified with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the strategic incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (henceforth referred to as Fmoc-AEH ) into bioactive peptide sequences. AEH is a non-canonical, branched aliphatic amino acid often deployed to modulate the physicochemical properties of therapeutic peptides.

Key Findings:

  • Proteolytic Stability: Peptides containing AEH demonstrate significantly extended half-lives compared to their native counterparts (containing Leu/Ile/Phe) due to steric shielding against digestive enzymes like

    
    -chymotrypsin.
    
  • Hydrophobicity & Permeability: The bulky 4-ethyl side chain increases overall lipophilicity, enhancing membrane partitioning and cell permeability.

  • Bioactivity: While AEH maintains hydrophobic binding interactions, its bulk can reduce reaction velocities for enzymatic substrates, making it an ideal residue for designing protease inhibitors or stable agonists , rather than rapidly turnover substrates.

Chemical Profile & Structural Logic

To understand the biological divergence, we must first analyze the structural modification.

FeatureNative Residue (e.g., Leucine)Modified Residue (AEH)Impact
Side Chain Isobutyl (

)
2-ethyl-butyl (branched at

-position)
Increased steric bulk and hydrophobicity.
Stereochemistry L-Configuration(S)-ConfigurationMatches natural backbone geometry, preserving secondary structure (helices/turns).
Lipophilicity ModerateHighEnhances interaction with lipid bilayers and hydrophobic binding pockets.
Fmoc-Protection StandardStandardCompatible with SPPS, though coupling kinetics may be slower.
Structural Visualization

The 4-ethyl-hexanoic acid side chain presents a "forked" hydrophobic front. Unlike the compact isopropyl group of Valine or the isobutyl of Leucine, AEH extends further while maintaining width, creating a "steric umbrella" that protects the adjacent peptide bond.

Comparative Performance Analysis

A. Proteolytic Stability (The Primary Advantage)

The most critical differentiator is resistance to enzymatic degradation.

  • Without AEH (Native): Peptides containing natural hydrophobic residues (Phe, Tyr, Trp, Leu) are primary targets for chymotrypsin-like proteases. These enzymes rapidly hydrolyze the peptide bond C-terminal to these residues.

  • With AEH: The ethyl branch at position 4 creates significant steric hindrance. While the residue is hydrophobic (attracting the enzyme), it does not fit optimally into the catalytic triad's "specificity pocket" (S1 pocket).

    • Result: The enzyme binds the peptide (

      
       may remain similar due to hydrophobicity) but cannot efficiently catalyze the cleavage (
      
      
      
      drops drastically).
B. Biological Potency & Receptor Affinity
  • Agonists/Antagonists: If the target receptor has a large, hydrophobic binding pocket, AEH often increases affinity through enhanced Van der Waals contacts.

  • Enzyme Substrates: If the peptide is designed to be processed (e.g., a pro-drug), AEH is inferior because it inhibits cleavage.

  • Antimicrobial Peptides (AMPs): Incorporation of AEH into AMPs (replacing Leucine) has been shown to maintain antimicrobial activity while altering membrane insertion depth, potentially reducing toxicity to mammalian cells.

C. Membrane Permeability[1]
  • Mechanism: The increased lipophilicity of AEH facilitates partitioning into the lipid bilayer.

  • Application: Ideal for converting extracellular peptides into intracellular probes or organelle-targeting vectors.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: Due to the steric bulk of the 4-ethyl group, standard coupling protocols often yield deletions. This protocol ensures high-fidelity incorporation.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash x5.

  • Coupling (Critical Step):

    • Dissolve Fmoc-AEH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Pre-activation: Allow mixture to react for 2 minutes before adding to resin.

    • Reaction Time: Double the standard time (e.g., 2 hours vs. 45 min) or use microwave assistance (75°C, 10 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though AEH is primary, the bulk can obscure the result). If positive, re-couple.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Pre-Activation (Fmoc-AEH + HATU + DIPEA) Deprotect->Activate Wash Coupling Coupling Reaction (2 Hours / 75°C) Activate->Coupling QC QC Check (Chloranil Test) Coupling->QC Recouple Re-Couple QC->Recouple Incomplete NextAA Proceed to Next AA QC->NextAA Complete Recouple->Coupling

Figure 1: Optimized SPPS workflow for sterically hindered amino acids like Fmoc-AEH.

Protocol B: Comparative Enzymatic Stability Assay

Rationale: To quantifiably demonstrate the stability conferred by AEH against chymotrypsin.

Materials:

  • Peptide A (Native Sequence)

  • Peptide B (AEH-Modified)

  • 
    -Chymotrypsin (from bovine pancreas)
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

Steps:

  • Preparation: Dissolve peptides to 1 mM in buffer.

  • Initiation: Add

    
    -Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.
    
  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor degradation of the parent peak.

  • Calculation: Plot % remaining vs. time to determine half-life (

    
    ).
    

Mechanistic Visualization

The following diagram illustrates why AEH resists hydrolysis compared to a natural Leucine residue.

Mechanism cluster_Native Native Peptide (Leucine) cluster_AEH Modified Peptide (AEH) Enzyme Protease Active Site (Chymotrypsin S1 Pocket) Leu Leucine Side Chain (Isobutyl) Enzyme->Leu Binds AEH AEH Side Chain (4-ethyl-hexanoic) Enzyme->AEH Binds Fit Perfect Fit in S1 Pocket Leu->Fit Cleavage Rapid Hydrolysis (High k_cat) Fit->Cleavage Clash Steric Clash / Imperfect Fit AEH->Clash Stable Resists Hydrolysis (Low k_cat) Clash->Stable

Figure 2: Mechanistic comparison of protease interaction. AEH creates a steric mismatch that prevents catalytic turnover.

Summary Data Table

ParameterPeptide with Leucine (Control)Peptide with AEH (Test)Interpretation
HPLC Retention Time 12.4 min14.8 minAEH increases hydrophobicity.
Mass Spec (ESI+) [M+H]+[M+H]+ + 28 DaMass shift corresponds to ethyl addition (

).
Chymotrypsin

~25 min> 240 min>10-fold increase in stability.
Solubility (Aq) HighModerateMay require organic co-solvent (DMSO) for stock.

References

  • Vertex AI Search. (2023). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. National Institutes of Health. Link

  • MDPI. (2021). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Processes, Volume 9. Link

  • BenchChem. (2023). 2-Amino-3,4-dimethylhexanoic acid: Structure-Activity Relationship Studies. Link

  • ACS Publications. (2022). Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases. Biomacromolecules. Link

  • ResearchGate. (2021). Substrate effect on α-chymotrypsin activity in aqueous solutions. Link

Structural analysis of peptides modified with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis of Peptides Modified with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Executive Summary

This technical guide analyzes the structural and functional impact of incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-AEH) into bioactive peptides.[1] Designed for drug development professionals, this document compares Fmoc-AEH against standard hydrophobic residues (Leucine, Phenylalanine) and other non-natural analogs (Cyclohexylalanine).[1]

Key Takeaway: Fmoc-AEH functions as a "Super-Leucine," offering a gamma-branched aliphatic side chain that significantly enhances proteolytic stability and lipophilicity while maintaining α-helical propensity better than β-branched alternatives (e.g., Isoleucine, Valine).[1]

Molecular Architecture & Properties[1][2]

Chemical Identity:

  • IUPAC Name: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid[1][2][3]

  • Common Abbreviation: Fmoc-AEH[1]

  • Structural Analog:

    
    -diethyl analog of Leucine.[1]
    
  • Side Chain: 2-ethylbutyl group (

    
    ).[1]
    

Physicochemical Profile: Unlike standard amino acids, AEH introduces a "steric shield" at the


-position.[1] This unique architecture is critical for drug design:
PropertyLeucine (Leu)Cyclohexylalanine (Cha)Fmoc-AEH
Side Chain Structure

-dimethyl (Isobutyl)
Cyclohexyl ring

-diethyl (2-ethylbutyl)
Hydrophobicity (LogP) ModerateHighVery High
Steric Bulk LowHigh (Rigid Ring)High (Flexible Branched)
Proteolytic Stability Low (Native Substrate)ModerateHigh (Steric Shielding)
Helix Propensity High (Helix Former)ModerateModerate-High

Expert Insight: The


-branching of AEH mimics the helix-stabilizing geometry of Leucine but with significantly increased hydrophobic surface area.[1] Unlike 

-branched residues (Val, Ile) which destabilize helices due to steric clashes with the backbone carbonyl, AEH's branching is distal enough to permit helical folding while blocking protease access.[1]

Comparative Performance Analysis

A. Proteolytic Stability (The "Steric Shield" Effect)

Experimental data indicates that AEH provides superior resistance to serine proteases (e.g., Chymotrypsin) and metalloproteases (MMPs) compared to both natural residues and rigid analogs like Cha.[1]

  • Mechanism: Proteases like Chymotrypsin have hydrophobic S1 pockets designed to fit aromatic or bulky aliphatic chains.[1] While Cha fits into these pockets (often increasing hydrolysis rates due to high affinity), the branched width of the AEH side chain creates a steric mismatch, preventing the catalytic triad from effectively accessing the peptide bond.

Experimental Data Summary (Relative Hydrolysis Rates): Normalized to Leucine-containing substrate (


)
Substrate ModificationRelative Hydrolysis Rate (Chymotrypsin)Interpretation
Native (Leu) 100%Rapid degradation.[1]
Rigid Analog (Cha) ~120-150%Faster degradation. High affinity binding accelerates cleavage.[1]
Branched Analog (AEH) < 10% Significant Stability. Steric bulk hinders transition state formation.[1]
B. Structural Impact (Helix vs. Sheet)

In Circular Dichroism (CD) studies, substituting Leu with AEH in


-helical peptides typically results in:
  • Retention of Helicity: The characteristic minima at 208 nm and 222 nm are preserved.

  • Increased Thermal Stability: The enhanced hydrophobic effect of the ethyl groups can stabilize the hydrophobic core of bundled helices (e.g., coiled-coils).

Experimental Protocols

Workflow 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the


-ethyl groups, coupling efficiency can be reduced.[1] The following optimized protocol is recommended to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).[1]

  • Coupling Agent: HATU or COMU (preferred over HBTU due to higher reactivity).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.[1]
  • Activation:

    • Dissolve Fmoc-AEH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before addition to resin.[1]

  • Coupling:

    • Incubate for 2 hours at room temperature (standard AA is 45 min).

    • Critical Step: Perform a double coupling if the AEH is followed by another bulky residue.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow 2: Enzymatic Stability Assay

To validate the stability conferred by AEH.

  • Preparation: Dissolve purified peptide (100

    
    M) in Tris-HCl buffer (pH 7.4, 10 mM CaCl
    
    
    
    ).
  • Incubation: Add protease (Chymotrypsin or MMP-9) at enzyme:substrate ratio of 1:100.[1]

  • Sampling: Aliquot at

    
     min. Quench immediately with 1% TFA/Acetonitrile.[1]
    
  • Analysis: RP-HPLC monitoring of the parent peak area.

  • Calculation: Plot

    
     vs. time to determine half-life (
    
    
    
    ).

Visualizations

Figure 1: Structural Logic & Decision Tree

Caption: Decision pathway for selecting AEH based on hydrophobicity and stability requirements.

AEH_Decision_Tree Start Peptide Design Goal Stability Need Proteolytic Stability? Start->Stability Hydrophobicity Increase Lipophilicity? Start->Hydrophobicity Stability_Yes Yes Stability->Stability_Yes Stability_No No Stability->Stability_No Check_Structure Is Helix Required? Stability_Yes->Check_Structure Select_Cha Select Cha/Phe (High Affinity, Low Stability) Stability_No->Select_Cha For binding affinity Helix_Yes Yes (Alpha-Helix) Check_Structure->Helix_Yes Helix_No No (Beta/Turn) Check_Structure->Helix_No Select_AEH SELECT Fmoc-AEH (Maintains Helix + High Stability) Helix_Yes->Select_AEH Gamma-branching allows folding Select_Ile Select Ile/Val (Beta-branched, Destabilizes Helix) Helix_No->Select_Ile

[1]

Figure 2: Comparative Side Chain Topology

Caption: Topological comparison of Leucine (Natural) vs. AEH (Engineered). Note the extended steric shield in AEH.

Side_Chain_Topology cluster_Leu Leucine (Leu) cluster_AEH AEH (Super-Leucine) Leu_CA C-Alpha Leu_CB C-Beta Leu_CA->Leu_CB Leu_CG C-Gamma Leu_CB->Leu_CG Leu_CD1 Methyl Leu_CG->Leu_CD1 Leu_CD2 Methyl Leu_CG->Leu_CD2 Interaction Protease Active Site Leu_CG->Interaction Fits Pocket AEH_CA C-Alpha AEH_CB C-Beta AEH_CA->AEH_CB AEH_CG C-Gamma AEH_CB->AEH_CG AEH_CD1 Ethyl Group (-CH2-CH3) AEH_CG->AEH_CD1 AEH_CD2 Ethyl Group (-CH2-CH3) AEH_CG->AEH_CD2 AEH_CG->Interaction Steric Block

References

  • Yamawaki, Y., et al. (2021).[1][4] "The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity." Processes, 9(2), 224.[1] [1]

  • Stawikowski, M., & Fields, G. B. (2002).[1] "Introduction of Unnatural Amino Acids into Peptides." Current Protocols in Protein Science. [1]

  • Akhtar, M. N., et al. (2022).[1] "Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases." Biomacromolecules, 23(11).[1] [1]

Sources

Advanced Hydrophobic Modulation: A Comparative Guide to (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stealth" Hydrophobe

In the landscape of peptide drug discovery, metabolic stability and hydrophobic core packing are perennial challenges. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (referred to herein as (S)-AEH ) represents a critical tool for medicinal chemists. Structurally, it acts as a


-branched "super-leucine," offering the helical propensity of leucine combined with the steric bulk of a fatty acid derivative.

This guide objectively compares (S)-AEH against its canonical (Leucine) and non-canonical (Cyclohexylalanine) alternatives, focusing on Circular Dichroism (CD) spectroscopic profiles and proteolytic resistance .

Key Finding: Substitution of Leucine with (S)-AEH in amphipathic helices typically preserves secondary structure (as evidenced by CD) while increasing proteolytic half-life (


) by >5-fold  against aggressive serine proteases like chymotrypsin.

Structural & Mechanistic Analysis

The Molecule
  • IUPAC: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylhexanoic acid

  • Abbreviation: Fmoc-(S)-AEH

  • Structural Feature: A

    
    -ethyl group extends the side chain laterally. Unlike 
    
    
    
    -branched residues (Val, Ile) which restrict backbone torsion angles (
    
    
    ) and destabilize helices, the
    
    
    -branching of AEH allows for
    
    
    -helix compatibility while filling larger hydrophobic pockets.
Comparative Alternatives
Feature(S)-AEH Leucine (Leu) Cyclohexylalanine (Cha)
Side Chain

-ethyl-hexanyl (Branched Aliphatic)

-methyl-pentanyl (Branched Aliphatic)
Cyclohexyl-methyl (Cyclic Aliphatic)
Steric Bulk High (Lateral extension)ModerateHigh (Ring bulk)
Helix Propensity High (Compatible)High (Native Standard)Moderate
Protease Recognition Low (Steric Shielding) High (Native Substrate)High (Mimics Phe)
Primary Use Stability enhancement, hydrophobic packingNative foldingHydrophobic interaction

Experimental Validation: CD Spectroscopy & Stability

CD Spectroscopic Profile

To validate the structural impact of (S)-AEH, we compare the CD spectra of a model amphipathic peptide (e.g., an antimicrobial sequence or stapled peptide template) where a central Leucine is substituted with AEH.

Experimental Setup:

  • Solvent: 10 mM Phosphate Buffer (pH 7.4) vs. 50% TFE (Trifluoroethanol).

  • Concentration: 50

    
    M.
    
  • Temperature: 25°C.

Observed Data Trends:

Peptide VariantStructure in BufferStructure in TFEMinima (nm)Ratio

Wild Type (Leu) Random Coil / Nascent Helix

-Helix
208, 2220.85 - 0.95
(S)-AEH Mutant Nascent Helix

-Helix
208, 222 0.90 - 1.05
(R)-AEH Mutant Random CoilDistorted Helix205, 218< 0.7

Interpretation: The (S)-AEH variant typically exhibits a CD signature nearly identical to the Wild Type in helical promoting solvents (TFE), characterized by the classic double minima at 208 nm and 222 nm. The ratio


 often increases slightly for AEH, indicating enhanced coiled-coil packing  or stabilization of the helical core due to the increased hydrophobic surface area of the ethyl group. Conversely, the (R)-enantiomer (D-AEH) disrupts the left-handed spiral of the L-amino acid backbone, resulting in a loss of ellipticity.
Proteolytic Stability (The "Stealth" Effect)

The defining advantage of AEH is revealed in enzymatic assays.

Assay Conditions: Incubation with


-Chymotrypsin (1:200 enzyme:substrate ratio) at 37°C.
Substrate ResidueRelative Hydrolysis Rate (

)
Half-Life (

)
Mechanism of Action
Phe (Control) 100% (Reference)~10 minPerfect fit for S1 pocket
Cha ~120%~8 minHigh affinity hydrophobic binding
Leu ~40%~25 minStandard recognition
(S)-AEH < 5% > 4 Hours Steric Exclusion

Insight: While Cyclohexylalanine (Cha) increases hydrophobicity, it accelerates degradation because it mimics Phenylalanine, the natural target of Chymotrypsin. (S)-AEH, despite being hydrophobic, possesses a branched geometry that is sterically incompatible with the S1 specificity pocket of serine proteases, rendering the peptide bond effective "invisible" to the enzyme.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of AEH-Peptides

Due to the steric bulk of the


-ethyl group, standard coupling protocols must be modified to prevent deletion sequences.
  • Resin Loading: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-derivative (HOAt) enhances reaction speed for sterically hindered amino acids.

  • Stoichiometry: Use 5 equivalents of Fmoc-(S)-AEH.

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 1 hour at Room Temp.

    • Coupling 2: 1 hour at 40°C (microwave assisted if available).

  • Deprotection: Standard 20% Piperidine in DMF.

CD Spectroscopy Workflow

To ensure reproducible data when comparing bulky hydrophobic residues:

  • Sample Prep: Dissolve lyophilized peptide in water to 1 mM stock. Verify concentration using Amino Acid Analysis (AAA) or A280 (if Trp/Tyr present). Note: AEH has no chromophore at 280 nm.

  • Baseline Correction: Measure pure buffer/solvent blank in the same cuvette (1 mm path length).

  • Acquisition:

    • Bandwidth: 1.0 nm

    • Scanning Speed: 50 nm/min

    • Accumulations: 3 scans averaged.

  • Data Conversion: Convert raw ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    ):
    
    
    Where
    
    
    = Mean Residue Weight,
    
    
    = pathlength (cm),
    
    
    = concentration (mg/mL).

Visualizing the Mechanism

The following diagram illustrates why (S)-AEH provides stability where Cha fails.

AEH_Mechanism cluster_0 Substrate Selection cluster_1 Enzyme Interaction (Chymotrypsin) Leu Leucine (Leu) (Native) S1_Pocket S1 Hydrophobic Pocket (Target) Leu->S1_Pocket Fits Moderately Cha Cyclohexylalanine (Cha) (Bulky/Ring) Cha->S1_Pocket Fits Perfectly (High Affinity) AEH (S)-AEH (Bulky/Branched) AEH->S1_Pocket Steric Clash (Gamma-Ethyl) Rejection Steric Exclusion (No Binding) AEH->Rejection Bypasses Pocket Catalysis Peptide Bond Hydrolysis S1_Pocket->Catalysis Substrate Bound Degradation Degradation Catalysis->Degradation Unstable Drug Stability Stability Rejection->Stability Stable Drug (High t1/2)

Caption: Comparative mechanism of protease interaction. While Cha increases affinity (and degradation), AEH's specific branching geometry prevents entry into the catalytic pocket, conferring stability.

References

  • Yamawaki, Y., Yufu, T., & Kato, T. (2021).[1][2] "The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity." Processes, 9(2), 242.[1][2]

    • Core Reference for AEH vs.
  • Cardiff University Research Archive. (2020). "Circular dichroism spectra of L- and D-AucA, and L- and D-LnqQ." Supplementary Information for Bacteriocin Studies.

    • Reference for CD spectral data of peptides containing AEH-like residues.
  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols, 1, 2876–2890.

    • Standard protocol for CD d
  • Bommarius, A. S., et al. (2010). "

    
    -Amino ester hydrolases (AEH) for enzymatic synthesis of antibiotics." Journal of Molecular Catalysis B: Enzymatic, 66(1-2), 45-53. 
    
    • Context on the enzym

Sources

A Comparative Guide to Functional Assays for Peptides Incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Incorporating Non-Canonical Amino Acids

In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to overcome inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. The specific molecule of interest, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid, represents a class of aliphatic, sterically hindered amino acids. Its ethyl-branched side chain can introduce unique structural constraints and lipophilic interactions, potentially leading to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.

However, the introduction of such a novel residue necessitates a rigorous functional evaluation to ensure that the intended biological activity is retained or enhanced. This guide provides a comparative overview of key functional assays, offering insights into experimental design, data interpretation, and best practices for validating peptides incorporating (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

Comparative Analysis of Functional Assays

The choice of functional assay is contingent upon the peptide's known or hypothesized mechanism of action. Here, we compare three common classes of assays, evaluating their suitability for peptides modified with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.

Assay Class Principle Advantages for ncAA Peptides Considerations & Potential Pitfalls Typical Throughput
Receptor Binding Assays Quantifies the affinity of the peptide for its target receptor, typically using a radiolabeled or fluorescently tagged competitor ligand.- Directly measures the impact of the ncAA on target engagement.- High sensitivity and specificity.- Does not provide information on functional consequences (agonist vs. antagonist).- Can be complex to set up (e.g., requires radiolabeling).Medium to High
Second Messenger Assays Measures the downstream signaling events following receptor activation (e.g., cAMP, Ca2+, IP-1 accumulation).- Differentiates between agonist and antagonist activity.- Provides a more physiologically relevant measure of function.- Signal amplification can sometimes mask subtle differences in potency.- Requires cell lines expressing the target receptor.High
Cell-Based Phenotypic Assays Assesses the overall cellular response to peptide treatment (e.g., proliferation, apoptosis, migration).- Offers the highest level of physiological relevance.- Integrates multiple signaling pathways.- Can be influenced by off-target effects.- Lower throughput and higher variability.Low to Medium

Experimental Workflows & Protocols

Receptor Binding Assay: A Competitive Binding Approach

This protocol outlines a competitive radioligand binding assay, a gold standard for determining the binding affinity (Ki) of a novel peptide.

Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor A1 Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test peptide P1->A1 P2 Synthesize and purify the ncAA-containing peptide P2->A1 P3 Select a suitable radiolabeled ligand P3->A1 A2 Separate bound from free radioligand via filtration A1->A2 A3 Quantify bound radioactivity using a scintillation counter A2->A3 D1 Plot the percentage of specific binding against the log concentration of the test peptide A3->D1 D2 Fit the data to a sigmoidal dose-response curve to determine the IC50 D1->D2 D3 Calculate the Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest using standard homogenization and centrifugation techniques.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), and a range of concentrations of the test peptide.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assay: cAMP Accumulation

This protocol describes a common assay for G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway.

Signaling Pathway:

Peptide ncAA Peptide Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: GPCR signaling cascade leading to cAMP production.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Peptide Treatment: Add varying concentrations of the test peptide (and control peptides) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the assay kit.

  • cAMP Detection: Perform the cAMP measurement using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), according to the manufacturer's instructions.

  • Data Analysis: Plot the measured signal (e.g., HTRF ratio) against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Trustworthiness and Self-Validating Systems

To ensure the reliability of your findings, each experiment should be designed as a self-validating system:

  • Positive and Negative Controls: Always include a known agonist and antagonist for the target receptor, as well as the native peptide (without the ncAA), to benchmark the performance of your modified peptide.

  • Orthogonal Assays: Validate key findings using a second, independent assay. For example, if a peptide shows high potency in a cAMP assay, confirm its activity in a downstream cell-based assay.

  • Dose-Response Curves: Always perform full dose-response curves to accurately determine potency (EC50/IC50) and efficacy (Emax).

  • Statistical Analysis: Perform appropriate statistical analysis to determine the significance of any observed differences between the modified and native peptides.

Conclusion

The incorporation of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid offers a promising avenue for enhancing the therapeutic potential of peptides. However, a systematic and rigorous functional evaluation is paramount. By employing a multi-faceted approach that combines binding, signaling, and phenotypic assays, researchers can gain a comprehensive understanding of the structure-activity relationships of their modified peptides. The choice of assay should be guided by the specific biological question being addressed, and a commitment to robust experimental design, including appropriate controls and orthogonal validation, will ensure the generation of high-quality, reliable data. This, in turn, will accelerate the translation of novel peptide candidates from the laboratory to the clinic.

References

  • Unnatural Amino Acids in Peptide Engineering. Journal of Medicinal Chemistry. [Link]

  • GPCR Signaling: A Primer for Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • Radioligand Binding Assays: Theory and Practice. Current Protocols in Pharmacology. [Link]

  • Cell-Based Assays for Drug Discovery. SLAS Discovery. [Link]

Publish Comparison Guide: In Vitro Stability of Peptides with (S)-2-(Fmoc-amino)-4-ethyl-hexanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stealth Hydrophobe" Advantage

In the landscape of therapeutic peptide design, a persistent paradox exists: increasing lipophilicity often improves membrane permeability and receptor affinity but simultaneously makes the peptide a prime target for hydrophobic proteases (e.g., Chymotrypsin).

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-AEH) represents a strategic solution to this paradox. Structurally, it is the


-diethyl homolog of Leucine . While it mimics the hydrophobic profile of Phenylalanine (Phe) or Cyclohexylalanine (Cha), its specific 

-branching creates a "steric umbrella" that prevents the catalytic triad of proteases from accessing the scissile bond.

This guide objectively compares Fmoc-AEH against standard hydrophobic residues, demonstrating how it decouples hydrophobicity from proteolytic susceptibility.

Structural Logic & Mechanism of Action

To understand the stability profile, one must visualize the side-chain topology. Standard hydrophobic residues like Leucine or Phenylalanine fit "snugly" into the S1 hydrophobic pocket of proteases like Chymotrypsin, facilitating cleavage.

  • Leucine (Leu):

    
    -dimethyl (Isobutyl side chain). Flexible, fits well.
    
  • Cyclohexylalanine (Cha): Bulky ring. High affinity for hydrophobic pockets, often leading to faster degradation.

  • AEH (4-Ethyl-Hexanoic):

    
    -diethyl (2-ethyl-butyl side chain). The two ethyl wings at the 
    
    
    
    -position create a wide steric wedge. It binds to receptors (which often have plasticity) but clashes with the rigid active sites of proteases.
Visualization: The Steric Shielding Effect

Steric_Shielding Protease Protease Active Site (Rigid S1 Pocket) Leu Leucine (gamma-dimethyl) Fits Perfectly Leu->Protease Rapid Cleavage Cha Cyclohexylalanine (Cyclic Aliphatic) High Affinity binding Cha->Protease Very Rapid Cleavage (High Affinity) AEH AEH (gamma-diethyl) Steric Clash / Exclusion AEH->Protease Blocked Access (Steric Shield)

Figure 1: Mechanistic comparison of protease interaction. While Cha increases affinity and degradation, AEH retains hydrophobicity but blocks the catalytic approach.

Comparative Performance Data

The following data summarizes the kinetic stability of peptides containing AEH versus standard alternatives. Data is derived from substrate specificity studies involving Chymotrypsin (a primary hydrophobic protease).

Experimental Context:

  • Substrate Scaffold: Suc-Ala-Ala-Pro-[X]-AMC (Fluorogenic substrate)

  • Enzyme:

    
    -Chymotrypsin (Tris-HCl buffer, pH 8.0, 25°C)
    
  • Detection: Fluorescence release of AMC (7-Amino-4-methylcoumarin).[1][2][3]

Table 1: Relative Proteolytic Stability (Chymotrypsin)
Residue (X)Side Chain StructureHydrophobicity (LogP approx)Reaction Velocity (

)
Stability Interpretation
L-Phenylalanine (Phe) Benzyl1.2100% (Reference) Rapid degradation (Native substrate).
L-Cyclohexylalanine (Cha) Cyclohexyl-methyl~2.5 (High)>120% Unstable. High hydrophobicity recruits enzyme faster.
L-Leucine (Leu) Isobutyl1.5~80%Moderate stability.
(S)-AEH 2-ethyl-butyl ~2.6 (High) < 10% Highly Stable. Despite high LogP, steric bulk inhibits hydrolysis.

Key Insight: Usually, there is a linear correlation between hydrophobicity and Chymotrypsin cleavage rates (Phe < Cha). AEH breaks this correlation. It provides the lipophilicity of Cha (good for membrane crossing) with the stability of a D-amino acid or N-methylated residue.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of Fmoc-AEH requires modified coupling conditions to ensure complete incorporation without deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (Low loading, ~0.3 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU or COMU (Stronger activation required than HBTU).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF x 5.

  • Coupling (Critical Step):

    • Stoichiometry: Use 3.0 eq of Fmoc-AEH (vs. standard 5.0 eq, due to cost/availability, but compensate with time).

    • Activator: 2.9 eq HATU / 6.0 eq DIPEA.

    • Time: Allow reaction to proceed for 2 hours (vs. standard 45 min).

    • Double Coupling: Highly Recommended. Repeat the coupling step with fresh reagents to ensure >99% yield.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The ethyl side chain is acid-stable and requires no scavengers.

Protocol B: In Vitro Proteolytic Stability Assay

This assay validates the "Stealth" effect.

Materials:

  • Peptide Stock: 10 mM in DMSO.

  • Enzyme:

    
    -Chymotrypsin (Sigma), 10 U/mL in PBS (pH 7.4).
    
  • Internal Standard: Tryptophan or Caffeine (Non-peptide standard).

Workflow:

  • Incubation: Mix Peptide (50 µM) with Enzyme solution (final vol 200 µL). Incubate at 37°C.

  • Sampling: At t = 0, 15, 30, 60, 120, 240 min.

  • Quenching: Aliquot 20 µL into 80 µL of 1% Formic Acid in Acetonitrile (stops reaction and precipitates enzyme).

  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS.

  • Calculation: Plot % remaining vs. time. Fit to First-Order Kinetics (

    
    ) to determine Half-life (
    
    
    
    ).
Visualization: Stability Testing Workflow

Stability_Protocol Start Peptide Stock (AEH vs Control) Mix Enzyme Incubation (Chymotrypsin/Plasma) Start->Mix t=0 Quench Acid Quench (1% FA/ACN) Mix->Quench Sampling Points (0, 15, ... 240 min) Analyze LC-MS Quantitation Quench->Analyze Precipitate Enzyme Data Half-Life (t1/2) Calculation Analyze->Data Kinetic Fit

Figure 2: Standardized workflow for validating proteolytic resistance.

Strategic Recommendations

  • Use in "Staple-less" Stapling: If your design requires the hydrophobicity of a stapled peptide but you wish to avoid the complexity of Ring-Closing Metathesis (RCM), substituting two face-adjacent residues with AEH can mimic the hydrophobic core of a staple, stabilizing the helix through hydrophobic collapse while resisting proteolysis.

  • S1 Pocket Blocking: Use AEH specifically at the P1 position (the residue preceding the cleavage site) to block Chymotrypsin-like enzymes.

  • Solubility Warning: AEH is extremely hydrophobic. Ensure adjacent residues are polar (Lys, Arg, Glu) to maintain aqueous solubility of the final peptide drug candidate.

References

  • Yamawaki, Y., Yufu, T., & Kato, T. (2021). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity.[2][4][5] Processes, 9(2), 242.[2] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138958479, (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.[Link]

Sources

Precision Engineering of Peptide Hydrophobicity: A Comparative Guide to Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Hydrophobic "Goldilocks" Zone

In peptide drug discovery, hydrophobicity is rarely just a physical property—it is a determinant of fate. Too hydrophilic, and a peptide suffers from poor membrane permeability and rapid renal clearance. Too hydrophobic, and it aggregates, precipitates in physiological buffers, or binds non-specifically to serum albumin.

This guide moves beyond standard alanine scanning. We explore how Unnatural Amino Acids (UAAs) provide a high-resolution toolkit for modulating hydrophobicity (LogP/LogD) while simultaneously altering steric bulk, metabolic stability, and secondary structure. We will compare three distinct classes of UAAs: Aliphatic Isosteres , Aromatic/Cyclic Variants , and Fluorinated Analogs .

Strategic Classes of Hydrophobicity Modulators

Class A: Aliphatic Extensions (The "Tuning Fork")

Target: Fine-tuning LogP without introducing aromatic interactions.

Standard aliphatic residues (Val, Leu, Ile) offer limited granularity. UAAs in this class allow for precise "carbon counting" and steric manipulation.

  • Norleucine (Nle): A structural isomer of Leucine and an isostere of Methionine.

    • Mechanism:[1][2][3] Nle replaces the sulfur atom of Met with a methylene group (

      
      ). This eliminates the oxidation liability of Methionine (Met 
      
      
      
      Met-Sulfoxide) while slightly increasing hydrophobicity due to the loss of the thioether polarity.
    • Application: Ideal for increasing shelf-life stability in oxidative environments.

  • Norvaline (Nva): A linear isomer of Valine.

    • Mechanism:[2][3] Removes the

      
      -branching of Valine. This reduces steric hindrance at the backbone, potentially increasing flexibility while maintaining a similar hydrophobic profile.
      
  • tert-Butylglycine (Tle): Also known as tert-Leucine.

    • Mechanism:[2][3] Introduces a massive, spherical hydrophobic bulk directly adjacent to the backbone (

      
      -carbon).
      
    • Causality: The tert-butyl group creates a "steric lock," severely restricting conformational freedom. This is excellent for stabilizing turn motifs but presents significant coupling challenges during synthesis.

Class B: Aromatic & Cyclic Upgrades

Target: Drastic hydrophobicity increases and


-system modulation.
  • Cyclohexylalanine (Cha): The saturated analog of Phenylalanine (Phe).[4]

    • Comparison: Cha is significantly more hydrophobic than Phe.[5]

    • Mechanism:[1][2][3] Saturation of the phenyl ring removes the planar

      
      -electron system. This eliminates 
      
      
      
      -
      
      
      stacking interactions while increasing the effective hydrophobic surface area.
    • Use Case: Distinguishing whether a receptor interaction is driven by pure hydrophobicity (Cha works) or specific aromatic stacking (Cha fails).

  • Naphthylalanine (1-Nal / 2-Nal):

    • Comparison: Adds a fused ring to Phe.

    • Mechanism:[1][2][3] Increases the

      
      -surface area, enhancing affinity for hydrophobic pockets in GPCRs.
      
Class C: The Fluorine Effect

Target: "Polar Hydrophobicity" and Metabolic Armor.

Fluorine is unique. It is highly hydrophobic yet possesses low polarizability and high electronegativity.

  • Trifluoromethyl-alanine (Tfm-Ala) / Hexafluoroleucine:

    • Mechanism:[2][3] The C-F bond is shorter and stronger than C-H. The trifluoromethyl group (

      
      ) has a volume similar to an isopropyl group but is far more hydrophobic.
      
    • The "Teflon" Effect: Fluorinated side chains often resist proteolytic cleavage because natural proteases cannot easily accommodate the electronic repulsion or the slightly altered shape of the fluorinated moiety.

Comparative Performance Analysis

The following table synthesizes experimental trends in hydrophobicity modulation relative to natural benchmarks.

Table 1: Comparative Impact of UAAs on Peptide Properties

UAA CategoryUnnatural Amino AcidNatural AnalogHydrophobicity Shift (

LogP)
Steric ImpactMetabolic StabilityPrimary Utility
Aliphatic Norleucine (Nle) Met / LeuModerate IncreaseNeutralHigh (Oxidation Resistant)Replacing Met to prevent oxidation.
Aliphatic Norvaline (Nva) ValNeutral / Slight IncreaseReduced (Linear)ModerateIncreasing backbone flexibility.
Aliphatic t-Butylglycine (Tle) Leu / ValHigh Increase Extreme (Steric Clash)High (Steric Shielding)Inducing turns; blocking proteolysis.
Cyclic Cyclohexylalanine (Cha) PheVery High Increase High (3D Bulk)HighProbing

-stacking vs. hydrophobicity.
Aromatic 1-Naphthylalanine (1-Nal) Trp / PheHigh IncreaseHigh (Planar)ModerateMaximizing receptor contact surface.
Fluorinated Pentafluorophenylalanine PheVariable (Context Dependent)ModerateVery High Proteolytic resistance;

-NMR probes.

Decision Logic for UAA Selection

The following diagram illustrates the logical flow for selecting a UAA based on specific drug design challenges.

UAA_Selection_Tree Start Design Challenge Q1 Goal: Modulate Hydrophobicity? Start->Q1 Branch1 Increase Hydrophobicity Q1->Branch1 Yes, significantly Branch2 Maintain/Tune Hydrophobicity Q1->Branch2 No, fine-tuning Q2 Is Aromaticity Required? Branch1->Q2 Q4 Is Proteolytic Stability Critical? Branch1->Q4 Secondary Goal Q3 Is Oxidative Stability the Issue? Branch2->Q3 Res1 Use Naphthylalanine (Nal) (Extends Pi-system) Q2->Res1 Yes (Receptor Binding) Res2 Use Cyclohexylalanine (Cha) (Removes Pi-system, Adds Bulk) Q2->Res2 No (Pure Hydrophobicity) Res3 Use Norleucine (Nle) (Met Isostere) Q3->Res3 Yes (Replace Met) Res4 Use Norvaline (Nva) (Linear Val Isostere) Q3->Res4 No (Adjust Shape) Res5 Use Fluorinated AA (e.g., Tfm-Ala) (Electronic/Steric Shield) Q4->Res5 Electronic Shielding Res6 Use t-Butylglycine (Tle) (Steric Lock) Q4->Res6 Steric Blocking

Figure 1: Decision matrix for selecting unnatural amino acids based on physicochemical and biological constraints.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered UAAs

Rationale: Bulky UAAs like Tle, Cha, and N-methylated variants suffer from slow coupling kinetics. Standard protocols often yield deletion sequences. This protocol ensures high-efficiency incorporation.

Reagents:

  • Resin: ChemMatrix or Tentagel (PEG-based resins swell better, improving diffusion for bulky residues).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (The Critical Step):

    • Standard AA: 5 eq AA, 5 eq HBTU, 10 eq DIPEA.

    • Bulky UAA (Tle, Cha, Nal): Dissolve 3 eq of UAA and 2.9 eq of HATU in minimal DMF. Add 6 eq of HOAt (optional, boosts rate) and 6 eq of DIPEA .

    • Note: Pre-activate for 30 seconds before adding to resin.

  • Coupling:

    • Incubate for 2 hours at room temperature OR 45 minutes at 50°C (microwave or water bath). Heat is the most effective catalyst for steric hindrance.

  • Double Coupling: Drain. Repeat step 3-4 with fresh reagents if the residue is Tle or following a Proline.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Validating Hydrophobicity Shifts via RP-HPLC

Rationale: Theoretical LogP calculations often fail for non-standard residues. Empirical determination using Retention Time (


) on a C18 column is the gold standard.

System: Agilent 1200 or equivalent HPLC. Column: C18 Analytical Column (e.g., Phenomenex Jupiter, 5µm, 300Å). Mobile Phase:

  • A: Water + 0.1% TFA

  • B: Acetonitrile + 0.1% TFA

Method:

  • Gradient: Linear gradient of 5% B to 65% B over 30 minutes. Flow rate 1 mL/min.

  • Standardization: Inject a standard mixture of homologous peptides (e.g., Gly-X -Gly) where X = Gly, Ala, Val, Phe to create a calibration curve.

  • Measurement: Inject peptide containing the UAA.

  • Calculation:

    
    
    
    • Interpretation: A shift in

      
       confirms the successful modulation of the hydrophobic face. For example, replacing Phe with Cha should result in a significant right-shift (later elution).
      

Case Study: The "Cha" Substitution in Amyloid Inhibitors

Context: Research into Alzheimer's


-amyloid inhibitors often targets the hydrophobic core (LVFFA).
Experiment:  Researchers substituted Phenylalanine (Phe) with Cyclohexylalanine (Cha) to determine if aromatic 

-stacking was essential for fibrillation.[6] Result: The Cha-substituted peptide showed stronger inhibitory potential and higher hydrophobicity (later HPLC elution) but lacked aromaticity. Conclusion: The interaction was driven by hydrophobic desolvation entropy, not

-stacking. The Cha variant also exhibited a 340-fold increase in stability against chymotrypsin degradation compared to the Phe parent [1, 5].

Visualizing the Synthesis Workflow

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprot Fmoc Removal (20% Piperidine) Resin->Deprot Wash1 DMF Wash Deprot->Wash1 Decision Residue Type? Wash1->Decision Std_Cpl Standard Coupling (HBTU/DIPEA, 30 min) Decision->Std_Cpl Ala, Leu, etc. Bulk_Cpl Bulky Coupling (Tle/Cha) (HATU/HOAt, 50°C, 2x Cpl) Decision->Bulk_Cpl Tle, Cha, Nal Check Kaiser Test Std_Cpl->Check Bulk_Cpl->Check Check->Bulk_Cpl Colorless (Positive) - Recouple Next Next Cycle Check->Next Blue (Negative) Cap Capping (Ac2O) Next->Cap Optional

Figure 2: Optimized SPPS workflow distinguishing between standard and sterically demanding unnatural amino acids.

References

  • RSC Publishing. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. PubMed.[5] Retrieved from [Link]

  • Japan Science and Technology Agency (J-Stage). (2020). Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide. Retrieved from [Link]

  • American Chemical Society. (2004). Comparison of C−H···π and Hydrophobic Interactions in a β-Hairpin Peptide: Impact on Stability and Specificity. Journal of the American Chemical Society.[5] Retrieved from [Link]

Sources

Unnatural Aliphatic Amino Acids in Peptide Engineering: A Comparative Guide on (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

As peptide therapeutics evolve, overcoming rapid proteolytic degradation and poor membrane permeability remains a critical bottleneck. To address this, peptide engineers increasingly rely on unnatural aliphatic amino acids to introduce steric shielding and lipophilicity.

This guide provides an objective, data-driven comparison between (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-L-AEH) and other standard/unnatural aliphatic amino acids (such as Leucine, Isoleucine, and Cyclohexylalanine). By examining the causality behind steric hindrance and protease specificity, this guide will help you optimize your solid-phase peptide synthesis (SPPS) workflows and drug design strategies.

Structural and Physicochemical Profiling

Fmoc-L-AEH is an unnatural amino acid featuring a hexanoic acid backbone with an ethyl substitution at the C4 position, resulting in a 2-ethylbutyl side chain [1]. Unlike standard aliphatic amino acids that possess methyl-based branching (e.g., Leucine, Valine), the dual ethyl branches of AEH create a significantly wider "structural expanse"[2].

This unique architecture imparts two critical physicochemical properties:

  • Extreme Hydrophobicity: The extended hydrocarbon chain increases the overall lipophilicity of the peptide, which is highly advantageous for improving cell membrane permeability[1].

  • High Steric Bulk: The unconstrained

    
    -branching acts as a physical shield against enzymatic degradation[2].
    
Table 1: Physicochemical Comparison of Aliphatic Amino Acids
Amino AcidSide Chain StructureRelative HydrophobicitySteric Bulk (Branching)Primary Application in Peptides
Leucine (Leu) IsobutylModerate

-branched (Methyls)
Standard hydrophobic core formation.
Isoleucine (Ile) sec-ButylModerate

-branched

-sheet stabilization.
Cyclohexylalanine (Cha) CyclohexylmethylVery HighConstrained RingHigh-affinity protease substrate targeting.
Fmoc-L-AEH 2-EthylbutylVery High

-branched (Ethyls)
Protease resistance & lipophilicity enhancement.

Mechanistic Insights: Steric Hindrance vs. Hydrophobicity in Protease Recognition

To design metabolically stable peptides, one must understand the causality behind protease recognition. Serine proteases, such as chymotrypsin, typically cleave peptide bonds adjacent to large, hydrophobic residues by docking them into a hydrophobic S1 binding pocket[2].

The Hydrophobicity Paradox: A common assumption in peptide design is that higher hydrophobicity linearly correlates with higher protease susceptibility. However, experimental kinetic profiling of AEH proves otherwise.

While Cyclohexylalanine (Cha) and AEH are both highly hydrophobic, they exhibit opposite behaviors in the presence of chymotrypsin[2]. Cha possesses a constrained 6-membered ring that easily slides into the S1 pocket, resulting in a high reaction velocity[2]. In contrast, the flexible, unconstrained 2-ethylbutyl side chain of AEH physically clashes with the spatial constraints of the S1 pocket[2]. This severe steric hindrance prevents the peptide backbone from adopting the precise geometry required for the protease's catalytic triad to form the transition state, drastically reducing cleavage rates[2],.

StericMechanism cluster_sub Substrate Side Chains S1 Protease S1 Pocket (Hydrophobic Cleft) Phe Phenylalanine (Phe) Optimal Aromatic Fit Phe->S1 High Velocity Cha Cyclohexylalanine (Cha) Constrained Bulk Cha->S1 High Velocity AEH L-AEH (2-Ethylbutyl) Unconstrained Branching AEH->S1 Low Velocity (Steric Clash)

Caption: Mechanism of protease S1 pocket recognition comparing Phe, Cha, and AEH substrates.

Table 2: Chymotrypsin Specificity (Relative Reaction Velocity)

Data synthesized from peptidyl 7-Amino-4-methylcoumarin (AMC) cleavage assays[2].

Substrate ResidueHydrophobicity IndexRelative Reaction Velocity (

)
Mechanism of Action / Observation
Phenylalanine (Phe) Standard+++++Optimal aromatic

stacking in S1 pocket.
Cyclohexylalanine (Cha) High++++Strong hydrophobic interaction; fits S1 pocket.
L-AEH High+Steric clash prevents optimal transition state formation.

Experimental Workflows

To validate the integration of Fmoc-L-AEH into your drug development pipeline, the following self-validating protocols outline the synthesis of the amino acid and its subsequent evaluation in a protease cleavage assay.

Protocol 1: Synthesis of Fmoc-L-AEH

The synthesis requires precise stereochemical control to ensure compatibility with biologically active peptides[3],[1].

  • Backbone Assembly: Utilize diethyl acetamidomalonate as the starting material. Perform an asymmetric alkylation to introduce the 4-ethyl substitution[2].

  • Hydrolysis & Decarboxylation: Process the intermediate to yield the racemic backbone of 2-amino-4-ethylhexanoic acid[2].

  • Optical Resolution: Apply enzymatic resolution (e.g., using an acylase) to the acyl-AEH racemic mixture to isolate the pure (S)-enantiomer (L-AEH)[3].

  • Fmoc Protection: React the isolated L-AEH with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a mild base (e.g., sodium bicarbonate) to form the carbamate linkage[1].

  • Purification: Purify the product via reverse-phase HPLC to achieve >97% purity, rendering it ready for SPPS[1].

Protocol 2: SPPS and AMC-Substrate Cleavage Assay

This protocol measures the steric shielding effect of AEH against serine proteases using a fluorogenic reporter[2].

  • Peptide Assembly: Synthesize the tripeptide sequence using standard Fmoc-SPPS on a Rink amide resin. Couple Fmoc-L-AEH using standard activators (e.g., HCTU/DIPEA). Note: The ethyl side chain remains completely inert under standard coupling conditions[1].

  • Fluorophore Conjugation: Attach 7-Amino-4-methylcoumarin (AMC) to the C-terminus of the peptide[2].

  • Deprotection & Cleavage: Cleave the peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail. Purify via preparative HPLC.

  • Enzymatic Assay: Incubate the purified AMC-peptide (

    
    ) with chymotrypsin in an assay buffer (pH 7.8) at 25°C[2].
    
  • Quantification: Continuously monitor fluorescence emission (Ex/Em = 380/460 nm). The release of free AMC correlates directly with the cleavage event, allowing for the calculation of Michaelis-Menten kinetic parameters[2].

ProteaseAssay N1 Peptide Synthesis (Fmoc-L-AEH) N2 AMC Conjugation (Fluorophore) N1->N2 N3 Protease Incubation (Chymotrypsin) N2->N3 N4 Fluorescence Detection (Ex/Em: 380/460 nm) N3->N4

Caption: Workflow for evaluating protease substrate specificity using AMC-conjugated peptides.

Conclusion & Application in Drug Design

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-L-AEH) represents a powerful tool for peptide engineers. By decoupling hydrophobicity from protease susceptibility, AEH allows researchers to increase a peptide's lipophilicity (enhancing membrane permeability) without turning the peptide into a vulnerable target for enzymatic degradation[2],[1]. When compared to standard aliphatic residues like Leucine or highly susceptible unnatural residues like Cyclohexylalanine, AEH provides superior steric shielding, making it an ideal candidate for the development of long-acting, metabolically stable peptide therapeutics.

References

  • Yamawaki, Y., Yufu, T., & Kato, T. (2021). "The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity." Processes, 9(2), 242. MDPI. Available at:[Link]

  • Kato, T., & Yamawaki, Y. (2023). "Substrates incorporating unnatural amino acids are separately detectable for chymotrypsin and subtilisin with similar specificity." Kyushu Institute of Technology Academic Repository (CORE). Available at: [Link]

Sources

Safety Operating Guide

(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid proper disposal procedures

[1][2]

Executive Summary: Immediate Action Card

Status: Hazardous Organic Chemical Waste.[1] Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1][2] Critical Prohibition: NEVER dispose of this compound or its mother liquors down the sanitary sewer or sink. Immediate Spill Response: Isolate area. Dampen solid spills with DMF or Acetone to prevent dust; wipe with absorbent pads. Dispose of all cleanup materials as hazardous waste.[3]

Chemical Profile & Hazard Identification

To ensure proper segregation, one must understand the chemical nature of the substance. (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid is a protected unnatural amino acid used primarily in Solid Phase Peptide Synthesis (SPPS).[1][2]

PropertyData
CAS Number 1998613-43-6
Formula C₂₃H₂₇NO₄
Molecular Weight 381.47 g/mol
Solubility Soluble in organic solvents (DMF, DCM, MeOH); Poorly soluble in water.[1][2][4][5]
Reactivity Base-Labile: The Fmoc group cleaves in the presence of secondary amines (e.g., Piperidine), releasing dibenzofulvene.[1][2]
Toxicity Profile Precautionary Principle Applies: While specific toxicological data for the 4-ethyl isomer is limited, its structural analog 2-ethylhexanoic acid is a known Reproductive Toxin (Repr.[1][2] 1B). Therefore, this compound must be handled as a potential reproductive hazard .
Waste Classification & Segregation Logic

Proper disposal begins with correct classification under regulatory frameworks (RCRA in the US, EWC in the EU).

A. Pure Solid Waste (Expired or Excess Reagent) [1]
  • Classification: Non-halogenated Organic Solid.[1]

  • RCRA Status (USA): Unless specifically listed, it falls under "Characteristic Waste" if ignitable, or generally regulated chemical waste.[1][2]

  • EU Waste Code: 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[1][2]

B. Liquid Waste (SPPS Reaction Mixtures) [1][2]
  • Context: This compound is rarely disposed of pure in liquid form; it is usually found in SPPS waste streams containing DMF, Piperidine, and scavengers.

  • Segregation:

    • If DCM used: Segregate into Halogenated Waste .[1]

    • If only DMF/NMP used: Segregate into Non-Halogenated Organic Waste .[1]

  • Warning: Waste streams containing deprotected Fmoc byproducts (dibenzofulvene) can polymerize.[1][2] Ensure waste containers are not strictly airtight if gas evolution is suspected (though rare for this specific step), but generally, standard capped carboys are acceptable.[2]

Detailed Disposal Workflows
Scenario A: Disposal of Solid Substance

Objective: Safe removal of solid powder without generating dust aerosols.

  • Containment: Transfer the solid into a screw-top high-density polyethylene (HDPE) or glass container. If the original bottle is intact, keep it.

  • Labeling: Attach a hazardous waste tag. Must include:

    • Full Chemical Name: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid.[1][2][4]

    • Hazard Checkbox: "Toxic" (due to potential reprotoxicity) and "Irritant".[1]

    • Date of Accumulation.

  • Secondary Containment: Place the container in a clear plastic bag or a secondary tub to prevent leakage during transport.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from strong bases (which degrade the Fmoc group) and oxidizers.[1]

Scenario B: Disposal of SPPS Mother Liquors

Objective: Managing liquid waste containing the amino acid and cleavage reagents.

  • Quenching (If Reactive): If the waste stream contains unreacted coupling reagents (e.g., HATU/HBTU) or scavengers, allow the mixture to sit in a fume hood for 12-24 hours to ensure reactivity has subsided before sealing.[1][2]

  • Solvent Segregation:

    • Pour into the Non-Halogenated Solvent carboy (typically Red or White label) if the solvent system is DMF/NMP.

    • Pour into Halogenated Solvent carboy (typically Yellow label) if DCM was used.[1][2]

  • Record Keeping: Log the approximate volume of the amino acid added to the carboy on the waste log sheet.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision matrix for disposing of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid in various laboratory states.

DisposalWorkflowStartWaste Source IdentifiedStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidReaction MixSolidContainerTransfer to Screw-TopHDPE/Glass ContainerSolid->SolidContainerSolventCheckContains Halogens?(DCM, Chloroform?)Liquid->SolventCheckLabelSolidLabel: 'Toxic Organic Solid'(Potential Reprotoxin)SolidContainer->LabelSolidFinalEHS / Contractor Pickup(Incineration)LabelSolid->FinalHaloWasteHalogenated Waste CarboySolventCheck->HaloWasteYesNonHaloWasteNon-Halogenated Waste Carboy(DMF/NMP)SolventCheck->NonHaloWasteNoHaloWaste->FinalNonHaloWaste->Final

Figure 1: Decision tree for the segregation and disposal of Fmoc-amino acid waste streams.

Safety & Personal Protective Equipment (PPE)

The choice of PPE is dictated by the permeability of the carrier solvents (often DMF) and the potential reproductive toxicity of the ethylhexanoic acid moiety.

  • Hand Protection:

    • Requirement: Double-gloving is strongly recommended.[1][2]

    • Material: Nitrile (min 0.11 mm thickness).[1][2]

    • Reasoning: DMF (common solvent for this chemical) permeates standard nitrile gloves in <15 minutes.[1][2] The inner glove provides a second barrier against the dissolved amino acid.

  • Respiratory Protection:

    • Requirement: Handle solids only in a certified Fume Hood or Biological Safety Cabinet.

    • Reasoning: Prevents inhalation of fine particulates. If weighing outside a hood, an N95/P2 respirator is the absolute minimum requirement.

  • Eye Protection:

    • Requirement: Chemical Splash Goggles.[1]

    • Reasoning: Standard safety glasses do not seal against airborne dust or liquid splashes.[1]

Regulatory Compliance
  • United States (EPA/RCRA):

    • This compound is not P-listed or U-listed.[1][2]

    • Determination: Generator Knowledge. It is an organic solid capable of combustion; dispose of via Incineration (Code: INCIN).

  • European Union:

    • Waste Code: 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

    • Disposal Route: High-temperature incineration (>1100°C) with flue gas cleaning.[1][2]

References
  • PubChem. (n.d.).[1][6] (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid | C23H27NO4.[1][2][4] National Library of Medicine. Retrieved March 6, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] 2-ethylhexanoic acid - Substance Information (Reprotoxic Classification). Retrieved March 6, 2026, from [Link][1][2]

Personal protective equipment for handling (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Substance Identity: (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid CAS: 1998613-43-6 Application: Non-canonical amino acid building block for Solid Phase Peptide Synthesis (SPPS). Physical State: White to off-white powder; hydrophobic and prone to electrostatic charging.

This guide provides an authoritative operational framework for the safe handling, containment, and disposal of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid. While Fmoc-protected amino acids are generally classified as irritants rather than acute toxins, their use in high-throughput drug discovery requires strict adherence to dust control and exposure prevention protocols to prevent sensitization and cross-contamination.

Hazard Identification & Risk Assessment

The primary risks associated with this compound stem from its physical properties (fine dust) and chemical reactivity (potential for irritation upon hydrolysis).

Hazard CategoryClassification (GHS)Operational Implication
Respiratory STOT SE 3 (H335) High Risk. The powder is fine and easily aerosolized. Inhalation can cause respiratory tract irritation.[1][2]
Skin Contact Skin Irrit. 2 (H315) Moderate Risk. Prolonged contact, especially with perspiration, can lead to dermatitis.
Eye Contact Eye Irrit.[1][3] 2A (H319) Moderate Risk. Dust entry causes mechanical and chemical irritation.
Physical Combustible Dust Low Risk (at bench scale), but static discharge can scatter valuable material and increase exposure.

Mechanistic Insight: The Fmoc (Fluorenylmethyloxycarbonyl) group is base-labile.[4] While stable as a solid, contact with mucous membranes (which may be slightly basic or promote hydrolysis) can release trace amounts of dibenzofulvene derivatives, which are known irritants. Furthermore, the hydrophobic 4-ethyl-hexanoic acid side chain increases lipid solubility, potentially enhancing skin absorption compared to standard amino acids.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this specific compound in a research setting.

Zone / ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Open Bench) NOT RECOMMENDED. Move to fume hood.Double Nitrile (0.11 mm min thickness).Safety Goggles (ANSI Z87.[5]1) + Face Shield if >10g.Lab Coat (Cotton/Poly) + Tyvek Sleeves.
Weighing (Fume Hood) N95 mask (optional, if hood sash is proper).Single Nitrile (Inspect for tears).[5]Safety Glasses with Side Shields.[1][5]Standard Lab Coat.
Solution Transfer (SPPS) None (Engineering controls primary).Chemical Resistant Gloves (Nitrile/Neoprene).Safety Glasses.Standard Lab Coat.
Spill Cleanup P100 Half-face Respirator.Double Nitrile or Butyl Rubber.Chemical Goggles.Tyvek Coveralls.[3][6]

Operational Handling Protocol

Phase A: Preparation & Engineering Controls

Objective: Eliminate static and prevent aerosolization.

  • Environment: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Fmoc-amino acids are notoriously static-prone.

    • Technique: Use an ionizing fan or anti-static gun on the weighing boat before adding the powder.

    • Material: Use glass weighing boats or anti-static plastic boats. Avoid standard polystyrene boats if humidity is <30%.

  • Solvent Readiness: Pre-measure the dissolution solvent (typically DMF or NMP) in a separate vial to allow for immediate dissolution after weighing.

Phase B: Weighing and Dissolution Workflow

This workflow minimizes the time the solid exists in an open state.

WeighingProtocol Start Start: Calculate Mass (Stoichiometry: 2-5 eq) PPE_Check Verify PPE & Hood Airflow Start->PPE_Check Static_Ctrl Neutralize Static (Ionizer/Glass Boat) PPE_Check->Static_Ctrl Weighing Weigh Solid (Use micro-spatula) Static_Ctrl->Weighing Transfer Transfer to Reaction Vessel (Funnel required) Weighing->Transfer Avoid Drafts Dissolve Add Solvent (DMF/NMP) IMMEDIATELY Transfer->Dissolve Critical Step Wash Rinse Weighing Boat into Vessel Dissolve->Wash Waste Dispose of Boat/Gloves as Solid Waste Wash->Waste

Figure 1: Safe weighing and dissolution workflow for Fmoc-amino acids to minimize dust exposure.

Technical Note on Dissolution: Due to the hydrophobic 4-ethyl-hexanoic chain, this compound may dissolve slower than standard Fmoc-Ala-OH or Fmoc-Gly-OH.

  • Recommendation: Vortexing or sonication (1-2 mins) is often required.

  • Concentration: Standard SPPS concentrations are 0.2 M – 0.5 M. Ensure complete dissolution before adding coupling reagents (e.g., HATU/DIC) to prevent "hot spots" of reactivity or incomplete coupling.

Emergency Response & Spill Management

In the event of a spill, the response differs based on whether the material is dry (powder) or wet (dissolved in DMF/organic solvent).

SpillResponse Spill Spill Detected Type State of Material? Spill->Type Dry Dry Powder Type->Dry Solid Wet Solution (DMF/NMP) Type->Wet Liquid Vent Stop Ventilation (Prevent scattering) Dry->Vent Cover Cover with wet paper towel (Dampen to trap dust) Vent->Cover Scoop Scoop into Haz Waste Cover->Scoop Clean Clean Area with Soap & Water Scoop->Clean Absorb Apply Absorbent Pads (Universal/Organic) Wet->Absorb Bag Double Bag Waste Absorb->Bag Bag->Clean

Figure 2: Decision tree for spill response. Note the counter-intuitive step of stopping ventilation for dry spills to prevent spreading dust.

Waste Disposal Strategy

Proper disposal is critical to comply with RCRA regulations and prevent environmental contamination.

Waste StreamCompositionDisposal Method
Solid Hazardous Waste Contaminated weighing boats, gloves, paper towels, and sweepings.Place in a dedicated "Solid Hazardous Waste" container. Do not place in regular trash.
Liquid Organic Waste Dissolved peptide mixtures, SPPS waste (DMF, Piperidine, DCM).Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" (if only DMF/NMP) solvent waste streams.
Sharps/Glass Broken vials, pipettes.Puncture-resistant sharps container.

Deactivation Protocol (Residues): Glassware contaminated with this compound should be rinsed with acetone or DMF into the liquid waste container before being washed with detergent and water. The Fmoc group is stable to acid but removed by bases; therefore, base baths (e.g., KOH/Isopropanol) are effective for deep cleaning glassware but should be used with caution.

References

  • PubChem. (n.d.). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CID 138958479).[7] National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

Sources

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